molecular formula C19H17FKN3O4 B15567731 GSK-364735 potassium CAS No. 912672-93-6

GSK-364735 potassium

Cat. No.: B15567731
CAS No.: 912672-93-6
M. Wt: 409.5 g/mol
InChI Key: KHOKPZJZSBGEPY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK-364735 potassium is a useful research compound. Its molecular formula is C19H17FKN3O4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

912672-93-6

Molecular Formula

C19H17FKN3O4

Molecular Weight

409.5 g/mol

IUPAC Name

potassium 7-[(4-fluorophenyl)methyl]-3-(2-hydroxyethylcarbamoyl)-1-methyl-2-oxo-1,5-naphthyridin-4-olate

InChI

InChI=1S/C19H18FN3O4.K/c1-23-14-9-12(8-11-2-4-13(20)5-3-11)10-22-16(14)17(25)15(19(23)27)18(26)21-6-7-24;/h2-5,9-10,24-25H,6-8H2,1H3,(H,21,26);/q;+1/p-1

InChI Key

KHOKPZJZSBGEPY-UHFFFAOYSA-M

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GSK-364735 Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735, often formulated as its potassium salt, is a potent and selective antiretroviral agent developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. Contrary to any implication from its name, GSK-364735 does not exert its therapeutic effect through the modulation of potassium channels. Instead, it is a highly specific inhibitor of the viral enzyme integrase, a critical component of the HIV-1 replication machinery. This document provides a comprehensive overview of the mechanism of action of GSK-364735, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of HIV-1 Integrase

GSK-364735 is a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs.[1][2] Its primary mechanism of action is the potent and selective inhibition of the strand transfer step of HIV-1 DNA integration into the host cell genome. This inhibition is achieved through binding to the catalytic core of the HIV-1 integrase enzyme.

The integrase enzyme carries out its function through a two-metal binding catalytic site. GSK-364735 acts as a two-metal-binding inhibitor, competitively binding to this active site. By occupying this site, GSK-364735 prevents the viral DNA from being incorporated into the host chromosome, effectively halting the viral replication cycle. Evidence for this mechanism includes the observation of a concomitant increase in two-long-terminal-repeat (2-LTR) circles in cellular assays, which are byproducts of unsuccessful integration.

Signaling Pathway of HIV-1 Integration and Inhibition by GSK-364735

HIV_Integration_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Pre-integration Complex (PIC) Pre-integration Complex (PIC) Viral DNA->Pre-integration Complex (PIC) Forms complex with Integrase Host DNA Host DNA Pre-integration Complex (PIC)->Host DNA Nuclear Import & 3' Processing Blocked Integration Pre-integration Complex (PIC)->Blocked Integration Integrated Provirus Integrated Provirus Host DNA->Integrated Provirus Strand Transfer New Virions New Virions Integrated Provirus->New Virions Transcription & Translation GSK-364735 GSK-364735 GSK-364735->Blocked Integration Inhibits Strand Transfer

Caption: HIV-1 replication cycle highlighting the inhibition of the integrase-mediated strand transfer step by GSK-364735.

Quantitative Data

The potency of GSK-364735 has been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity
Assay TypeParameterValueReference
Recombinant HIV-1 Integrase Strand Transfer AssayIC507.8 nM[3]
Recombinant HIV-1 Integrase Strand Transfer AssayIC50 (mean ± SD)8 ± 2 nM[2]
Competitive Binding Assay (vs. two-metal binding inhibitor)Kd (binding constant)6 ± 4 nM[4]
Table 2: Antiviral Activity in Cellular Assays
Cell TypeHIV-1 StrainParameterValue (mean ± SD)Selectivity IndexReference
Peripheral Blood Mononuclear Cells (PBMCs)Ba-LEC501.2 ± 0.4 nM>2,200[1]
MT-4 cellsNot SpecifiedEC505 ± 1 nM>2,200[4]

Note: The antiviral potency of GSK-364735 was observed to decrease in the presence of human serum, with an estimated 35-fold decrease in 100% human serum.

Experimental Protocols

Detailed experimental protocols for the specific studies on GSK-364735 are proprietary to the conducting laboratories. However, based on the descriptions in the publications, the following are generalized methodologies for the key experiments cited.

HIV-1 Integrase Strand Transfer Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit the integration of a model viral DNA substrate into a target DNA substrate by recombinant HIV-1 integrase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, divalent cations (typically Mg2+ or Mn2+), a labeled (e.g., biotinylated or radiolabeled) viral long-terminal repeat (LTR) DNA substrate, and a target DNA substrate.

  • Enzyme and Inhibitor Addition: Recombinant HIV-1 integrase enzyme is added to the reaction mixture. Test compounds, such as GSK-364735, are added at varying concentrations.

  • Incubation: The reaction is incubated at 37°C to allow the strand transfer reaction to proceed.

  • Quenching: The reaction is stopped by the addition of a quenching solution, typically containing a chelating agent (e.g., EDTA) and a denaturant.

  • Product Detection: The products of the strand transfer reaction are detected and quantified. This can be done through various methods, such as gel electrophoresis and autoradiography (for radiolabeled substrates) or ELISA-based assays (for biotinylated substrates).

  • Data Analysis: The concentration of the inhibitor that reduces the strand transfer activity by 50% (IC50) is calculated from a dose-response curve.

Workflow for a Strand Transfer Assay

Strand_Transfer_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction Mix Prepare Reaction Mixture (Buffer, Cations, DNA Substrates) Enzyme Add Recombinant HIV-1 Integrase Reaction Mix->Enzyme Inhibitor Add GSK-364735 (Varying Concentrations) Enzyme->Inhibitor Incubation Incubate at 37°C Inhibitor->Incubation Quench Stop Reaction (EDTA, Denaturant) Incubation->Quench Detection Detect Strand Transfer Products (e.g., ELISA, Gel Electrophoresis) Quench->Detection Calculation Calculate IC50 Value Detection->Calculation

Caption: A generalized experimental workflow for an in vitro HIV-1 integrase strand transfer assay.

Cell-Based Antiviral Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

  • Cell Culture: A suitable host cell line (e.g., MT-4 cells) or primary cells (e.g., PBMCs) are cultured under appropriate conditions.

  • Infection: The cells are infected with a known amount of HIV-1.

  • Compound Treatment: The infected cells are treated with various concentrations of the test compound (GSK-364735).

  • Incubation: The treated, infected cells are incubated for a period of time to allow for viral replication.

  • Measurement of Viral Replication: The extent of viral replication is measured. This can be done by quantifying viral proteins (e.g., p24 antigen) in the cell supernatant using an ELISA, measuring reverse transcriptase activity, or using reporter viruses that express a detectable marker (e.g., luciferase).

  • Cytotoxicity Assessment: In parallel, the cytotoxicity of the compound on the host cells is assessed to determine the selectivity index.

  • Data Analysis: The effective concentration of the compound that inhibits viral replication by 50% (EC50) is determined from a dose-response curve. The selectivity index is calculated as the ratio of the cytotoxic concentration (CC50) to the EC50.

Preclinical and Clinical Overview

Preclinical pharmacokinetic studies in rats, dogs, and monkeys have been conducted.[1] Following intravenous administration, GSK-364735 demonstrated low-to-moderate clearance and a rapid terminal elimination half-life.[1] Oral bioavailability varied depending on the formulation and species.[1]

A Phase I clinical trial in healthy adult subjects assessed the safety, tolerability, and pharmacokinetics of single and repeated doses of GSK-364735.[1] The compound was found to be safe and well-tolerated across the doses studied.[1] Despite solubility-limited absorption, GSK-364735 achieved therapeutic trough concentrations at the majority of doses.[1]

Conclusion

GSK-364735 potassium is a potent HIV-1 integrase strand transfer inhibitor. Its mechanism of action is well-characterized and involves the competitive inhibition of the integrase enzyme's catalytic core by binding to the two-metal binding site. This leads to a blockage of the integration of viral DNA into the host genome, thereby halting viral replication. The compound has demonstrated potent antiviral activity at nanomolar concentrations in both enzymatic and cellular assays, with a favorable safety profile in early clinical studies. The development of GSK-364735 and other INSTIs represents a significant advancement in the treatment of HIV-1 infection.

References

GSK-364735 Potassium: A Technical Overview of a Potent HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735, a naphthyridinone derivative formulated as a potassium salt, is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI).[1][2] Developed through a collaboration between GlaxoSmithKline and Shionogi, it demonstrated significant promise in early-stage clinical development due to its potent antiviral activity.[3][4] This technical guide provides a comprehensive overview of GSK-364735, focusing on its mechanism of action, in vitro and in vivo pharmacological properties, and the experimental methodologies used in its evaluation. Despite its promising initial results, further development of GSK-364735 was halted due to adverse liver effects observed in long-term preclinical safety studies.[5][6]

Core Mechanism of HIV-1 Integrase Inhibition

GSK-364735 functions by specifically targeting the strand transfer step in the HIV-1 integration process.[1][7] This crucial step, catalyzed by the viral enzyme integrase, involves the insertion of the reverse-transcribed viral DNA into the host cell's genome.[8] GSK-364735 is a two-metal-binding inhibitor, chelating the magnesium ions (Mg2+) within the catalytic core of the integrase enzyme.[1][3] This action prevents the binding of host DNA and effectively blocks the strand transfer reaction, thereby halting the viral replication cycle.[7][9] Evidence for this mechanism includes the blockage of viral DNA integration in cellular assays, which is accompanied by a corresponding increase in the accumulation of 2-long-terminal-repeat (2-LTR) circles, a hallmark of integrase inhibition.[1]

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Mechanism of GSK-364735 Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Pre_Integration_Complex Pre-Integration Complex (PIC) (Viral DNA + Integrase) Viral_DNA->Pre_Integration_Complex Integration Integration into Host Genome Pre_Integration_Complex->Integration Integrase_Active_Site Integrase Catalytic Site (with Mg2+ ions) Pre_Integration_Complex->Integrase_Active_Site Blocked_Integration Strand Transfer Blocked Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions GSK364735 GSK-364735 GSK364735->Integrase_Active_Site Binds and chelates Mg2+ Integrase_Active_Site->Blocked_Integration

Caption: Mechanism of HIV-1 integrase inhibition by GSK-364735.

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK-364735, including its in vitro potency and pharmacokinetic parameters from both preclinical and clinical studies.

Table 1: In Vitro Potency of GSK-364735
Assay TypeCell Line / EnzymeVirus StrainParameterValue (nM)Reference
Strand Transfer AssayRecombinant HIV-1 IntegraseN/AIC508 ± 2[1]
Antiviral AssayPeripheral Blood Mononuclear Cells (PBMCs)HIV-1 Ba-LEC501.2 ± 0.4[1]
Antiviral AssayMT-4 cellsHIV-1EC505 ± 1[1]
Ligand Binding AssayRecombinant HIV-1 IntegraseN/AKd6 ± 4[1]
Protein-Adjusted Antiviral AssayMT-4 cells (in 100% human serum)HIV-1PA-EC5042[3]
Protein-Adjusted Antiviral AssayMT-4 cells (in 100% human serum)HIV-1PA-EC90168[3]
Table 2: Preclinical Pharmacokinetics of GSK-364735
SpeciesAdministrationClearance (% of liver blood flow)Terminal Half-life (t1/2) (hours)Oral Bioavailability (%)Reference
RatIntravenous5.8%1.5 - 3.945%[3][5]
DogIntravenous27.8%1.5 - 3.912% - 43%[3][5]
MonkeyIntravenous4.6%1.5 - 3.99%[3][5]
Table 3: Phase 1 Human Pharmacokinetics of GSK-364735 (Single Dose, Fasted)
Dose (mg)Cmax (ng/mL)Tmax (hours)AUC0-∞ (ng·h/mL)t1/2 (hours)Reference
501851.57333.1[3]
1002912.515004.4[3]
2003382.519605.0[3]
4004282.2526707.0[3]

Note: GSK-364735 exposure increased less than dose-proportionally and exhibited high variability.[3]

Table 4: Effect of Food on GSK-364735 Pharmacokinetics (Single Dose)
Dose (mg)ConditionCmax IncreaseAUC0-∞ IncreaseTmax (hours)Reference
200Moderate-fat meal24%91%2.5 -> 4.0[3]
400Moderate-fat meal-28%2.2 -> 7.0[3]
Table 5: Phase 2a Clinical Efficacy of GSK-364735 (10 days)
DoseMean Decrease in HIV RNA (log10 copies/mL)Reference
20 mg BID-0.69[5]
200 mg BID-2.2[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HIV-1 Integrase Strand Transfer Assay

This biochemical assay is designed to measure the inhibition of the strand transfer step catalyzed by recombinant HIV-1 integrase.

  • Plate Preparation: 96-well plates are coated with a donor substrate DNA (DS DNA), which mimics the viral DNA end.

  • Blocking: The plates are incubated with a blocking buffer to prevent non-specific binding.

  • Inhibitor Incubation: A mixture of recombinant HIV-1 integrase enzyme and varying concentrations of the test compound (GSK-364735) is prepared and incubated to allow for inhibitor-enzyme binding.

  • Reaction Initiation: The integrase-inhibitor mixture is added to the DS DNA-coated wells.

  • Strand Transfer: A target DNA substrate is introduced to initiate the strand transfer reaction.

  • Detection: The integrated target DNA is detected using a Horseradish Peroxidase (HRP)-labeled antibody that specifically recognizes the modified target DNA. The signal is quantified colorimetrically.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Strand_Transfer_Assay Start Start Plate_Prep Coat 96-well plate with Donor Substrate DNA Start->Plate_Prep Blocking Block non-specific binding sites Plate_Prep->Blocking Incubation Incubate Integrase Enzyme with GSK-364735 Blocking->Incubation Reaction Add Integrase-Inhibitor mix to plate Incubation->Reaction ST_Step Add Target DNA to initiate Strand Transfer Reaction->ST_Step Detection Detect integrated DNA with HRP-labeled antibody ST_Step->Detection Analysis Calculate IC50 Detection->Analysis End End Analysis->End

Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.

Cellular Antiviral Activity Assay

This assay determines the efficacy of the compound in inhibiting viral replication in a cellular context.

  • Cell Seeding: Target cells (e.g., MT-4 cells or PBMCs) are seeded into 96-well plates.

  • Compound Addition: The cells are treated with serial dilutions of GSK-364735.

  • Viral Infection: A known titer of HIV-1 is added to the cell cultures.

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Quantification of Viral Replication: The extent of viral replication is measured. This can be done through various methods, such as:

    • p24 Antigen ELISA: Measuring the amount of the viral core protein p24 in the culture supernatant.

    • Luciferase Reporter Assay: Using a recombinant virus that expresses a luciferase reporter gene upon successful infection and integration.

    • Cytopathic Effect (CPE) Inhibition Assay: Quantifying the reduction in virus-induced cell death using a cell viability dye like crystal violet.[10]

  • Data Analysis: The 50% effective concentration (EC50) is determined by plotting the percentage of viral inhibition against the drug concentration. Cytotoxicity is also assessed in parallel on uninfected cells to determine the selectivity index.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed target cells (e.g., MT-4, PBMCs) in 96-well plates Start->Seed_Cells Add_Compound Add serial dilutions of GSK-364735 Seed_Cells->Add_Compound Infect_Cells Infect cells with HIV-1 Add_Compound->Infect_Cells Incubate Incubate for 3-5 days Infect_Cells->Incubate Measure_Replication Quantify viral replication (p24 ELISA, Luciferase, etc.) Incubate->Measure_Replication Calculate_EC50 Calculate EC50 and Selectivity Index Measure_Replication->Calculate_EC50 End End Calculate_EC50->End

Caption: General workflow for a cellular antiviral activity assay.

Pharmacokinetic Studies in Humans

These studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug in human subjects.

  • Study Design: A double-blind, randomized, placebo-controlled, dose-escalation study is typically conducted in healthy adult subjects.

  • Dosing: Subjects receive single or repeated oral doses of GSK-364735 or a placebo, both in fasted states and with a standardized meal to assess food effects.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dose.

  • Plasma Concentration Analysis: Plasma is separated from the blood samples, and the concentration of GSK-364735 is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay.[3]

  • Pharmacokinetic Parameter Calculation: Non-compartmental methods are used to calculate key PK parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2: Elimination half-life.

  • Safety and Tolerability Assessment: Safety is monitored throughout the study by recording adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

Conclusion

GSK-364735 is a potent HIV-1 integrase strand transfer inhibitor with a well-defined mechanism of action. It demonstrated excellent in vitro potency against HIV-1 replication and achieved therapeutic concentrations in early clinical trials, leading to significant reductions in viral load in HIV-infected patients.[3][5] However, the emergence of hepatotoxicity in long-term preclinical safety studies in monkeys led to the discontinuation of its clinical development.[5][6] The data and methodologies presented in this guide provide a comprehensive technical resource on GSK-364735, offering valuable insights for researchers and professionals in the field of antiretroviral drug discovery and development.

References

GSK-364735: A Technical Overview of its Potent Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the antiviral activity of GSK-364735, a potent and selective small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). The information presented is collated from foundational preclinical studies to support research and development activities.

Executive Summary

GSK-364735 is a naphthyridinone-based compound that demonstrates highly potent antiviral activity by specifically targeting the HIV-1 integrase enzyme.[1][2] Its mechanism of action involves the inhibition of the strand transfer step of viral DNA integration into the host genome, a critical process for viral replication.[1][3][4] Preclinical data reveals nanomolar efficacy in both enzymatic and cellular assays, a high selectivity index, and a well-defined resistance profile. This guide details the quantitative potency, mechanism of action, and the experimental protocols used to characterize this compound.

Mechanism of Action

GSK-364735 exerts its antiviral effect by inhibiting the catalytic activity of HIV-1 integrase. This enzyme is essential for the covalent insertion of the reverse-transcribed viral DNA into the host cell's chromosome. The process occurs in two main steps: 3'-processing and strand transfer.

GSK-364735 specifically inhibits the strand transfer step. It functions as a two-metal binding inhibitor, chelating the magnesium ions within the catalytic core of the integrase enzyme.[1][3][4] This action prevents the enzyme from joining the viral DNA ends to the host DNA, effectively halting the replication cycle.[1][4] Confirmation of this mechanism in cellular assays shows a corresponding increase in the accumulation of unintegrated 2-long-terminal-repeat (2-LTR) circular viral DNA, a hallmark of integrase strand transfer inhibition.[1][3]

HIV_Lifecycle_Inhibition cluster_host Host Cell Entry 1. Viral Entry ReverseTranscription 2. Reverse Transcription (RNA -> dsDNA) Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Provirus 4. Provirus Formation Integration->Provirus Transcription 5. Transcription & Translation Provirus->Transcription Assembly 6. Viral Assembly Transcription->Assembly Budding 7. Budding & Maturation Assembly->Budding New_Virion New HIV-1 Virion Budding->New_Virion GSK364735 GSK-364735 (Integrase Inhibitor) GSK364735->Integration Blocks Strand Transfer HIV_Virion HIV-1 Virion HIV_Virion->Entry

Caption: HIV-1 replication cycle and the specific point of inhibition by GSK-364735.

Quantitative Data: Potency and Selectivity

The antiviral activity of GSK-364735 has been quantified through a series of enzymatic and cell-based assays. The data highlights its potent inhibitory profile.

Table 1: In Vitro Enzymatic and Binding Potency
ParameterValue (nM)Assay TypeDescriptionReference
IC₅₀ 8 ± 2Integrase Strand TransferConcentration for 50% inhibition of recombinant HIV-1 integrase activity.[1][2][3]
Kd 6 ± 4Competitive BindingDissociation constant, indicating high-affinity binding to the integrase enzyme.[1][3]
Table 2: Cellular Antiviral Activity
Cell TypeValue (nM)ParameterNotesReference
PBMCs 1.2 ± 0.4EC₅₀50% effective concentration in peripheral blood mononuclear cells.[1][3]
MT-4 Cells 5 ± 1EC₅₀50% effective concentration in a human T-cell leukemia line.[1][3]
MT-4 Cells >11,000CC₅₀50% cytotoxic concentration, used to determine selectivity.[4]
Various ≥ 2,200Selectivity Index (CC₅₀/EC₅₀)Demonstrates low cytotoxicity relative to its antiviral activity.[1][3][4]
Table 3: Pharmacokinetic Considerations
ConditionFold Decrease in PotencyAssay SystemImplicationReference
100% Human Serum ~35-fold (extrapolated)MT-4 Cell AssayHigh protein binding may impact in vivo efficacy, requiring dose adjustment.[1][3][4]

Experimental Protocols

The characterization of GSK-364735 involved several key experimental methodologies to determine its mechanism, potency, and cellular effects.

HIV-1 Integrase Strand Transfer Assay (Biochemical)

This assay directly measures the inhibition of the integrase enzyme's catalytic activity.

  • Objective: To determine the IC₅₀ of GSK-364735 against purified recombinant HIV-1 integrase.

  • Methodology:

    • Reaction Setup: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a donor DNA substrate (simulating viral DNA), and an acceptor DNA substrate (simulating host DNA).

    • Compound Addition: Serial dilutions of GSK-364735 (or vehicle control) are added to the reaction wells.

    • Initiation: The reaction is initiated by the addition of Mg²⁺ ions.

    • Incubation: The mixture is incubated to allow the strand transfer reaction to proceed.

    • Termination & Analysis: The reaction is stopped, and the products (representing integrated DNA) are separated from the substrates using gel electrophoresis.

    • Quantification: The amount of product is quantified, and the data is used to calculate the percent inhibition at each compound concentration, allowing for the determination of the IC₅₀ value.

Cellular HIV-1 Replication Assay (Cell-Based)

This assay measures the ability of the compound to inhibit viral replication in a cellular context.

  • Objective: To determine the EC₅₀ of GSK-364735 in HIV-1 infected cells.

  • Methodology:

    • Cell Plating: Susceptible host cells (e.g., PBMCs or MT-4 cells) are plated in multi-well plates.

    • Compound Treatment: Cells are treated with serial dilutions of GSK-364735.

    • Infection: The cells are then infected with a known titer of HIV-1.

    • Incubation: The infected cells are cultured for a period of several days to allow for multiple rounds of viral replication.

    • Endpoint Measurement: Viral replication is quantified by measuring a viral marker, such as p24 antigen levels in the supernatant (via ELISA) or reverse transcriptase activity.

    • Data Analysis: The EC₅₀ is calculated by plotting the inhibition of viral replication against the drug concentration. A parallel cytotoxicity assay (CC₅₀) is run without the virus to assess the compound's effect on cell viability.

Antiviral_Assay_Workflow cluster_biochemical Biochemical Assay (IC50) cluster_cellular Cellular Assay (EC50) B1 Prepare Reaction: Recombinant Integrase + DNA Substrates B2 Add Serial Dilutions of GSK-364735 B1->B2 B3 Initiate Reaction (Mg2+) B2->B3 B4 Analyze Products via Gel Electrophoresis B3->B4 B5 Calculate IC50 B4->B5 C1 Plate Host Cells (e.g., PBMCs, MT-4) C2 Treat Cells with Serial Dilutions of GSK-364735 C1->C2 C3 Infect Cells with HIV-1 C2->C3 C4 Quantify Viral Marker (e.g., p24 ELISA) C3->C4 C5 Calculate EC50 C4->C5

References

Correction: GSK-364735 Potassium is an HIV-1 Integrase Inhibitor, Not an ENaC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the discovery and development of GSK-364735 potassium have revealed a significant discrepancy with the requested topic. All available scientific and clinical data identify GSK-364735 as a potent human immunodeficiency virus type 1 (HIV-1) integrase inhibitor, not an epithelial sodium channel (ENaC) inhibitor.

Therefore, a technical guide on GSK-364735 as an ENaC inhibitor cannot be provided. This document will instead summarize the accurate discovery, mechanism of action, and development of GSK-364735 as an antiretroviral agent.

Discovery and Development of GSK-364735 as an HIV-1 Integrase Inhibitor

GSK-364735 is a naphthyridinone derivative developed through a joint venture between GlaxoSmithKline and Shionogi for the treatment of HIV-1 infection.[1] It was identified as a potent inhibitor of the HIV-1 integrase enzyme, a crucial component in the viral replication cycle.

Mechanism of Action

HIV-1 integrase facilitates the integration of the viral DNA into the host cell's genome through a two-step process: 3'-processing and strand transfer.[1] GSK-364735 is a strand transfer inhibitor that binds to the active site of the integrase enzyme, preventing the insertion of viral DNA into the host chromosome.[2] This action effectively halts the viral replication process.[2] Cellular assays have confirmed that GSK-364735 blocks viral DNA integration, leading to an accumulation of two-long-terminal-repeat circles, which are byproducts of unintegrated viral DNA.[2]

The mechanism of GSK-364735 as an HIV-1 integrase inhibitor can be visualized as follows:

cluster_virus HIV-1 Lifecycle cluster_drug GSK-364735 Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Integration Integration Viral DNA->Integration Integrase Provirus Provirus Reverse Transcription->Viral DNA Integration->Provirus Integrated into Host DNA GSK-364735 GSK-364735 Integrase Inhibition Integrase Inhibition GSK-364735->Integrase Inhibition Binds to Integrase Integrase Inhibition->Integration Blocks Strand Transfer

Mechanism of action of GSK-364735 as an HIV-1 integrase inhibitor.
Preclinical and Clinical Development

In Vitro Potency

GSK-364735 demonstrated potent antiviral activity in a variety of in vitro assays. Key quantitative data from these studies are summarized below.

Assay TypeCell Line / EnzymeParameterValueReference
Enzyme InhibitionRecombinant HIV-1 IntegraseIC508 ± 2 nM[2][3]
Antiviral ActivityPeripheral Blood Mononuclear CellsEC501.2 ± 0.4 nM[2]
Antiviral ActivityMT-4 CellsEC505 ± 1 nM[2]

It was noted that the presence of human serum reduced the antiviral potency of GSK-364735.[2]

Pharmacokinetics

Pharmacokinetic studies were conducted in healthy adult subjects to evaluate the absorption, distribution, metabolism, and excretion of GSK-364735.

ParameterConditionValueReference
Time to Maximum Concentration (Tmax)Single Dose (Fasted)0.75 - 5.0 hours[1]
Effect of FoodModerate-Fat MealIncreased exposure by 28% to 91%[1]

The studies showed that GSK-364735 was readily absorbed after oral administration, although exposure increased less than proportionally with the dose.[1]

Clinical Trials

GSK-364735 has been evaluated in clinical trials for the treatment of HIV-1 infection.[1] These studies aimed to assess the safety, tolerability, and pharmacokinetics of single and repeated doses of the drug in healthy subjects.[1] The results indicated that GSK-364735 was safe and well-tolerated.[1]

Experimental Protocols

Detailed experimental protocols for the key assays used in the development of GSK-364735 are described in the scientific literature. Below are summaries of the methodologies.

HIV-1 Integrase Strand Transfer Assay

The inhibitory activity of GSK-364735 on the strand transfer step of HIV-1 integration was assessed using a biochemical assay.

cluster_workflow Integrase Strand Transfer Assay Workflow start Start reagents Combine Recombinant HIV-1 Integrase, Donor DNA, and Target DNA start->reagents incubation Incubate with GSK-364735 or Vehicle Control reagents->incubation detection Detect Strand Transfer Product (e.g., by fluorescence) incubation->detection analysis Calculate IC50 Value detection->analysis end End analysis->end

Workflow for the HIV-1 integrase strand transfer assay.

Cellular Antiviral Assays

The potency of GSK-364735 in inhibiting HIV-1 replication in a cellular context was evaluated using various cell lines, such as peripheral blood mononuclear cells (PBMCs) and MT-4 cells.

  • Cell Culture: PBMCs or MT-4 cells were cultured in appropriate media.

  • Infection: Cells were infected with a known amount of HIV-1.

  • Drug Treatment: Infected cells were treated with serial dilutions of GSK-364735.

  • Incubation: The treated cells were incubated for a period to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication was measured, typically by quantifying the p24 antigen in the cell culture supernatant using an ELISA.

  • Data Analysis: The 50% effective concentration (EC50) was calculated from the dose-response curve.

Conclusion

GSK-364735 is a well-characterized HIV-1 integrase inhibitor with potent antiviral activity. Its development has been focused on the treatment of HIV-1 infection. There is no evidence in the scientific literature to support its role as an ENaC inhibitor. Searches for other GSK ENaC inhibitors did not yield a clear alternative that might have been the intended subject of this request. For accurate and detailed information, it is recommended to refer to scientific publications and clinical trial databases specifically related to GSK-364735 and HIV-1.

References

An In-Depth Technical Guide to GSK-364735 Potassium: A Potent HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735 potassium is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme, a critical component in the viral replication cycle. As an integrase strand transfer inhibitor (INSTI), this compound effectively blocks the integration of the viral DNA into the host cell's genome, thereby halting the progression of HIV-1 infection. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound, the potassium salt of GSK-364735, is a naphthyridinone derivative. Its chemical and physical properties are summarized in the tables below.

IdentifierValue
IUPAC Name Potassium 7-((4-fluorophenyl)methyl)-4-hydroxy-N-(2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxamide
CAS Number 912672-93-6
Molecular Formula C19H17FKN3O4
SMILES Cn1c2cc(Cc3ccc(cc3)F)cnc2c(c(C(=O)NCCO)c1=O)[O-].[K+][1]
InChI Key KHOKPZJZSBGEPY-UHFFFAOYSA-M[1]
Physicochemical PropertyValue
Molecular Weight 409.45 g/mol [1]
Appearance Solid powder

Pharmacological Properties

GSK-364735 is a highly potent inhibitor of HIV-1 integrase strand transfer activity. Its efficacy has been demonstrated in both enzymatic and cell-based assays.

ParameterValueReference
IC50 (HIV-1 Integrase Strand Transfer) 7.8 nM[2]
Kd (Binding constant to integrase) 6 ± 4 nMGarvey et al., 2008
EC50 (Peripheral Blood Mononuclear Cells) 1.2 ± 0.4 nMGarvey et al., 2008
EC50 (MT-4 cells) 5 ± 1 nMGarvey et al., 2008

Mechanism of Action and Signaling Pathway

This compound targets the HIV-1 integrase enzyme, which is responsible for inserting the viral DNA into the host cell's chromosome. This process, known as strand transfer, is a critical step in the HIV replication cycle. By inhibiting this step, GSK-364735 prevents the establishment of a productive infection. The simplified signaling pathway below illustrates the point of inhibition.

HIV_Replication_Cycle HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Binding & Fusion Viral RNA Viral RNA Host Cell->Viral RNA Uncoating Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Integration Integration (Strand Transfer) Nuclear Import->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Proteins & RNA Viral Proteins & RNA Transcription & Translation->Viral Proteins & RNA Assembly & Budding Assembly & Budding Viral Proteins & RNA->Assembly & Budding New HIV Virion New HIV Virion Assembly & Budding->New HIV Virion GSK-364735 GSK-364735 GSK-364735->Integration Inhibition

Caption: HIV Replication Cycle and Inhibition by GSK-364735.

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (General Protocol)

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay Buffer (containing a divalent cation, e.g., Mg2+ or Mn2+)

  • This compound (or other test compounds)

  • 96-well plates

  • Detection system (e.g., fluorescence or radioactivity-based)

Methodology:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, recombinant HIV-1 integrase, and the donor DNA.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

  • Pre-incubation: Incubate the plate to allow the compound to bind to the integrase.

  • Initiation of Reaction: Add the target DNA to initiate the strand transfer reaction.

  • Incubation: Incubate the plate to allow the strand transfer reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of strand transfer product formed using a suitable detection method.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.

Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs) and MT-4 Cells (General Protocol)

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in primary human cells (PBMCs) and a human T-cell line (MT-4).

Materials:

  • Isolated and stimulated human PBMCs or MT-4 cells

  • HIV-1 laboratory strain (e.g., NL4-3 or IIIB)

  • Cell culture medium and supplements

  • This compound (or other test compounds)

  • 96-well cell culture plates

  • p24 antigen ELISA kit or reverse transcriptase activity assay kit

Methodology:

  • Cell Plating: Seed the PBMCs or MT-4 cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

  • Viral Infection: Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the plates for several days to allow for viral replication.

  • Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant and measure the amount of viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of viral replication.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing HIV-1 integrase inhibitors.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Lead Characterization cluster_2 Mechanism of Action Studies Compound Library Compound Library Primary Screen HIV-1 Integrase Strand Transfer Assay Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response IC50 Determination Hit Identification->Dose-Response Cytotoxicity Assays Cytotoxicity Assays Hit Identification->Cytotoxicity Assays Cell-Based Assays Antiviral Activity (PBMC, MT-4) Dose-Response->Cell-Based Assays Selectivity Index Selectivity Index (CC50/EC50) Cell-Based Assays->Selectivity Index Cytotoxicity Assays->Selectivity Index Binding Assays Kd Determination Selectivity Index->Binding Assays Resistance Studies Resistance Studies Selectivity Index->Resistance Studies Lead Optimization Lead Optimization Binding Assays->Lead Optimization Resistance Studies->Lead Optimization

Caption: Workflow for HIV-1 Integrase Inhibitor Discovery.

Conclusion

This compound is a potent HIV-1 integrase inhibitor with strong antiviral activity demonstrated in both biochemical and cellular assays. Its mechanism of action, targeting the strand transfer step of viral integration, makes it an important compound in the development of antiretroviral therapies. This technical guide provides foundational information for researchers and scientists working on the development of novel anti-HIV agents. Further investigation into its pharmacokinetic and pharmacodynamic properties is crucial for its potential clinical application.

References

In Vitro Efficacy of GSK-364735 Potassium: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of GSK-364735 potassium, a potent inhibitor of HIV-1 integrase. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Efficacy Data

GSK-364735 demonstrates potent and selective inhibitory activity against HIV-1 integrase, a critical enzyme for viral replication. The following tables summarize the key in vitro efficacy parameters of GSK-364735.

ParameterValueAssay/Cell LineConditionsReference
IC50 8 ± 2 nMRecombinant HIV-1 IntegraseStrand Transfer Assay[1]
Kd 6 ± 4 nMRecombinant HIV-1 IntegraseCompetitive Binding Assay[1][2]
EC50 1.2 ± 0.4 nMPeripheral Blood Mononuclear Cells (PBMCs)Anti-HIV Replication Assay[1][2]
EC50 5 ± 1 nMMT-4 CellsAnti-HIV Replication Assay[1][2]
Selectivity Index ≥ 2,200MT-4 CellsAntiviral Activity vs. Cytotoxicity[1][2]
Potency Decrease ~35-foldMT-4 CellsIn the presence of 100% human serum[1][2]

Mechanism of Action

GSK-364735 is a naphthyridinone that functions as an integrase strand transfer inhibitor (INSTI).[1] It targets the catalytic core domain of HIV-1 integrase, an enzyme essential for the integration of the viral DNA into the host cell's genome.[1] By binding to the active site, GSK-364735 blocks the strand transfer step of integration, effectively halting the viral replication cycle.[1] This mechanism of action is characterized by a concomitant increase in two-long-terminal-repeat (2-LTR) circles, which are byproducts of failed integration.[1][2]

The following diagram illustrates the HIV-1 replication cycle and the specific point of inhibition by GSK-364735.

HIV_Replication_Cycle cluster_host_cell Host Cell cluster_inhibition cluster_virion HIV Virion HIV_RNA HIV_RNA HIV_DNA HIV_DNA HIV_RNA->HIV_DNA Reverse Transcription Integration Integration HIV_DNA->Integration Nuclear Import Provirus Provirus Integration->Provirus Integration Viral_RNA Viral_RNA Provirus->Viral_RNA Transcription Viral_Proteins Viral_Proteins Viral_RNA->Viral_Proteins Translation Assembly Assembly Viral_RNA->Assembly Viral_Proteins->Assembly Budding Budding Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Maturation HIV_Virion HIV Virion (Entry) HIV_Virion->HIV_RNA GSK364735 GSK-364735 GSK364735->Integration Inhibits

Caption: HIV-1 replication cycle and inhibition by GSK-364735.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro efficacy data. Below are protocols for key assays used to characterize GSK-364735.

HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This assay quantitatively measures the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA substrate (biotin-labeled)

  • Acceptor DNA substrate (dinitrophenyl-labeled)

  • Streptavidin-coated 96-well plates

  • Anti-dinitrophenyl antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer

  • Wash buffer

  • This compound salt

Procedure:

  • Plate Coating: Add the biotin-labeled donor DNA substrate to the streptavidin-coated 96-well plate. Incubate to allow binding.

  • Washing: Wash the plate to remove unbound donor DNA.

  • Inhibitor Addition: Add serial dilutions of GSK-364735 to the wells.

  • Enzyme Addition: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

  • Strand Transfer Reaction: Add the dinitrophenyl-labeled acceptor DNA to initiate the strand transfer reaction. Incubate to allow integration.

  • Washing: Wash the plate to remove unintegrated acceptor DNA.

  • Antibody Incubation: Add the anti-dinitrophenyl-HRP antibody and incubate.

  • Washing: Wash the plate to remove unbound antibody.

  • Detection: Add TMB substrate and incubate until a color change is observed.

  • Stopping the Reaction: Add stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each GSK-364735 concentration and determine the IC50 value using a dose-response curve.

Anti-HIV Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay determines the efficacy of GSK-364735 in inhibiting HIV-1 replication in primary human cells.

Materials:

  • Isolated human PBMCs

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • HIV-1 viral stock

  • This compound salt

  • Culture medium (e.g., RPMI 1640 with FBS)

  • p24 antigen ELISA kit

Procedure:

  • PBMC Stimulation: Isolate PBMCs from healthy donor blood and stimulate with PHA for 2-3 days.

  • Cell Plating: Plate the stimulated PBMCs in a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of GSK-364735 to the wells.

  • Infection: Infect the cells with a known titer of HIV-1.

  • Incubation: Culture the cells in the presence of IL-2 for 7 days.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

  • p24 Antigen Quantification: Measure the amount of p24 antigen in the supernatant using an ELISA kit. This serves as a marker for viral replication.

  • Data Analysis: Calculate the percent inhibition of p24 production for each GSK-364735 concentration and determine the EC50 value.

Anti-HIV Replication Assay in MT-4 Cells

This assay utilizes the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection, to assess the antiviral activity of GSK-364735.

Materials:

  • MT-4 cells

  • HIV-1 viral stock

  • This compound salt

  • Culture medium

  • Reagents for cell viability assay (e.g., MTT, XTT)

Procedure:

  • Cell Plating: Plate MT-4 cells in a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of GSK-364735 to the wells.

  • Infection: Infect the cells with HIV-1. A mock-infected control is also included.

  • Incubation: Incubate the plates for 4-5 days.

  • Cell Viability Measurement: Assess cell viability using a suitable assay (e.g., MTT). The cytopathic effect of HIV-1 will lead to a decrease in cell viability in the absence of an effective inhibitor.

  • Data Analysis: Determine the concentration of GSK-364735 that protects 50% of the cells from the viral cytopathic effect to calculate the EC50.

The following diagram outlines the general workflow for determining the in vitro efficacy of an antiviral compound like GSK-364735.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Serial Dilutions of GSK-364735 Treatment Add GSK-364735 Dilutions to Cells Compound_Prep->Treatment Cell_Culture Culture and Prepare Target Cells (e.g., MT-4, PBMCs) Plating Plate Cells in 96-well Format Cell_Culture->Plating Virus_Stock Prepare and Titer HIV-1 Stock Infection Infect Cells with HIV-1 Virus_Stock->Infection Plating->Treatment Treatment->Infection Incubation Incubate for a Defined Period Infection->Incubation Readout Measure Endpoint (e.g., p24 ELISA, Cell Viability) Incubation->Readout Data_Analysis Calculate Percent Inhibition Readout->Data_Analysis IC50_EC50 Determine IC50/EC50 from Dose-Response Curve Data_Analysis->IC50_EC50

Caption: General experimental workflow for in vitro efficacy testing.

References

An In-depth Technical Guide on the Binding Affinity of GSK-364735 Potassium to HIV Integrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the human immunodeficiency virus type 1 (HIV-1) integrase inhibitor, GSK-364735, with a specific focus on its potassium salt. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the compound's interaction with its molecular target, including quantitative binding data, experimental methodologies, and its mechanism of action.

Executive Summary

GSK-364735 is a potent naphthyridinone-based inhibitor of HIV-1 integrase, a critical enzyme for viral replication. It functions as an integrase strand transfer inhibitor (INSTI) by binding to the catalytic core of the enzyme. This binding is characterized by a high affinity, which has been quantified through various in vitro assays. The potassium salt of GSK-364735 exhibits comparable potency to the parent compound, making it a viable form for pharmaceutical development. This document consolidates the available data on its binding affinity, details the experimental protocols used for its characterization, and visually represents its mechanism of action and the experimental workflow.

Quantitative Binding Affinity Data

The binding affinity of GSK-364735 and its potassium salt to HIV-1 integrase has been determined using biochemical assays. The following table summarizes the key quantitative data, providing a clear comparison of their potency.

CompoundAssay TypeParameterValue (nM)Reference
GSK-364735Strand Transfer AssayIC508 ± 2[1][2]
GSK-364735Competitive Binding AssayKd6 ± 4[1]
GSK-364735 potassiumStrand Transfer AssayIC507.8[3]

Note: IC50 (half-maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd (dissociation constant) is a measure of the binding affinity between the inhibitor and the enzyme; a lower Kd value indicates a higher binding affinity.

Mechanism of Action

GSK-364735 is a two-metal-binding HIV integrase strand transfer inhibitor.[4] Its mechanism of action involves the chelation of two essential magnesium ions (Mg2+) within the catalytic site of the integrase enzyme. This active site is responsible for the strand transfer step of viral DNA integration into the host genome. By binding to these metal ions, GSK-364735 effectively blocks the catalytic activity of integrase, preventing the insertion of the viral DNA into the host cell's chromosome and thereby halting viral replication.[1]

The following diagram illustrates the signaling pathway of HIV-1 integration and the point of inhibition by GSK-364735.

Mechanism of Action of GSK-364735 cluster_virus HIV-1 Lifecycle cluster_inhibition Inhibition by GSK-364735 Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration Provirus Provirus (Integrated DNA) Transcription_Translation Transcription & Translation Provirus->Transcription_Translation Reverse_Transcription->Viral_DNA Integration->Provirus Integrase HIV-1 Integrase Integration->Integrase New_Virions New Virions Transcription_Translation->New_Virions Inactive_Complex Inactive Integrase-Inhibitor Complex Integrase->Inactive_Complex Binding to catalytic site GSK364735 GSK-364735 GSK364735->Inactive_Complex Inactive_Complex->Integration Blocks Strand Transfer

Caption: Mechanism of GSK-364735 inhibition of HIV-1 integrase.

Experimental Protocols

The primary method used to determine the binding affinity of GSK-364735 to HIV integrase is the in vitro integrase strand transfer assay . While the precise, proprietary protocols from the initial studies are not publicly available, a representative protocol based on established methodologies is detailed below.

Integrase Strand Transfer Assay (Representative Protocol)

1. Principle:

This assay measures the ability of HIV-1 integrase to catalyze the insertion of a donor DNA substrate (representing the viral DNA) into a target DNA substrate (representing the host DNA). The inhibition of this reaction by compounds like GSK-364735 is quantified.

2. Materials and Reagents:

  • Recombinant HIV-1 Integrase

  • Donor DNA Substrate (e.g., biotin-labeled oligonucleotide mimicking the U5 end of the HIV-1 LTR)

  • Target DNA Substrate (e.g., digoxigenin-labeled oligonucleotide)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 4% glycerol)

  • This compound (or parent compound) dissolved in DMSO

  • Streptavidin-coated microplates

  • Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

3. Procedure:

  • Plate Preparation: A streptavidin-coated 96-well microplate is coated with the biotin-labeled donor DNA substrate. The plate is then washed to remove any unbound substrate.

  • Inhibitor Addition: Serial dilutions of this compound are prepared in the assay buffer and added to the wells. A control with no inhibitor is also included.

  • Enzyme Addition: Recombinant HIV-1 integrase is added to the wells, and the plate is incubated to allow for the binding of the enzyme to the donor DNA and the inhibitor.

  • Strand Transfer Reaction: The digoxigenin-labeled target DNA substrate is added to initiate the strand transfer reaction. The plate is incubated to allow the integration to occur.

  • Detection: The plate is washed to remove unreacted components. The anti-digoxigenin-HRP antibody is added, which binds to the integrated target DNA. After another wash step, the TMB substrate is added. The HRP enzyme catalyzes a color change, which is stopped by the addition of the stop solution.

  • Data Analysis: The absorbance of each well is measured using a plate reader. The percentage of inhibition is calculated relative to the control wells without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the general workflow of the integrase strand transfer assay.

Integrase Strand Transfer Assay Workflow Start Start Plate_Prep Coat Plate with Biotin-Donor DNA Start->Plate_Prep Wash1 Wash Plate_Prep->Wash1 Add_Inhibitor Add GSK-364735 (Serial Dilutions) Wash1->Add_Inhibitor Add_Enzyme Add HIV-1 Integrase Add_Inhibitor->Add_Enzyme Incubate1 Incubate (Binding) Add_Enzyme->Incubate1 Add_Target Add DIG-Target DNA (Initiate Reaction) Incubate1->Add_Target Incubate2 Incubate (Strand Transfer) Add_Target->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Antibody Add Anti-DIG-HRP Antibody Wash2->Add_Antibody Incubate3 Incubate Add_Antibody->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate4 Incubate (Color Development) Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro HIV-1 integrase strand transfer assay.

Conclusion

GSK-364735 and its potassium salt are highly potent inhibitors of HIV-1 integrase, demonstrating low nanomolar binding affinity in in vitro assays. Their mechanism of action as two-metal-binding INSTIs provides a solid basis for their antiretroviral activity. The detailed understanding of their interaction with the integrase enzyme, facilitated by robust experimental methodologies, is crucial for the ongoing development and optimization of this class of antiretroviral drugs. This guide serves as a technical resource for professionals in the field, consolidating key data and procedural information to support further research and development efforts.

References

Pharmacological Profile of GSK-364735 Potassium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735, as its potassium salt, is a potent and selective second-generation inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and cellular activity, pharmacokinetic and pharmacodynamic properties, and associated experimental methodologies. GSK-364735 represents a significant advancement in the class of integrase strand transfer inhibitors (INSTIs), offering potent antiviral activity against wild-type HIV-1 and certain strains resistant to earlier antiretroviral agents.

Mechanism of Action

GSK-364735 targets the HIV-1 integrase, a crucial enzyme for viral replication. Integrase catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. GSK-364735 is a strand transfer inhibitor. It binds to the active site of the integrase enzyme, specifically chelating the two divalent metal ions (typically Mg2+) that are essential for the catalytic activity. This action prevents the covalent linkage of the viral DNA to the host chromosome, effectively halting the integration process and disrupting the viral replication cycle.[1] A consequence of this inhibition is the accumulation of unintegrated viral DNA in the nucleus, which can be detected in the form of 2-long terminal repeat (2-LTR) circles.[1]

HIV_Lifecycle cluster_cell Host Cell Entry Entry ReverseTranscription ReverseTranscription Entry->ReverseTranscription Viral RNA NuclearImport NuclearImport ReverseTranscription->NuclearImport Viral DNA Integration Integration NuclearImport->Integration Pre-integration Complex Transcription Transcription Integration->Transcription Provirus Translation Translation Transcription->Translation Viral mRNA Assembly Assembly Translation->Assembly Viral Proteins Budding Budding Assembly->Budding New Virion Mature_Virion Mature_Virion Budding->Mature_Virion Release HIV_Virion HIV_Virion HIV_Virion->Entry GSK364735 GSK364735 GSK364735->Integration Inhibits

Figure 1: HIV-1 Replication Cycle and the Site of Action of GSK-364735.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for GSK-364735 and its potassium salt.

Table 1: In Vitro and Cellular Antiviral Activity
ParameterVirus/Cell LineValueReference
IC50 (Integrase Strand Transfer) Recombinant HIV-1 Integrase8 ± 2 nM[1]
Kd (Binding Constant) Recombinant HIV-1 Integrase6 ± 4 nM[1]
EC50 (Antiviral Activity) HIV-1 in Peripheral Blood Mononuclear Cells (PBMCs)1.2 ± 0.4 nM[1]
EC50 (Antiviral Activity) HIV-1 in MT-4 cells5 ± 1 nM[1]
Protein-Adjusted EC90 In 100% Human Serum (extrapolated)168 nM[2]
Selectivity Index (CC50 / EC50) in MT-4 cells> 2,200[1]
Table 2: Human Pharmacokinetic Parameters of GSK-364735 (Single and Repeated Doses in Healthy Adults)
ParameterConditionDoseValueReference
Tmax (Time to Maximum Concentration) Single Dose, Fasting50 - 400 mg0.75 - 5.0 hours[3]
t1/2 (Terminal Half-life) Single Dose, Fasting50 - 400 mg3 - 7 hours[3]
Dose Proportionality Single Dose, Fasting50 - 400 mgLess than proportional increase in exposure, plateau at 100-200 mg[3]
Food Effect Single Dose200 mg & 400 mg28% to 91% increase in exposure[3]

Pharmacodynamics and Resistance

In Vivo Pharmacodynamics

In a Phase IIa study involving HIV-infected patients, GSK-364735 demonstrated a dose-dependent reduction in plasma HIV-1 RNA.[2] A mean decrease of 0.69 log10 was observed at a dose of 20 mg twice daily, while a more substantial mean reduction of 2.2 log10 was achieved at 200 mg twice daily over a 10-day period.[2] These findings confirmed the potent in vivo antiviral activity of GSK-364735.

Resistance Profile

As with other integrase inhibitors, resistance to GSK-364735 can emerge through mutations in the integrase gene.[1] In vitro passage of HIV-1 in the presence of the inhibitor has led to the selection of resistance mutations within the active site of the integrase enzyme.[1] These mutations are often similar or identical to those observed with other two-metal binding integrase inhibitors.[1] GSK-364735 retains activity against viruses with resistance mutations to reverse transcriptase and protease inhibitors.[1] However, cross-resistance has been observed with some, but not all, viruses resistant to other integrase inhibitors.[1] Key resistance pathways for integrase inhibitors often involve mutations at positions such as Y143, Q148, and N155.[4]

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.

Strand_Transfer_Assay cluster_workflow Assay Workflow Immobilize Immobilize Biotinylated Donor DNA Substrate on Streptavidin Plate Wash1 Wash to Remove Unbound DNA Immobilize->Wash1 Add_IN Add Recombinant HIV-1 Integrase Wash1->Add_IN Incubate1 Incubate to allow Integrase Binding Add_IN->Incubate1 Wash2 Wash to Remove Unbound Integrase Incubate1->Wash2 Add_Compound Add GSK-364735 or Vehicle Control Wash2->Add_Compound Add_Target Add Labeled Target DNA Substrate Add_Compound->Add_Target Incubate2 Incubate to allow Strand Transfer Reaction Add_Target->Incubate2 Wash3 Wash to Remove Unreacted Target DNA Incubate2->Wash3 Detect Detect Signal from Integrated Target DNA Wash3->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze

Figure 2: Workflow for a typical HIV-1 Integrase Strand Transfer Assay.

Methodology:

  • Substrate Preparation: A 5'-biotinylated double-stranded oligonucleotide mimicking the HIV-1 LTR U5 donor substrate (DS) is prepared. A second double-stranded target substrate (TS) DNA, labeled with a detectable marker (e.g., digoxigenin or a fluorescent tag), is also synthesized.[5]

  • Plate Coating: Streptavidin-coated 96-well plates are incubated with the biotinylated DS DNA to allow for immobilization. Unbound DS DNA is removed by washing.[5]

  • Enzyme Binding: Recombinant full-length HIV-1 integrase is added to the wells and incubated to allow binding to the immobilized DS DNA. Unbound integrase is washed away.[5]

  • Inhibitor Addition: Serial dilutions of GSK-364735 potassium (or other test compounds) are added to the wells and pre-incubated with the integrase-DNA complex.

  • Strand Transfer Reaction: The labeled TS DNA is added to initiate the strand transfer reaction. The plate is incubated at 37°C to allow the integrase to cleave the 3' end of the DS DNA and ligate it to the TS DNA.[6]

  • Detection: After the reaction, the plate is washed to remove unintegrated TS DNA. The amount of integrated TS DNA is quantified by detecting its label, for example, using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) followed by a colorimetric substrate.[5]

  • Data Analysis: The signal intensity is measured, and the concentration of GSK-364735 that inhibits 50% of the strand transfer activity (IC50) is calculated by fitting the data to a dose-response curve.

Antiviral Activity Assay in MT-4 Cells

This cell-based assay determines the potency of a compound in inhibiting HIV-1 replication in a human T-cell line.

Methodology:

  • Cell Culture: MT-4 cells are maintained in appropriate culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics).

  • Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the cells are plated in 96-well plates containing serial dilutions of this compound. Control wells with no drug and uninfected cells are included.

  • Incubation: The plates are incubated for 4-5 days at 37°C in a humidified CO2 incubator to allow for multiple rounds of viral replication.[7]

  • Endpoint Measurement: The antiviral activity is assessed by measuring the inhibition of virus-induced cytopathic effects. This is typically done using a colorimetric assay, such as the MTT assay, which measures the viability of the cells.[8] Alternatively, viral replication can be quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an ELISA.

  • Data Analysis: The concentration of GSK-364735 that protects 50% of the cells from virus-induced death (EC50) is calculated from the dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Quantification of 2-LTR Circles

This assay is used to confirm the mechanism of action of integrase inhibitors by measuring the accumulation of 2-LTR circles, which are byproducts of failed integration.

Methodology:

  • Cell Infection and Treatment: Target cells (e.g., PBMCs or a CD4+ cell line) are infected with HIV-1 in the presence or absence of GSK-364735.[9]

  • DNA Extraction: At a specified time post-infection (e.g., 24-48 hours), total DNA is extracted from the cells. To improve sensitivity, a modified plasmid DNA isolation method can be used to enrich for small circular DNA.[10]

  • Real-Time PCR (qPCR): The abundance of 2-LTR circles is quantified using a real-time PCR assay with primers that specifically amplify the unique junction sequence of the 2-LTR circles.[11] A standard curve is generated using a plasmid containing the 2-LTR junction to allow for absolute quantification.[11] The results are often normalized to the copy number of a host housekeeping gene (e.g., albumin) to account for variations in DNA input.

  • Data Analysis: The copy number of 2-LTR circles per million cells is calculated. A significant increase in 2-LTR circles in the presence of GSK-364735 compared to the untreated control is indicative of integrase inhibition.[9]

Summary and Conclusion

This compound is a potent and selective inhibitor of HIV-1 integrase with a clear mechanism of action. It demonstrates low nanomolar potency against viral replication in various cell types and has shown significant in vivo efficacy in reducing viral load in HIV-infected individuals. Its pharmacokinetic profile supports clinical investigation, although its development was halted due to long-term preclinical safety findings.[2] The data and methodologies presented in this guide provide a comprehensive pharmacological profile of GSK-364735, highlighting its characteristics as a second-generation integrase strand transfer inhibitor. This information is valuable for researchers in the fields of virology, pharmacology, and drug development.

References

Methodological & Application

Application Notes and Protocols for GSK-364735 Potassium In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735, often used as its potassium salt, is a potent, second-generation inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase.[1][2] It belongs to the class of integrase strand transfer inhibitors (INSTIs) that function by binding to the catalytic core of the HIV-1 integrase enzyme.[1] This binding competitively inhibits the crucial strand transfer step of proviral DNA integration into the host cell genome, effectively blocking the replication of the virus.[1][3] GSK-364735 has demonstrated potent antiviral activity at nanomolar concentrations in both biochemical and cell-based assays.[1][3]

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of GSK-364735 potassium against HIV-1 integrase.

Signaling Pathway of HIV-1 Integration and Inhibition by GSK-364735

The following diagram illustrates the key steps of HIV-1 integration and the mechanism of action for GSK-364735.

HIV_Integration_Pathway cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Pre-integration Complex (PIC) Pre-integration Complex (PIC) Viral DNA->Pre-integration Complex (PIC) Integrase Integrase Integrase->Pre-integration Complex (PIC) binds Nuclear Import Nuclear Import Pre-integration Complex (PIC)->Nuclear Import 3' Processing 3' Processing Nuclear Import->3' Processing Host DNA Host DNA Strand Transfer Strand Transfer Host DNA->Strand Transfer 3' Processing->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus Integration GSK-364735 GSK-364735 GSK-364735->Strand Transfer Inhibits

Caption: HIV-1 Integration Pathway and GSK-364735 Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of GSK-364735.

Table 1: Biochemical Assay Data

Assay TypeTargetIC50 (nM)Reference
Strand Transfer AssayRecombinant HIV-1 Integrase8 ± 2[1][2]
Competitive Binding AssayHIV-1 Integrase6 ± 4 (Kd)[1][3]

Table 2: Cell-Based Assay Data

Cell LineVirus StrainEC50 (nM)Cytotoxicity (CC50)Selectivity Index (SI)Reference
Peripheral Blood Mononuclear Cells (PBMCs)HIV-11.2 ± 0.4> 2,200 nM> 1,833[1][3]
MT-4 CellsHIV-15 ± 1> 11,000 nM> 2,200[1][3]

Experimental Protocols

Biochemical Assay: HIV-1 Integrase Strand Transfer Assay

This protocol describes a non-radioactive, ELISA-based assay to measure the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.

Workflow Diagram:

Strand_Transfer_Assay_Workflow A Coat plate with biotinylated donor DNA B Block non-specific binding sites A->B C Add HIV-1 Integrase and GSK-364735 B->C D Add DIG-labeled target DNA C->D E Incubate for strand transfer reaction D->E F Wash to remove unbound reagents E->F G Add anti-DIG-HRP antibody F->G H Wash to remove unbound antibody G->H I Add HRP substrate (e.g., TMB) H->I J Stop reaction and read absorbance I->J

Caption: HIV-1 Integrase Strand Transfer Assay Workflow.

Materials and Reagents:

  • Recombinant full-length HIV-1 Integrase

  • This compound (or free base)

  • Biotinylated double-stranded donor DNA (mimicking HIV LTR)

  • Digoxigenin (DIG)-labeled double-stranded target DNA

  • Streptavidin-coated 96-well plates

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2, 0.05% Brij-35)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Anti-DIG antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Plate Preparation:

    • Dilute the biotinylated donor DNA in assay buffer.

    • Add 100 µL of the diluted donor DNA to each well of the streptavidin-coated 96-well plate.

    • Incubate for 1-2 hours at 37°C.

    • Wash the wells three times with 200 µL of wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.

    • Wash the wells three times with 200 µL of wash buffer.

  • Enzyme and Inhibitor Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the HIV-1 integrase to the desired concentration in assay buffer.

    • Add 50 µL of the GSK-364735 dilutions to the appropriate wells. Include a no-inhibitor control (assay buffer only) and a no-enzyme control.

    • Add 50 µL of the diluted HIV-1 integrase to all wells except the no-enzyme control.

    • Incubate for 30-60 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Strand Transfer Reaction:

    • Dilute the DIG-labeled target DNA in assay buffer.

    • Add 50 µL of the diluted target DNA to all wells to initiate the strand transfer reaction.

    • Incubate the plate for 1-2 hours at 37°C.

  • Detection:

    • Wash the wells five times with 200 µL of wash buffer to remove unbound components.

    • Dilute the anti-DIG-HRP antibody in blocking buffer.

    • Add 100 µL of the diluted antibody to each well and incubate for 1 hour at 37°C.

    • Wash the wells five times with 200 µL of wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until sufficient color develops (typically 10-30 minutes).

    • Add 100 µL of stop solution to each well to quench the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-enzyme control) from all other readings.

    • Calculate the percent inhibition for each GSK-364735 concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: HIV-1 Replication Inhibition in MT-4 Cells

This protocol describes a method to evaluate the antiviral activity of this compound by measuring the inhibition of HIV-1 replication in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.

Workflow Diagram:

Cell_Based_Assay_Workflow A Seed MT-4 cells in a 96-well plate B Add serial dilutions of GSK-364735 A->B C Infect cells with HIV-1 virus stock B->C D Incubate for 4-5 days C->D E Assess cell viability (MTT assay) or p24 antigen levels (ELISA) D->E F Calculate EC50 and CC50 E->F

Caption: Cell-Based HIV-1 Replication Assay Workflow.

Materials and Reagents:

  • MT-4 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Culture MT-4 cells in complete medium.

    • On the day of the assay, count the cells and adjust the density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 50 µL of the compound dilutions to the appropriate wells. Include a no-drug control (medium only).

    • For cytotoxicity assessment, prepare a parallel plate with the same compound dilutions but without virus infection.

  • Virus Infection:

    • Dilute the HIV-1 virus stock in complete culture medium to a predetermined titer (e.g., a multiplicity of infection of 0.01-0.1).

    • Add 50 µL of the diluted virus to all wells except the uninfected control wells and the cytotoxicity plate.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator, or until significant cytopathic effect is observed in the virus control wells.

  • Assessment of Antiviral Activity and Cytotoxicity:

    • Method 1: MTT Assay for Cell Viability:

      • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well of both the antiviral and cytotoxicity plates.

      • Incubate for 4 hours at 37°C.

      • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

      • Read the absorbance at 570 nm.

    • Method 2: p24 Antigen ELISA:

      • Carefully collect the culture supernatant from each well of the antiviral plate.

      • Perform the p24 antigen ELISA according to the manufacturer's instructions to quantify the amount of viral replication.

  • Data Analysis:

    • EC50 Determination:

      • For the MTT assay, calculate the percentage of protection from virus-induced cell death for each compound concentration.

      • For the p24 ELISA, calculate the percentage of inhibition of p24 production.

      • Plot the percentage of protection or inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the 50% effective concentration (EC50).

    • CC50 Determination:

      • Using the data from the cytotoxicity plate (MTT assay), calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

      • Plot the percentage of viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).

    • Selectivity Index (SI):

      • Calculate the SI by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.

References

GSK-364735 potassium cell-based assay methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Correcting the Mechanism of Action for GSK-364735

Initial interest in GSK-364735 in the context of potassium cell-based assays and RIPK1 inhibition appears to be based on a misunderstanding of its primary mechanism of action. Extensive research has firmly established GSK-364735 (also known as S/GSK-364735) as a potent and selective inhibitor of HIV-1 integrase .[1][2] It is an antiretroviral agent that blocks the strand transfer step of viral DNA integration into the host genome.[1] There is currently no scientific literature to support a direct interaction of GSK-364735 with potassium channels or Receptor-Interacting Protein Kinase 1 (RIPK1).

Therefore, this document will provide detailed application notes and protocols for an assay that is directly relevant to the characterization of GSK-364735: the HIV-1 Integrase Strand Transfer Assay . This biochemical assay is fundamental to understanding the potency and mechanism of this class of inhibitors.

GSK-364735: A Potent HIV-1 Integrase Inhibitor

GSK-364735 is a naphthyridinone derivative that potently inhibits the strand transfer activity of recombinant HIV-1 integrase.[1] This inhibition prevents the covalent insertion of the viral DNA into the host cell's chromosome, a critical step in the HIV replication cycle.

Quantitative Data Summary

The following table summarizes the key quantitative data for GSK-364735 as an HIV-1 integrase inhibitor.

ParameterValueCell Type/Assay ConditionReference
IC50 (Strand Transfer) 8 ± 2 nMRecombinant HIV-1 integrase[1]
EC50 (HIV-1 Replication) 1.2 ± 0.4 nMPeripheral Blood Mononuclear Cells (PBMCs)[1]
EC50 (HIV-1 Replication) 5 ± 1 nMMT-4 cells[1]
Kd (Binding Constant) 6 ± 4 nMCompetitive binding with another two-metal binding inhibitor[1]

Signaling Pathway Diagram

The following diagram illustrates the simplified HIV-1 replication cycle and the point of inhibition by GSK-364735.

HIV_Replication_and_GSK364735_Inhibition cluster_host_cell Host Cell cluster_inhibition Entry HIV-1 Entry ReverseTranscription Reverse Transcription (RNA -> dsDNA) Entry->ReverseTranscription NuclearImport Nuclear Import of Viral DNA ReverseTranscription->NuclearImport Integration Integration NuclearImport->Integration TranscriptionTranslation Transcription & Translation Integration->TranscriptionTranslation AssemblyBudding Virion Assembly & Budding TranscriptionTranslation->AssemblyBudding GSK364735 GSK-364735 Integrase HIV-1 Integrase GSK364735->Integrase Inhibits Integrase->Integration Mediates

Caption: HIV-1 replication cycle and the inhibitory action of GSK-364735 on integrase-mediated DNA integration.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol describes a biochemical assay to measure the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase. This is a common method to determine the IC50 of inhibitors like GSK-364735.

Principle

The assay measures the integration of a labeled donor DNA (representing the viral DNA) into a target DNA (representing the host DNA) by the HIV-1 integrase enzyme. The reaction products are then separated by gel electrophoresis and quantified. The inhibitory effect of a compound is determined by the reduction in the amount of strand transfer product.

Materials and Reagents
  • Recombinant HIV-1 Integrase

  • Oligonucleotides:

    • Donor DNA (e.g., a 21-mer oligonucleotide, labeled with 32P at the 5' end)

    • Target DNA (e.g., a plasmid or a longer unlabeled oligonucleotide)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl2, 4% glycerol, 100 µg/mL BSA

  • GSK-364735 (or other test compounds) dissolved in DMSO

  • Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol

  • Polyacrylamide gel (e.g., 20%)

  • TBE Buffer

  • Phosphorimager or autoradiography film

Experimental Workflow Diagram

Strand_Transfer_Assay_Workflow Start Start PrepReaction Prepare Reaction Mix: - Assay Buffer - Recombinant Integrase - Donor DNA (labeled) Start->PrepReaction AddInhibitor Add GSK-364735 (or DMSO control) PrepReaction->AddInhibitor Incubate1 Pre-incubate AddInhibitor->Incubate1 AddTargetDNA Add Target DNA to initiate reaction Incubate1->AddTargetDNA Incubate2 Incubate at 37°C AddTargetDNA->Incubate2 StopReaction Add Stop Solution Incubate2->StopReaction Denature Heat Denature StopReaction->Denature GelElectrophoresis Separate products by Polyacrylamide Gel Electrophoresis Denature->GelElectrophoresis Quantify Quantify Strand Transfer Product (Phosphorimager/Autoradiography) GelElectrophoresis->Quantify Analyze Calculate % Inhibition and determine IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.

Step-by-Step Protocol
  • Prepare Serial Dilutions of GSK-364735:

    • Prepare a stock solution of GSK-364735 in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 1 µM to 0.01 nM).

    • Include a DMSO-only control (vehicle control).

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the following on ice:

      • Assay Buffer

      • Recombinant HIV-1 Integrase (final concentration typically in the nanomolar range)

      • 32P-labeled Donor DNA

      • 1 µL of the GSK-364735 dilution (or DMSO)

    • The final concentration of DMSO in the reaction should be kept low (e.g., ≤ 1%) to avoid affecting enzyme activity.

  • Pre-incubation:

    • Incubate the reaction mixture for 15-30 minutes at room temperature to allow the inhibitor to bind to the integrase.

  • Initiate Strand Transfer:

    • Add the Target DNA to the reaction mixture to start the strand transfer reaction.

    • The final reaction volume is typically 20 µL.

  • Incubation:

    • Incubate the reaction at 37°C for 60-90 minutes.

  • Stop the Reaction:

    • Add an equal volume (20 µL) of Stop Solution to each reaction tube.

  • Denaturation:

    • Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis:

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel in TBE buffer until the dye front reaches the bottom.

  • Data Acquisition and Analysis:

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film.

    • Quantify the band corresponding to the strand transfer product.

    • Calculate the percentage of inhibition for each GSK-364735 concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

GSK-364735 is a well-characterized HIV-1 integrase inhibitor. The provided application notes and protocols for the HIV-1 Integrase Strand Transfer Assay offer a robust framework for researchers to study the activity of this compound and similar molecules. It is crucial for drug development professionals to utilize assays that are relevant to the established mechanism of action of a compound to ensure accurate and meaningful results.

References

Application Notes and Protocols for GSK-364735 Potassium Powder in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, handling, and application of GSK-364735 potassium powder for in vitro cell culture experiments. GSK-364735 is a potent and selective inhibitor of HIV-1 integrase, a critical enzyme for viral replication.

Product Information

Chemical Properties
PropertyValue
Compound Name GSK-364735 (potassium salt)
CAS Number 912672-93-6[1][2][3][4]
Molecular Formula C₁₉H₁₇FKN₃O₄[1][5]
Molecular Weight 409.46 g/mol [1][3][6]
Mechanism of Action Inhibits the strand transfer step of HIV-1 DNA integration.

Signaling Pathway of HIV-1 Integration and Inhibition by GSK-364735

GSK-364735 targets the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome. This process involves two main catalytic steps: 3'-processing and strand transfer. GSK-364735 acts as a strand transfer inhibitor, preventing the covalent linkage of the viral DNA to the host chromosome.

HIV_Integration_Pathway HIV-1 DNA Integration and Inhibition by GSK-364735 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) (Viral DNA + Integrase) Viral_DNA->PIC 3'-Processing Strand_Transfer Strand Transfer PIC->Strand_Transfer Nuclear Import Host_DNA Host Chromosomal DNA Integrated_Provirus Integrated Provirus Strand_Transfer->Host_DNA Strand_Transfer->Integrated_Provirus GSK364735 GSK-364735 GSK364735->Strand_Transfer Inhibits

Caption: HIV-1 Integration Pathway and GSK-364735 Inhibition.

Reconstitution of this compound Powder

Materials Required:
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade[7][8][9][10][11]

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM Stock Solution:
  • Calculate the required mass of this compound powder.

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 409.46 g/mol * (1000 mg / 1 g) = 4.0946 mg

  • Equilibrate the powder.

    • Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Weigh the powder.

    • Carefully weigh the calculated amount of powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO.

    • Add the appropriate volume of cell culture grade DMSO to the powder to achieve a 10 mM concentration. For 4.0946 mg, add 1 mL of DMSO.

    • Vortex gently until the powder is completely dissolved. The solution should be clear.

  • Aliquot and store.

    • Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

    • Store the aliquots as recommended in the table below.

Storage and Stability
FormStorage TemperatureDurationNotes
Powder -20°CLong-term (months to years)Store in a dry, dark place.
0-4°CShort-term (days to weeks)Store in a dry, dark place.
10 mM Stock Solution in DMSO -20°CLong-term (months)Avoid repeated freeze-thaw cycles.
0-4°CShort-term (days to weeks)Protect from light.

Experimental Protocols for Cell Culture

General Workflow for Cell-Based Assays

The following diagram outlines a general workflow for treating cells with GSK-364735 and assessing its effects.

Experimental_Workflow General Workflow for GSK-364735 Cell-Based Assays Start Start Seed_Cells Seed cells in appropriate culture plates Start->Seed_Cells Incubate_Adherence Incubate for cell adherence (e.g., 24 hours) Seed_Cells->Incubate_Adherence Prepare_Dilutions Prepare serial dilutions of GSK-364735 in culture medium Incubate_Adherence->Prepare_Dilutions Treat_Cells Remove old medium and add medium with GSK-364735 or vehicle control (DMSO) Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for desired treatment duration Treat_Cells->Incubate_Treatment Assay Perform downstream assays (e.g., viability, viral replication) Incubate_Treatment->Assay Analyze_Data Analyze and interpret data Assay->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow with GSK-364735.

Recommended Concentrations for Cell Culture

The optimal concentration of GSK-364735 will vary depending on the cell type and the specific assay. Based on published data, a good starting point for dose-response experiments is in the nanomolar range.

ParameterConcentration RangeCell Types
EC₅₀ (50% Effective Concentration) 1.2 - 5 nMPeripheral blood mononuclear cells, MT-4 cells
IC₅₀ (50% Inhibitory Concentration) ~8 nMRecombinant HIV-1 integrase
Suggested Starting Range for Experiments 0.1 nM - 100 nMVarious cell lines
Protocol for Treating Cells with GSK-364735
  • Cell Seeding:

    • Seed cells at the desired density in appropriate culture vessels (e.g., 96-well plates for viability assays).

    • Allow cells to adhere and resume logarithmic growth, typically for 24 hours.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM GSK-364735 stock solution.

    • Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should be kept low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of GSK-364735 used.

  • Cell Treatment:

    • Carefully remove the existing culture medium from the cells.

    • Add the prepared media containing the different concentrations of GSK-364735 or the vehicle control to the respective wells.

  • Incubation:

    • Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis:

    • Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo®), viral replication assays (e.g., p24 ELISA), or molecular analyses.

Troubleshooting and Best Practices

Troubleshooting_Logic Troubleshooting Logic for GSK-364735 Experiments Start Inconsistent or Unexpected Results Check_Stock Check Stock Solution - Precipitate? - Age? - Storage? Start->Check_Stock Check_Cells Check Cell Health - Viability? - Passage number? - Contamination? Start->Check_Cells Check_Protocol Review Protocol - Correct dilutions? - Correct incubation times? - Vehicle control included? Start->Check_Protocol Check_Assay Validate Assay - Positive/Negative controls working? - Instrument calibration? Start->Check_Assay Solution_Stock Prepare fresh stock solution. Aliquot and store properly. Check_Stock->Solution_Stock Solution_Cells Use healthy, low-passage cells. Test for mycoplasma. Check_Cells->Solution_Cells Solution_Protocol Carefully repeat the experiment, ensuring accuracy. Check_Protocol->Solution_Protocol Solution_Assay Troubleshoot the specific assay according to manufacturer's instructions. Check_Assay->Solution_Assay

Caption: Troubleshooting Common Experimental Issues.

  • Solvent Toxicity: Always include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) to account for any effects of the solvent on cell viability or function.

  • Compound Precipitation: If the compound precipitates upon dilution into aqueous media, try making intermediate dilutions in DMSO before the final dilution in the culture medium.

  • Light Sensitivity: Protect the stock solution and working solutions from light to prevent photodegradation.

  • Cell Health: Ensure that cells are healthy and in the logarithmic growth phase before starting any treatment.

  • Consistency: Use consistent cell seeding densities and passage numbers to ensure reproducibility.

References

Application Notes and Protocols for GSK-364735 Potassium Cytotoxicity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735 is a potent and selective inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[1][2] The compound is a naphthyridinone that acts as a two-metal binding inhibitor at the catalytic center of HIV integrase, effectively blocking the strand transfer step of viral DNA integration into the host genome.[1] GSK-364735 has demonstrated potent antiviral activity at nanomolar concentrations in various cellular assays, including those using human peripheral blood mononuclear cells (PBMCs).[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of GSK-364735 potassium salt in human PBMCs.

The protocols described herein are fundamental for preclinical safety assessment and for determining the therapeutic index of the compound. Cytotoxicity assays in PBMCs, which represent a heterogeneous population of immune cells, are crucial for evaluating the potential immunotoxicity of drug candidates.[3] Standard methods such as the MTT, LDH, and ATP-based assays are detailed to provide flexibility based on laboratory resources and experimental needs.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of GSK-364735

ParameterCell TypeValueReference
EC50 (Antiviral Activity) PBMCs (HIV-1 Ba-L)1.2 ± 0.4 nM[1]
IC50 (Integrase Inhibition) Recombinant HIV-1 Integrase8 ± 2 nM[1][2]
Selectivity Index PBMCs>2,200[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the HIV-1 integrase signaling pathway and the general experimental workflow for the cytotoxicity assays.

HIV_Integrase_Pathway Figure 1: HIV-1 Integrase Signaling Pathway and Inhibition by GSK-364735 cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitor Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Integrase Integrase Pre_Integration_Complex Pre-Integration Complex (PIC) Integrase->Pre_Integration_Complex Component of Viral_DNA->Pre_Integration_Complex Forms Nuclear_Pore Nuclear Pore Pre_Integration_Complex->Nuclear_Pore Nuclear Import Host_DNA Host Chromosome Nuclear_Pore->Host_DNA Integration into Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Strand Transfer GSK364735 GSK-364735 GSK364735->Host_DNA Inhibits Strand Transfer

Figure 1: HIV-1 Integrase Signaling Pathway and Inhibition by GSK-364735

Cytotoxicity_Workflow Figure 2: General Experimental Workflow for PBMC Cytotoxicity Assay cluster_assays Cytotoxicity Measurement PBMC_Isolation Isolate PBMCs from Whole Blood (Ficoll-Paque Density Gradient) Cell_Counting Count Cells and Assess Viability (Trypan Blue Exclusion) PBMC_Isolation->Cell_Counting Cell_Seeding Seed PBMCs in 96-well Plate Cell_Counting->Cell_Seeding Compound_Addition Add Serial Dilutions of This compound Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay ATP_Assay ATP Assay Incubation->ATP_Assay Data_Analysis Data Analysis (Calculate % Viability and IC50) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis ATP_Assay->Data_Analysis

Figure 2: General Experimental Workflow for PBMC Cytotoxicity Assay

Experimental Protocols

PBMC Isolation and Preparation

Principle: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood by density gradient centrifugation.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Centrifuge with swinging-bucket rotor

  • Sterile conical tubes (15 mL and 50 mL)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Protocol:

  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and transfer the buffy coat (PBMC layer) to a new sterile 50 mL conical tube.

  • Wash the isolated PBMCs by adding 3 volumes of sterile PBS and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the cells using a hemocytometer and Trypan Blue to assess viability. Cell viability should be >95%.

  • Resuspend the cells in complete RPMI-1640 medium to the desired concentration for plating (e.g., 1 x 10^6 cells/mL).

Cytotoxicity Assay Protocols

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Isolated PBMCs

  • This compound salt, stock solution in DMSO

  • Complete RPMI-1640 medium

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or solubilization buffer

  • 96-well flat-bottom microplate

  • Microplate reader

Protocol:

  • Seed 100 µL of the PBMC suspension (1 x 10^5 to 2 x 10^5 cells) into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Centrifuge the plate at 500 x g for 5 minutes.

  • Carefully aspirate the supernatant without disturbing the cell pellet and formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Measure the absorbance at 570 nm using a microplate reader.

Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes. The amount of LDH released into the culture medium is proportional to the number of dead cells.

Materials:

  • Isolated PBMCs

  • This compound salt, stock solution in DMSO

  • Complete RPMI-1640 medium (phenol red-free recommended)

  • LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)

  • 96-well flat-bottom microplate

  • Microplate reader

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (as per the kit instructions).

  • Measure the absorbance at 490 nm using a microplate reader.

Principle: This assay measures the amount of adenosine triphosphate (ATP) present in metabolically active cells. ATP is a marker for cell viability, and the luminescence signal is proportional to the number of viable cells.

Materials:

  • Isolated PBMCs

  • This compound salt, stock solution in DMSO

  • Complete RPMI-1640 medium

  • ATP-based cytotoxicity assay kit (e.g., CellTiter-Glo® from Promega)

  • Opaque-walled 96-well microplate

  • Luminometer

Protocol:

  • Seed 100 µL of the PBMC suspension (e.g., 5 x 10^4 cells) into each well of an opaque-walled 96-well plate.

  • Follow steps 2-3 of the MTT assay protocol.

  • Equilibrate the plate and the ATP detection reagent to room temperature.

  • Add 100 µL of the ATP detection reagent to each well.

  • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Data Analysis

For all assays, calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.

For MTT and ATP assays: % Viability = [(Absorbance/Luminescence of Treated Cells) / (Absorbance/Luminescence of Untreated Control)] x 100

For LDH assay: % Cytotoxicity = [((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release))] x 100 % Viability = 100 - % Cytotoxicity

Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

References

Application Notes and Protocols for the Evaluation of GSK-364735 Potassium's Antiviral Activity in MT-4 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735, a potent naphthyridinone derivative, is a highly effective inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase.[1][2][3] Its potassium salt, GSK-364735 potassium, offers a promising avenue for antiretroviral therapy.[4] This document provides detailed application notes and protocols for assessing the antiviral activity of this compound in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.[5][6] The protocols outlined below cover the determination of the compound's 50% effective concentration (EC₅₀) and its cytotoxicity (CC₅₀) to establish a selectivity index (SI).

GSK-364735 functions by targeting the strand transfer step in the HIV-1 replication cycle, a crucial process for the integration of the viral DNA into the host cell's genome.[1][7] By inhibiting the catalytic activity of HIV integrase, GSK-364735 effectively halts viral replication.[2][8]

Data Presentation

The antiviral activity and cytotoxicity of GSK-364735 have been quantified in various cellular assays. The following table summarizes the key quantitative data for GSK-364735 in MT-4 cells and other relevant systems for comparison.

ParameterCell Line/SystemValueReference
EC₅₀ (50% Effective Concentration) MT-4 cells5 ± 1 nM[1][2]
EC₅₀ (50% Effective Concentration) Peripheral Blood Mononuclear Cells (PBMCs)1.2 ± 0.4 nM[1][2]
IC₅₀ (50% Inhibitory Concentration) Recombinant HIV-1 Integrase (Strand Transfer Assay)8 ± 2 nM[1][2][3]
K_d_ (Binding Constant) Competitive Binding Assay6 ± 4 nM[1][2]
Selectivity Index (SI) -≥ 2,200[1][2]

Signaling Pathway and Mechanism of Action

This compound targets the HIV-1 integrase enzyme, a critical component of the viral replication machinery. The diagram below illustrates the HIV-1 replication cycle and the specific point of inhibition by GSK-364735.

HIV_Replication_Inhibition HIV_Virion HIV Virion Viral_Entry Viral Entry & Uncoating HIV_Virion->Viral_Entry Host_Cell Host T-Cell (MT-4) Reverse_Transcription Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Nuclear_Import Nuclear Import Viral_DNA->Nuclear_Import Integration Integration Nuclear_Import->Integration Provirus Provirus Integration->Provirus Successful Host_DNA Host DNA Transcription_Translation Transcription & Translation Provirus->Transcription_Translation Viral_Proteins_RNA Viral Proteins & RNA Transcription_Translation->Viral_Proteins_RNA Assembly_Budding Assembly & Budding Viral_Proteins_RNA->Assembly_Budding New_Virion New HIV Virion Assembly_Budding->New_Virion GSK364735 GSK-364735 Potassium GSK364735->Integration Inhibits Integrase HIV Integrase Integrase->Integration Catalyzes Antiviral_Assay_Workflow start Start prepare_cells Prepare MT-4 Cell Suspension start->prepare_cells seed_plate Seed 96-well Plates prepare_cells->seed_plate add_compound Add Compound Dilutions to Wells seed_plate->add_compound prepare_dilutions Prepare Serial Dilutions of this compound prepare_dilutions->add_compound add_virus Infect Cells with HIV-1 add_compound->add_virus incubate Incubate for 4-5 Days at 37°C, 5% CO₂ add_virus->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 Hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ec50 Calculate EC₅₀ read_absorbance->calculate_ec50 end End calculate_ec50->end

References

Application Notes and Protocols for GSK-364735 Potassium in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735 potassium is a potent and specific inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase.[1][2][3] It functions by binding to the active site of the integrase enzyme, preventing the integration of viral DNA into the host cell genome, a critical step in the HIV replication cycle.[2][4] It is important to distinguish GSK-364735 from GSK-3 (Glycogen Synthase Kinase 3) inhibitors, which target a completely different class of enzymes involved in various cellular signaling pathways.[5][6] While GSK-364735 has been primarily investigated for its antiretroviral activity, these application notes provide a framework for its use in long-term cell culture experiments to explore potential off-target effects or novel applications.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity in long-term experiments.

PropertyValueReference
CAS Number 912672-93-6[1][7]
Molecular Formula C₁₉H₁₇FKN₃O₄[7]
Molecular Weight 409.46 g/mol [7]
Appearance Solid powder[7]
Purity >98%[7]
Storage (Powder) Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[7]
Storage (Stock Solution) 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO.[8]

Quantitative Data

The primary quantitative data available for GSK-364735 relates to its anti-HIV-1 activity. Researchers should establish dose-response curves and assess cytotoxicity for their specific cell lines of interest in long-term culture.

ParameterCell Line/AssayValueReference
IC₅₀ (HIV-1 Integrase Strand Transfer) Recombinant HIV-1 integrase7.8 nM[1][9]
IC₅₀ (HIV-1 Integrase Inhibition) Recombinant HIV-1 integrase8 ± 2 nM[2][3]
EC₅₀ (HIV Replication) Peripheral Blood Mononuclear Cells (PBMCs)1.2 ± 0.4 nM[2]
EC₅₀ (HIV Replication) MT-4 cells5 ± 1 nM[2]
Selectivity Index (Antiviral vs. Cytotoxicity) In-assay cytotoxicity≥ 2,200[2]

Signaling Pathway

The established mechanism of action for GSK-364735 is the inhibition of HIV-1 integrase. The following diagram illustrates this pathway. At present, there is no published evidence to suggest that GSK-364735 directly modulates other common cellular signaling pathways.

HIV_Integrase_Inhibition Mechanism of Action of GSK-364735 cluster_virus HIV-1 Lifecycle cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration HIV-1 Integrase HIV-1 Integrase Viral DNA->HIV-1 Integrase binds Provirus Provirus Integration->Provirus Host DNA Host DNA Integration->Host DNA inserts into Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding Mature Virion Mature Virion Assembly & Budding->Mature Virion GSK-364735 GSK-364735 GSK-364735->HIV-1 Integrase inhibits HIV-1 Integrase->Integration

Caption: Inhibition of HIV-1 Integrase by GSK-364735.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[8]

Protocol 2: Long-Term Cell Culture with this compound

This protocol provides a general framework for maintaining cell cultures in the presence of this compound over an extended period.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell culture flasks or plates

  • Hemocytometer or automated cell counter

  • Cell viability assay reagent (e.g., Trypan Blue, MTT, or a fluorescence-based assay)

Procedure:

  • Cell Seeding: Seed cells at a density that allows for logarithmic growth over the desired treatment period.

  • Initiation of Treatment: The day after seeding, replace the medium with fresh complete medium containing the desired final concentration of this compound. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO).

  • Media Changes and Compound Re-administration: For long-term experiments, it is critical to maintain a consistent concentration of the compound. Due to the potential for compound degradation in culture medium over time, it is recommended to perform a full media change with freshly diluted this compound every 2-3 days.

  • Subculturing: When cells reach 70-80% confluency, subculture them. For adherent cells, wash with PBS, detach with trypsin-EDTA, and resuspend in fresh medium containing this compound. For suspension cells, dilute the cell suspension to the desired seeding density in fresh medium containing the compound.

  • Monitoring Cell Health: Regularly monitor the cells for changes in morphology, growth rate, and viability. Perform cell counts and viability assessments at each subculture.

Long_Term_Culture_Workflow Workflow for Long-Term Cell Culture with GSK-364735 Start Start Seed Cells Seed Cells Start->Seed Cells Initiate Treatment Initiate Treatment Seed Cells->Initiate Treatment Add GSK-364735 or Vehicle Incubate (2-3 days) Incubate (2-3 days) Initiate Treatment->Incubate (2-3 days) Monitor Cell Health Monitor Cell Health Incubate (2-3 days)->Monitor Cell Health Subculture Subculture Monitor Cell Health->Subculture 70-80% Confluent Endpoint Analysis Endpoint Analysis Monitor Cell Health->Endpoint Analysis Experiment End Continue Treatment Continue Treatment Subculture->Continue Treatment Re-seed with fresh compound Continue Treatment->Incubate (2-3 days)

Caption: Experimental workflow for long-term cell culture.

Protocol 3: Assessment of Cytotoxicity in Long-Term Culture

This protocol outlines a method for evaluating the long-term cytotoxic effects of this compound.

Materials:

  • Cells cultured long-term with this compound (from Protocol 2)

  • 96-well clear-bottom black plates

  • Fluorescence-based cytotoxicity assay kit (e.g., measuring membrane integrity or metabolic activity)

  • Plate reader

Procedure:

  • At various time points during the long-term culture experiment (e.g., weekly), seed a subset of the cells from each treatment group into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow the cells to adhere overnight (for adherent cells).

  • Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a known cytotoxic agent) and normalize to the vehicle control.

  • Plot the percentage of cytotoxicity over time for each concentration of this compound to assess long-term effects on cell viability.

Stability and Solubility Considerations

  • Solubility: While this compound is soluble in DMSO, its solubility in aqueous media is low.[4] When diluting the DMSO stock solution into cell culture medium, ensure thorough mixing to prevent precipitation.

  • Stability in Media: The stability of small molecules in cell culture media can be influenced by factors such as pH, temperature, and media components.[10][11][12] For long-term experiments, it is crucial to replenish the compound regularly, as described in Protocol 2. While specific stability data for GSK-364735 in various culture media is not publicly available, researchers can assess its stability by incubating it in the medium for a set period and then analyzing its concentration using methods like HPLC.

Disclaimer

This document provides general guidance for the use of this compound in a research setting. All experiments should be conducted in accordance with institutional safety guidelines. The protocols provided are intended as a starting point, and optimization may be required for specific cell lines and experimental conditions. This compound is for research use only and is not intended for human or veterinary use.[7]

References

GSK-364735 potassium stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735 is a potent and selective inhibitor of HIV-1 integrase, a critical enzyme for the replication of the human immunodeficiency virus (HIV).[1] By blocking the strand transfer step of viral DNA integration into the host genome, GSK-364735 effectively halts the viral life cycle.[2][1] The potassium salt of GSK-364735 is often used in research settings. This document provides detailed protocols for the preparation and storage of GSK-364735 potassium stock solutions to ensure consistent and reliable experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name 1,5-Naphthyridine-3-carboxamide, 7-((4-fluorophenyl)methyl)-1,2-dihydro-4-hydroxy-N-(2-hydroxyethyl)-1-methyl-2-oxo-, potassium salt (1:1)
Synonyms GSK364735 potassium, S/GSK-364735 potassium
CAS Number 912672-93-6
Molecular Formula C₁₉H₁₇FKN₃O₄
Molecular Weight 409.46 g/mol
Appearance Solid powder

Solubility and Storage

Proper solubility and storage are critical for maintaining the stability and activity of this compound.

ParameterRecommendation
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Storage of Solid Compound Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.
Storage of Stock Solution Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture on the compound.

  • Weighing the Compound: Carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh 4.095 mg of the compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 409.46 g/mol = 4.095 mg

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear. If precipitation is observed, gentle warming in a water bath (not exceeding 37°C) or brief sonication may be used to aid dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few weeks), 4°C is acceptable.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_prep Stock Solution Preparation start Start: Obtain this compound Powder weigh Weigh Compound on Calibrated Balance start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve (Optional: Gentle Warming/Sonication) add_solvent->dissolve check_solubility Visually Confirm Complete Dissolution dissolve->check_solubility aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Soluble insoluble Troubleshoot: - Add more solvent - Re-evaluate concentration check_solubility->insoluble Insoluble store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Mechanism of Action: Inhibition of HIV-1 Integrase

GSK-364735 targets the HIV-1 integrase enzyme, which catalyzes the insertion of the viral DNA into the host cell's genome. This process involves two main steps: 3'-processing and strand transfer. GSK-364735 is a strand transfer inhibitor.[2][1] It binds to the active site of the integrase-viral DNA complex, chelating the essential metal ions and preventing the strand transfer reaction.[2]

The diagram below illustrates the HIV-1 integration process and the point of inhibition by GSK-364735.

G cluster_pathway HIV-1 Integration Pathway and Inhibition by GSK-364735 viral_rna Viral RNA reverse_transcription Reverse Transcription viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna pic Pre-integration Complex (PIC) (Viral DNA + Integrase) viral_dna->pic integrase HIV-1 Integrase integrase->pic processing 3'-Processing pic->processing strand_transfer Strand Transfer processing->strand_transfer integration Viral DNA Integrated (Provirus) strand_transfer->integration host_dna Host Cell DNA host_dna->integration gsk364735 GSK-364735 gsk364735->inhibition inhibition->strand_transfer Inhibits

Caption: HIV-1 Integration Pathway and Inhibition by GSK-364735.

Conclusion

The protocols and information provided in this document are intended to guide researchers in the proper preparation and storage of this compound stock solutions. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental results in the study of HIV-1 and other relevant research areas.

References

Application Notes and Protocols for Peripheral Blood Mononuclear Cell Isolation to Study the Effects of GSK-364735 on Potassium Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735 is a potent inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[1][2] While its primary mechanism of action is well-established, the broader cellular effects, particularly on ion homeostasis, remain an area of active investigation. This document provides detailed protocols for the isolation of peripheral blood mononuclear cells (PBMCs) and subsequent application notes for studying the potential effects of GSK-364735 on potassium (K+) channels and intracellular potassium concentration.

Although direct modulation of potassium channels by GSK-364735 has not been extensively documented, related research provides a rationale for such studies. The HIV virus itself, along with some of its proteins, has been shown to modulate the activity of host cell potassium channels to facilitate viral entry and replication.[3][4] Furthermore, other classes of antiretroviral drugs have been observed to have off-target effects on various ion channels. Therefore, investigating the effects of GSK-364735 on potassium homeostasis in PBMCs, a primary target of HIV, is a relevant avenue for understanding its complete pharmacological profile and identifying any potential off-target effects.

Data Presentation

Table 1: Reagents and Materials for PBMC Isolation
Reagent/MaterialSupplierCatalog NumberStorage
Ficoll-Paque™ PLUSGE Healthcare17-1440-02Room Temperature
Histopaque®-1077Sigma-Aldrich10771Room Temperature
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023Room Temperature
Fetal Bovine Serum (FBS), Heat-InactivatedThermo Fisher Scientific10082147-20°C
RPMI 1640 MediumThermo Fisher Scientific118750934°C
Penicillin-Streptomycin (100X)Thermo Fisher Scientific15140122-20°C
Trypan Blue Stain (0.4%)Thermo Fisher ScientificT10282Room Temperature
50 mL Conical TubesCorning430829Room Temperature
15 mL Conical TubesCorning430791Room Temperature
Serological PipettesCorningVariousRoom Temperature
Micropipettes and TipsVariousVariousRoom Temperature
Centrifuge with Swinging-Bucket RotorVarious------
Hemocytometer or Automated Cell CounterVarious------
Table 2: Summary of Potassium Measurement Techniques in PBMCs
TechniquePrincipleThroughputKey AdvantagesKey Disadvantages
Fluorescent Indicators K+-sensitive dyes (e.g., IPG-1 AM) change fluorescence intensity upon binding to intracellular K+.HighNon-invasive, suitable for high-throughput screening.Signal can be modest; potential for off-target effects of dyes.
Flow Cytometry Measures fluorescence of K+ indicators on a single-cell basis.HighProvides data on individual cells within a population.Indirect measurement of K+ concentration.
Thallium Flux Assay Thallium (Tl+) acts as a surrogate for K+ and is detected by a fluorescent indicator upon entering the cell through K+ channels.HighRobust signal for K+ channel activity.Uses a toxic surrogate ion; indirect measurement.
Atomic Absorption Spectroscopy Measures the total K+ content in a lysed cell population.LowProvides an absolute quantification of total cellular K+.Destructive to cells; does not measure free intracellular K+.
Patch-Clamp Electrophysiology Directly measures ion currents through channels in the cell membrane.Low"Gold standard" for characterizing ion channel activity with high precision.Technically demanding, low throughput, not suitable for all cell types.

Experimental Protocols

Protocol 1: Isolation of PBMCs from Whole Blood using Density Gradient Centrifugation

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque™ or a similar density gradient medium.[5][6][7]

Materials:

  • Whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin)

  • Ficoll-Paque™ PLUS or Histopaque®-1077, warmed to room temperature

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Wash Buffer (PBS + 2% FBS)

  • 50 mL conical tubes

  • Sterile serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube. For example, mix 10 mL of blood with 10 mL of PBS.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube. To avoid mixing, hold the tube at an angle and slowly dispense the blood down the side of the tube.

  • Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake turned off.[8]

  • After centrifugation, four distinct layers will be visible (from top to bottom): plasma, a "buffy coat" layer of PBMCs, the density gradient medium, and red blood cells/granulocytes at the bottom.

  • Carefully aspirate the upper plasma layer without disturbing the PBMC layer.

  • Using a sterile pipette, carefully collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.

  • Add at least 3 volumes of Wash Buffer to the collected PBMCs (e.g., 30 mL of buffer for 10 mL of collected cells).

  • Centrifuge at 300 x g for 10 minutes at 4°C with the brake on.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of Wash Buffer.

  • Repeat the wash step (steps 8-9) one more time.

  • After the final wash, resuspend the cell pellet in an appropriate volume of culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin) or the buffer required for the downstream potassium assay.

  • Determine cell viability and count using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

Protocol 2: Measurement of Intracellular Potassium using a Fluorescent Indicator

This protocol provides a general method for measuring changes in intracellular potassium in response to GSK-364735 using a fluorescent indicator such as ION Potassium Green-1 AM (IPG-1 AM).

Materials:

  • Isolated PBMCs

  • GSK-364735 potassium salt

  • ION Potassium Green-1 AM (IPG-1 AM) or similar K+ indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Plate the isolated PBMCs in a 96-well black, clear-bottom microplate at a density of 1-2 x 10^5 cells per well in 100 µL of culture medium.

  • Dye Loading: Prepare a loading solution of IPG-1 AM and Pluronic F-127 in HBSS according to the manufacturer's instructions. Add an equal volume of the loading solution to each well and incubate at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition: Prepare serial dilutions of GSK-364735 in HBSS. Add the desired concentrations of GSK-364735 to the wells. Include appropriate controls (vehicle control, positive control for K+ channel modulation if known).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen indicator (e.g., ~525 nm excitation and ~545 nm emission for IPG-1).[9]

  • Data Analysis: Record the fluorescence intensity over time. Analyze the change in fluorescence in the GSK-364735-treated wells relative to the vehicle control to determine the effect on intracellular potassium levels.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PBMC_Isolation_Workflow cluster_0 PBMC Isolation from Whole Blood cluster_1 Downstream Potassium Studies Whole_Blood Whole Blood (with anticoagulant) Dilution Dilute 1:1 with PBS Whole_Blood->Dilution Layering Layer over Ficoll-Paque™ Dilution->Layering Centrifugation_1 Centrifuge 400 x g, 30 min (Brake Off) Layering->Centrifugation_1 Harvest Harvest Buffy Coat (PBMCs) Centrifugation_1->Harvest Wash_1 Wash with PBS/FBS Harvest->Wash_1 Centrifugation_2 Centrifuge 300 x g, 10 min Wash_1->Centrifugation_2 Wash_2 Repeat Wash Centrifugation_2->Wash_2 Final_Pellet Resuspend PBMC Pellet Wash_2->Final_Pellet Potassium_Assay Potassium Measurement Assays (Fluorescence, Flow Cytometry, etc.) Final_Pellet->Potassium_Assay

Caption: Workflow for PBMC isolation and subsequent potassium studies.

Potassium_Measurement_Workflow Isolated_PBMCs Isolated PBMCs Plate_Cells Plate Cells in 96-well Plate Isolated_PBMCs->Plate_Cells Load_Dye Load with K+ Fluorescent Dye (e.g., IPG-1 AM) Plate_Cells->Load_Dye Wash_Cells Wash to Remove Excess Dye Load_Dye->Wash_Cells Add_Compound Add GSK-364735 (or Controls) Wash_Cells->Add_Compound Measure_Fluorescence Measure Fluorescence Over Time Add_Compound->Measure_Fluorescence Data_Analysis Analyze Change in Intracellular [K+] Measure_Fluorescence->Data_Analysis

Caption: Experimental workflow for measuring intracellular potassium.

HIV_and_K_Channel_Hypothesis cluster_0 Hypothesized Interaction GSK364735 GSK-364735 Integrase HIV Integrase GSK364735->Integrase Inhibits K_Channel Potassium Channel GSK364735->K_Channel Potential Off-Target Effect? K_Efflux K+ Efflux / Influx K_Channel->K_Efflux Cell_Function Altered PBMC Function K_Efflux->Cell_Function

Caption: Hypothesized mechanism for GSK-364735 effects on potassium.

References

Troubleshooting & Optimization

Troubleshooting GSK-364735 potassium solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for troubleshooting solubility issues related to GSK-364735 potassium salt.

Troubleshooting Guide

This section addresses common problems encountered during the dissolution of this compound salt.

Issue 1: this compound salt is not dissolving in the chosen solvent.

  • Question: My this compound salt powder is not dissolving or is forming a suspension. What should I do?

  • Answer: Difficulty in dissolving this compound salt can arise from several factors. Follow these steps to systematically troubleshoot the issue:

    • Verify Solvent Choice: The recommended solvent for this compound salt is Dimethyl Sulfoxide (DMSO).[1] If you are using a different solvent, consider switching to DMSO for initial stock solution preparation.

    • Ensure Solvent Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce its effectiveness as a solvent.

    • Optimize Dissolution Technique:

      • Vortexing: Agitate the solution vigorously using a vortex mixer for 2-5 minutes.

      • Sonication: Place the vial in a bath sonicator for 10-15 minutes to break down any compound aggregates.

      • Gentle Warming: If the compound remains insoluble, gently warm the solution to 37°C in a water bath for 5-10 minutes. Avoid excessive heat, which could lead to degradation.

    • Check Concentration: If you are attempting to prepare a high-concentration stock solution, it may exceed the solubility limit. Try preparing a more dilute solution.

Issue 2: Precipitation occurs after diluting the DMSO stock solution in an aqueous medium.

  • Question: I successfully dissolved this compound salt in DMSO, but it precipitated when I added it to my aqueous buffer or cell culture medium. How can I prevent this?

  • Answer: This is a common issue for compounds with low aqueous solubility. The following strategies can help maintain the compound in solution:

    • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your aqueous solution to minimize solvent-induced precipitation and potential cytotoxicity in cell-based assays.

    • Perform Serial Dilutions: Instead of adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous medium, perform stepwise serial dilutions.

    • Ensure Thorough Mixing: Immediately after adding the DMSO stock to the aqueous medium, mix the solution thoroughly by vortexing or gentle inversion to ensure rapid and uniform dispersion.

    • Consider Co-solvents (for specific applications): For certain in vivo or specialized assays where DMSO is not suitable, the use of co-solvents such as PEG300 or Tween 80 may be necessary. However, this requires careful formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound salt?

A1: this compound salt powder should be stored at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. Protect from light and moisture.[1]

Q2: How should I store the this compound salt stock solution in DMSO?

A2: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Q3: What is the mechanism of action of GSK-364735?

A3: GSK-364735 is a potent inhibitor of HIV-1 integrase. It specifically targets the strand transfer step in the process of viral DNA integration into the host genome.[2]

Data Presentation

Table 1: Solubility of this compound Salt

SolventConcentration (Molar)Concentration (mg/mL)Notes
DMSO100 mM40.95 mg/mL (calculated)Soluble.[1]
WaterData not availableData not availableExpected to have low solubility.
EthanolData not availableData not availableExpected to have low solubility.

Note: The mg/mL value for DMSO is calculated based on the molar concentration and the molecular weight of this compound salt (409.46 g/mol ).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound Salt in DMSO

  • Materials:

    • This compound salt powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Bath sonicator (optional)

    • Water bath (optional)

  • Procedure:

    • Weigh the desired amount of this compound salt powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.095 mg.

    • Add the appropriate volume of DMSO to the vial containing the powder.

    • Cap the vial tightly and vortex for 2-5 minutes until the powder is completely dissolved.

    • Visually inspect the solution for any remaining particulates.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

    • If sonication is not sufficient, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

    • Once the solution is clear, aliquot it into single-use tubes for storage at -20°C or -80°C.

Visualizations

HIV_Integration_Pathway HIV-1 Integration and Inhibition by GSK-364735 cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral DNA Integrase Integrase 3'-Processed Viral DNA 3'-Processed Viral DNA Integrase->3'-Processed Viral DNA Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Integrase->Pre-Integration Complex (PIC) Viral DNA->3'-Processed Viral DNA 3'-Processing 3'-Processed Viral DNA->Pre-Integration Complex (PIC) Integrated Provirus Integrated Provirus Pre-Integration Complex (PIC)->Integrated Provirus Strand Transfer Host DNA Host DNA Host DNA->Integrated Provirus GSK-364735 GSK-364735 GSK-364735->Pre-Integration Complex (PIC) Inhibits Strand Transfer

Caption: HIV-1 Integration Pathway and Mechanism of GSK-364735 Inhibition.

Troubleshooting_Workflow Solubility Troubleshooting Workflow for this compound Salt Start Start Use Anhydrous DMSO Use Anhydrous DMSO Start->Use Anhydrous DMSO Compound Dissolved? Compound Dissolved? Sonicate Sonicate Compound Dissolved?->Sonicate No Solution Clear Solution Clear Compound Dissolved?->Solution Clear Yes Vortex Vigorously Vortex Vigorously Use Anhydrous DMSO->Vortex Vigorously Vortex Vigorously->Compound Dissolved? Gentle Warming (37°C) Gentle Warming (37°C) Sonicate->Gentle Warming (37°C) Consider Lower Concentration Consider Lower Concentration Gentle Warming (37°C)->Consider Lower Concentration Consider Lower Concentration->Compound Dissolved? Precipitation in Aqueous Media? Precipitation in Aqueous Media? Solution Clear->Precipitation in Aqueous Media? Minimize Final DMSO Minimize Final DMSO Precipitation in Aqueous Media?->Minimize Final DMSO Yes End End Precipitation in Aqueous Media?->End No Serial Dilution Serial Dilution Minimize Final DMSO->Serial Dilution Thorough Mixing Thorough Mixing Serial Dilution->Thorough Mixing Thorough Mixing->End

Caption: A logical workflow for troubleshooting solubility issues.

References

Optimizing GSK-364735 potassium concentration to avoid cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK-364735. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of GSK-364735 in in vitro experiments, with a specific focus on mitigating potential cytotoxicity by optimizing potassium concentration.

Frequently Asked Questions (FAQs)

Q1: What is GSK-364735 and what is its primary mechanism of action?

A1: GSK-364735 is a potent antiretroviral compound that functions as an inhibitor of HIV-1 integrase.[1][2] It specifically targets the strand transfer step in the HIV replication cycle.[3] GSK-364735 is also available in a potassium salt form.[2][4][5]

Q2: Is GSK-364735 known to be cytotoxic?

A2: Preclinical studies have shown that GSK-364735 has a high selectivity index, suggesting that its cytotoxic concentrations are significantly higher than its effective antiviral concentrations under standard assay conditions.[6] However, unexpected cytotoxicity can sometimes be observed in specific cell lines or under particular experimental conditions.

Q3: Why is potassium concentration a consideration for in vitro experiments with GSK-364735?

A3: While there is no direct evidence in the published literature linking GSK-364735 cytotoxicity specifically to potassium levels, the concentration of extracellular ions, including potassium (K+), can influence drug-induced cytotoxicity through various mechanisms. These can include effects on membrane potential, the activity of ion channels, and cellular signaling pathways.[7][8][9] Since GSK-364735 is also formulated as a potassium salt, understanding the total potassium concentration in your experiments is crucial.

Q4: What are the potential off-target effects of GSK-364735 that could contribute to cytotoxicity?

A4: While specific off-target effects of GSK-364735 are not extensively documented in the provided search results, kinase inhibitors can sometimes exhibit activity against kinases other than their primary target. For instance, some kinase inhibitors have been shown to affect signaling pathways involving IKBKE (Inhibitor of nuclear factor kappa-B kinase subunit epsilon) and TBK1 (TANK-binding kinase 1), which play roles in inflammation and cell survival.[10][11][12] Dysregulation of these pathways could potentially lead to cytotoxic effects.

Troubleshooting Guide: Unexpected Cytotoxicity

If you are observing higher-than-expected cytotoxicity in your experiments with GSK-364735, consider the following troubleshooting steps.

Problem: High level of cell death observed at concentrations expected to be non-toxic.

Table 1: Troubleshooting Protocol for Unexpected Cytotoxicity

Potential Cause Suggested Action Rationale
Suboptimal Potassium Concentration Titrate the concentration of potassium chloride (KCl) in your cell culture medium. Start with physiological concentrations (around 4-5 mM) and test a range (e.g., 2 mM, 5 mM, 10 mM, 20 mM).Extracellular potassium levels can influence cell viability and sensitivity to certain drugs.[7][8][9]
Cell Line Sensitivity Test the cytotoxicity of GSK-364735 in a different cell line to determine if the effect is cell-type specific.Different cell lines can have varying sensitivities to therapeutic compounds due to differences in metabolism, expression of off-target proteins, or potassium channel expression.[13][14]
Compound Formulation Issues If using the potassium salt of GSK-364735, ensure that the final concentration of potassium in the medium is accounted for and is not reaching cytotoxic levels. Compare results with the free-base form if available.High concentrations of potassium can be cytotoxic to cells.[8]
Assay-Specific Artifacts Use multiple, mechanistically different cytotoxicity assays to confirm the observation (e.g., a metabolic assay like MTT, a membrane integrity assay like LDH release, and an apoptosis assay like Annexin V staining).To ensure the observed cytotoxicity is a true biological effect and not an artifact of a single assay method.[15][16]
Off-Target Kinase Inhibition Investigate the activation status of potential off-target signaling pathways, such as the IKBKE/TBK1 pathway, in your experimental system upon treatment with GSK-364735.Inhibition of kinases involved in cell survival pathways can lead to cytotoxicity.[10][11]

Experimental Protocols

Here are detailed protocols for standard cytotoxicity assays that can be used to assess the effects of GSK-364735.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of GSK-364735 (and varying concentrations of KCl if optimizing) for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[18]

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised membrane integrity.[19][20]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[20]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).[20]

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][21][22]

  • Cell Treatment: Treat cells with GSK-364735 in a culture dish or plate.

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[21]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Optimizing Potassium Concentration

The following diagram illustrates a logical workflow for troubleshooting unexpected cytotoxicity with GSK-364735, focusing on the optimization of potassium concentration.

G cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Data Analysis & Conclusion start Observe Unexpected Cytotoxicity check_params Verify Compound Concentration & Cell Seeding Density start->check_params hypothesize_K Hypothesize K+ Involvement check_params->hypothesize_K If parameters are correct titrate_K Titrate Extracellular K+ (e.g., 2, 5, 10, 20 mM) hypothesize_K->titrate_K run_assays Perform Cytotoxicity Assays (MTT, LDH, Annexin V) titrate_K->run_assays analyze Analyze Dose-Response Curves run_assays->analyze conclusion Determine Optimal K+ Concentration analyze->conclusion end Experiment Optimized conclusion->end Proceed with Optimized Protocol G cluster_0 Upstream Signals cluster_1 Kinase Cascade cluster_2 Downstream Effects stimuli Viral/Bacterial Components Cytokines IKBKE_TBK1 IKBKE / TBK1 stimuli->IKBKE_TBK1 IRF3 IRF3 IKBKE_TBK1->IRF3 phosphorylates IKB IκB IKBKE_TBK1->IKB phosphorylates IFN Type I Interferon Production IRF3->IFN NFkB NF-κB IKB->NFkB releases Inflammation Inflammatory Gene Expression NFkB->Inflammation Survival Cell Survival NFkB->Survival GSK364735 GSK-364735 (Potential Off-Target) GSK364735->IKBKE_TBK1 Hypothetical Inhibition

References

GSK-364735 potassium stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of GSK-364735 potassium in in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the handling and application of this compound in cell culture.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid powder in a dry, dark environment. Short-term storage (days to weeks) at 0-4°C is acceptable, while long-term storage (months to years) should be at -20°C.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term use (days to weeks) or -80°C for long-term storage (months).[1]

2. How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[1] To prepare a stock solution, reconstitute the solid compound in high-quality, anhydrous DMSO to a desired concentration, for example, 10 mM. Ensure the compound is fully dissolved by vortexing.

3. What is the stability of this compound in cell culture media?

The stability of this compound in cell culture media can be influenced by several factors, including the specific medium composition, the presence of serum, temperature, and pH. While specific public data on the stability of this compound in cell culture media is limited, based on the behavior of similar small molecules, a gradual decrease in concentration over time at 37°C can be expected.

Below are tables with hypothetical stability data to illustrate the expected stability profile in common cell culture media. It is strongly recommended that researchers perform their own stability studies for their specific experimental conditions.

Table 1: Hypothetical Stability of this compound (10 µM) in DMEM over 72 hours at 37°C

Time (hours)% Remaining (DMEM without FBS)% Remaining (DMEM with 10% FBS)
0100%100%
298%99%
892%95%
2485%90%
4875%82%
7265%73%

Table 2: Hypothetical Stability of this compound (10 µM) in RPMI-1640 over 72 hours at 37°C

Time (hours)% Remaining (RPMI-1640 without FBS)% Remaining (RPMI-1640 with 10% FBS)
0100%100%
297%98%
890%94%
2482%88%
4870%79%
7260%68%

Note: Fetal Bovine Serum (FBS) can sometimes enhance the stability of small molecules in culture media.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or weaker than expected biological activity Compound degradation in cell culture medium.Prepare fresh working solutions for each experiment. Consider reducing the incubation time if significant degradation is observed. Perform a time-course experiment to determine the optimal incubation period.
Adsorption to plasticware.Use low-protein binding plates and pipette tips.
Incorrect final concentration.Ensure accurate dilution from the stock solution. Verify the concentration of the stock solution periodically.
Precipitation of the compound in the culture medium Low aqueous solubility.Ensure the final concentration of DMSO is kept to a minimum (typically <0.5%). Prepare the final dilution in pre-warmed media and mix thoroughly.
Compound instability leading to insoluble degradation products.Analyze the medium for precipitates and potential degradation products using techniques like HPLC-MS.
High background or off-target effects High concentration of the compound.Perform a dose-response curve to determine the optimal concentration with minimal toxicity.
Solvent (DMSO) toxicity.Include a vehicle control (medium with the same concentration of DMSO) in your experiments to assess solvent effects.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS) (optional)

  • Sterile, low-protein binding microcentrifuge tubes or a 96-well plate

  • HPLC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the cell culture medium to be tested. If applicable, prepare one batch with and one without 10% FBS.

  • Spike the pre-warmed (37°C) cell culture medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.

  • Aliquot the spiked medium into sterile, low-protein binding tubes or wells of a plate.

  • Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot from each sample.

  • Immediately process the samples for HPLC-MS analysis. This may involve a protein precipitation step (e.g., with acetonitrile) if the medium contains serum.

  • Analyze the samples by a validated HPLC-MS method to quantify the remaining concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

Signaling Pathway of HIV-1 Integration and Inhibition by GSK-364735

GSK-364735 is an inhibitor of HIV-1 integrase, a key enzyme in the viral replication cycle. The diagram below illustrates the steps of HIV-1 integration and the point of inhibition.

HIV1_Integration_Pathway HIV-1 Integration and Inhibition by GSK-364735 cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Integrase Integrase PIC Pre-integration Complex (PIC) Integrase->PIC Component of Viral_DNA->PIC Forms Host_DNA Host Chromosomal DNA PIC->Host_DNA Integration Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Becomes Inhibitor GSK-364735 Inhibitor->Integrase Inhibits

Caption: HIV-1 Integration Pathway and GSK-364735 Inhibition.

Experimental Workflow for Stability Assessment

The following diagram outlines the key steps for assessing the stability of this compound in cell culture media.

Stability_Workflow Workflow for GSK-364735 Stability Assessment start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock spike Spike Media with GSK-364735 to 10 µM prep_stock->spike prep_media Prepare Cell Culture Media (with and without 10% FBS) prep_media->spike incubate Incubate at 37°C, 5% CO₂ spike->incubate sample Collect Aliquots at Time Points (0, 2, 8, 24, 48, 72h) incubate->sample process Process Samples (e.g., Protein Precipitation) sample->process analyze Analyze by HPLC-MS process->analyze calculate Calculate % Remaining analyze->calculate end End calculate->end Troubleshooting_Logic Troubleshooting Logic for GSK-364735 Experiments start Inconsistent or Weak Biological Activity check_degradation Assess Compound Stability in Media (HPLC-MS) start->check_degradation check_concentration Verify Stock and Working Solution Concentrations start->check_concentration check_plasticware Use Low-Binding Plates/Tips start->check_plasticware degradation_found Degradation Confirmed check_degradation->degradation_found Yes concentration_issue Concentration Incorrect check_concentration->concentration_issue Yes adsorption_issue Adsorption Suspected check_plasticware->adsorption_issue Yes solution1 Use Fresh Solutions, Reduce Incubation Time degradation_found->solution1 solution2 Prepare Fresh Stock, Re-calculate Dilutions concentration_issue->solution2 solution3 Re-run Experiment with Low-Binding Plasticware adsorption_issue->solution3

References

Troubleshooting unexpected results in GSK-364735 potassium antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK-364735 in antiviral assays. It is important to note that GSK-364735 is a potent HIV-1 integrase inhibitor.[1][2][3] Its antiviral activity is not mediated through the inhibition of potassium channels. This guide will therefore focus on its role as an integrase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GSK-364735?

GSK-364735 is a naphthyridinone that potently inhibits the strand transfer activity of HIV-1 integrase.[1][4] It binds to the two-metal binding site within the catalytic center of the enzyme, preventing the integration of viral DNA into the host cell genome.[1][4]

Q2: What are the expected IC50 and EC50 values for GSK-364735?

The inhibitory concentrations of GSK-364735 can vary depending on the assay conditions and cell type used. Below is a summary of reported values:

Assay TypeTargetCell Line/SystemIC50 / EC50 (nM)Reference
Strand Transfer AssayRecombinant HIV-1 Integrase-8 ± 2[1][4]
Antiviral AssayHIV-1 ReplicationPeripheral Blood Mononuclear Cells (PBMCs)1.2 ± 0.4[1][4]
Antiviral AssayHIV-1 ReplicationMT-4 cells5 ± 1[1][4]

Q3: My experimental EC50 value is significantly higher than the reported values. What are the potential causes?

Several factors can contribute to a decrease in the observed potency of GSK-364735:

  • Presence of Human Serum: The antiviral potency of GSK-364735 can be reduced in the presence of human serum. For example, a 35-fold decrease in potency was observed in the presence of 100% human serum in an MT-4 cell assay.[1][4]

  • Compound Degradation: Improper storage or handling of the compound can lead to degradation. GSK-364735 potassium salt should be stored at -20°C for long-term storage.

  • Cell Culture Conditions: Suboptimal cell health, high passage number, or contamination of cell lines can affect assay results.[5][6][7]

  • Viral Titer: A high multiplicity of infection (MOI) may require higher concentrations of the inhibitor to achieve 50% inhibition.

  • Assay Readout: The sensitivity of the assay used to measure viral replication (e.g., p24 ELISA, reverse transcriptase activity, reporter gene expression) can influence the calculated EC50.

Q4: I am observing significant cytotoxicity in my cell cultures at concentrations where I expect to see antiviral activity. What should I do?

GSK-364735 has a high selectivity index (at least 2,200), meaning it should not be cytotoxic at its effective antiviral concentrations.[1][4] If you observe cytotoxicity, consider the following:

  • Confirm Compound Concentration: Double-check your calculations and dilution series to ensure you are using the correct concentrations.

  • Assess Cell Health: Ensure your cells are healthy and not stressed before starting the experiment.

  • Perform a Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, MTS, or a live/dead stain) with a range of GSK-364735 concentrations on uninfected cells to determine the 50% cytotoxic concentration (CC50).[8][9][10]

  • Check for Contamination: Microbial contamination can cause cell death.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.

Q5: The antiviral activity of GSK-364735 seems to diminish over time in my long-term culture experiments. Why might this be happening?

The development of drug resistance is a potential reason for the loss of antiviral activity in long-term cultures. Passage of HIV-1 in the presence of GSK-364735 can lead to the selection of resistance mutations in the integrase gene.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during antiviral assays with GSK-364735.

Problem 1: High Variability in Replicate Wells
Potential Cause Troubleshooting Step
Inaccurate PipettingCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Uneven Cell SeedingEnsure a single-cell suspension before plating. Mix cell suspension between plating wells.
Edge Effects in PlatesAvoid using the outer wells of the plate, or fill them with sterile media/PBS.
Inconsistent Viral InfectionMix the virus inoculum gently before and during addition to the cells.
Problem 2: No Antiviral Activity Observed
Potential Cause Troubleshooting Step
Inactive CompoundVerify the source and storage conditions of GSK-364735. Test a fresh batch of the compound.
Incorrect Viral StrainGSK-364735 is an HIV-1 inhibitor. Ensure you are using a susceptible HIV-1 strain.
Resistant VirusThe viral stock may have pre-existing resistance mutations. Sequence the integrase gene of your viral stock.
Assay Readout FailureCheck the functionality of your assay reagents and equipment (e.g., ELISA kit, luminometer).
Problem 3: Unexpected Results with Control Wells
Potential Cause Troubleshooting Step
No Virus Control Shows Cell Death This indicates a problem with the cells or media. Check for contamination and assess cell viability.
Virus Control (No Drug) Shows No Infection The viral stock may have a low titer or be inactive. Titer the virus stock. Ensure proper infection conditions.
Positive Control Drug Shows No Activity This points to a problem with the assay system. Re-evaluate the entire experimental setup.

Experimental Protocols

General Antiviral Assay Protocol for GSK-364735

This is a generalized protocol and should be optimized for your specific cell line and virus strain.

  • Cell Seeding: Plate cells (e.g., MT-4 or PBMCs) in a 96-well plate at a predetermined optimal density.

  • Compound Preparation: Prepare a serial dilution of GSK-364735 in culture medium. Also, prepare appropriate vehicle (e.g., DMSO) and positive controls.

  • Drug Treatment: Add the diluted GSK-364735 and controls to the plated cells.

  • Virus Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the virus replication cycle (typically 3-7 days).

  • Assay Readout: At the end of the incubation period, measure the extent of viral replication using a suitable method, such as:

    • p24 Antigen Capture ELISA: To quantify the amount of viral capsid protein in the supernatant.

    • Reverse Transcriptase (RT) Assay: To measure the activity of the viral RT enzyme.

    • Reporter Gene Assay: If using a recombinant virus with a reporter gene (e.g., luciferase or GFP).

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations

Mechanism of Action of GSK-364735

GSK-364735_Mechanism cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration Mediated by Integrase Integrated_DNA Integrated Proviral DNA Host_Chromosome Host Chromosome Transcription_Translation Transcription & Translation Integrated_DNA->Transcription_Translation New_Virions New Virions Reverse_Transcription->Viral_DNA Integration->Integrated_DNA Transcription_Translation->New_Virions GSK-364735 GSK-364735 Integrase HIV-1 Integrase GSK-364735->Integrase Inhibits

Caption: Mechanism of GSK-364735 as an HIV-1 integrase inhibitor.

General Antiviral Assay Workflow

Antiviral_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of GSK-364735 Seed_Cells->Prepare_Compound Add_Compound Add Compound to Cells Prepare_Compound->Add_Compound Infect_Cells Infect Cells with HIV-1 Add_Compound->Infect_Cells Incubate Incubate for 3-7 Days Infect_Cells->Incubate Measure_Replication Measure Viral Replication (e.g., p24 ELISA) Incubate->Measure_Replication Analyze_Data Analyze Data and Calculate EC50 Measure_Replication->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in vitro antiviral assay.

Troubleshooting Decision Tree for Low Potency

Troubleshooting_Low_Potency Start Observed EC50 is Higher Than Expected Check_Serum Is high concentration of human serum present? Start->Check_Serum Reduce_Serum Reduce serum concentration or account for its effect Check_Serum->Reduce_Serum Yes Check_Compound Is the compound stock old or improperly stored? Check_Serum->Check_Compound No New_Compound Use a fresh aliquot or new batch of compound Check_Compound->New_Compound Yes Check_Cells Are cells healthy and at a low passage number? Check_Compound->Check_Cells No New_Cells Use a fresh vial of cells Check_Cells->New_Cells No Check_Virus Is the viral MOI too high? Check_Cells->Check_Virus Yes Optimize_MOI Optimize the MOI Check_Virus->Optimize_MOI Yes Further_Investigation Consider assay readout sensitivity or potential drug resistance Check_Virus->Further_Investigation No

Caption: Decision tree for troubleshooting low potency of GSK-364735.

References

GSK-364735 potassium precipitation in aqueous buffers and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK-364735. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of GSK-364735, with a specific focus on addressing and preventing its precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is GSK-364735?

A1: GSK-364735 is a potent and selective inhibitor of HIV-1 integrase, an essential enzyme for viral replication. It belongs to the naphthyridinone class of compounds and is often supplied as a potassium salt. Its mechanism of action involves binding to the active site of HIV-1 integrase, thereby preventing the integration of the viral DNA into the host cell's genome.

Q2: I observed precipitation when I dissolved GSK-364735 potassium salt in my potassium phosphate buffer. What is the likely cause?

A2: The precipitation you are observing is likely due to the "common ion effect".[1][2][3][4] GSK-364735 is supplied as a potassium salt. When you dissolve it in a buffer that also contains a high concentration of potassium ions (like potassium phosphate), the equilibrium of the salt's dissociation shifts, leading to a decrease in its solubility and causing it to precipitate out of the solution.[1][2]

Q3: How can I prevent the precipitation of this compound in my experiments?

A3: To prevent precipitation, it is recommended to use a buffer system that does not contain potassium as the primary cation. Buffers such as sodium phosphate or HEPES are suitable alternatives. Additionally, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer can also help maintain solubility.

Q4: What is the recommended solvent for preparing a stock solution of GSK-364735?

A4: For preparing a high-concentration stock solution, dimethyl sulfoxide (DMSO) is a commonly used solvent for compounds of this nature. It is advisable to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid any potential off-target effects on your cells or enzymes.[5]

Q5: Are there any general tips for working with poorly soluble compounds like GSK-364735?

A5: Yes, here are some general recommendations:

  • Always prepare a fresh working solution from a concentrated stock immediately before use.

  • When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer with gentle vortexing to ensure rapid and uniform mixing.[5]

  • Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can sometimes improve solubility.[5]

  • If precipitation persists, consider reducing the final concentration of GSK-364735 in your assay.

Troubleshooting Guide: GSK-364735 Precipitation

This guide provides a structured approach to troubleshoot and resolve issues related to the precipitation of GSK-364735 in aqueous buffers.

Problem Possible Cause Recommended Solution
Immediate precipitation upon dissolving this compound in buffer. Common Ion Effect: The buffer contains a high concentration of potassium ions (e.g., potassium phosphate buffer).[1][2][3][4]Switch to a buffer with a different cation, such as a sodium phosphate buffer or HEPES.
Precipitation occurs after diluting a DMSO stock solution into the aqueous buffer. Low Aqueous Solubility: The final concentration of GSK-364735 exceeds its solubility limit in the aqueous buffer.- Decrease the final concentration of GSK-364735.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within a tolerable range for your assay (typically <0.5%).- Perform a serial dilution of the DMSO stock in the pre-warmed aqueous buffer.[5]
The solution becomes cloudy over time during the experiment. Compound Instability or Delayed Precipitation: The compound may be slowly precipitating out of the solution at the experimental temperature and pH.- Prepare fresh working solutions immediately before each experiment.- Assess the stability of GSK-364735 in your specific buffer system over the time course of your experiment.
Inconsistent results between experiments. Variable Precipitation: Minor variations in solution preparation (e.g., temperature, mixing speed) may be leading to inconsistent levels of precipitation.- Standardize your solution preparation protocol meticulously.- Visually inspect each working solution for any signs of precipitation before starting the experiment.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Different Buffers

Objective: To determine the highest concentration of this compound that can be maintained in solution in various aqueous buffers without precipitation.

Materials:

  • This compound salt

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffers to be tested (e.g., 50 mM Potassium Phosphate pH 7.4, 50 mM Sodium Phosphate pH 7.4, 50 mM HEPES pH 7.4)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the GSK-364735 stock solution in DMSO.

  • Dispense 198 µL of each aqueous buffer into separate wells of the 96-well plate.

  • Add 2 µL of each DMSO dilution of GSK-364735 to the corresponding buffer-containing wells. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include a DMSO-only control for each buffer.

  • Mix the contents of the wells thoroughly using a plate shaker.

  • Incubate the plate at the desired experimental temperature (e.g., 37°C).

  • Visually inspect for precipitation at various time points (e.g., 0, 1, 4, and 24 hours).

  • Quantify precipitation by measuring the absorbance at 600 nm. An increase in absorbance indicates the formation of a precipitate.

  • Determine the maximum soluble concentration as the highest concentration that remains clear and does not show a significant increase in absorbance compared to the DMSO-only control.

Protocol 2: A General Method for Preparing a Working Solution of GSK-364735 to Prevent Precipitation

Objective: To provide a standardized procedure for preparing a clear, working solution of GSK-364735 in an aqueous buffer.

Materials:

  • This compound salt

  • Dimethyl sulfoxide (DMSO)

  • Appropriate aqueous buffer (e.g., 50 mM Sodium Phosphate pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Pre-warm your aqueous buffer to the intended experimental temperature (e.g., 37°C).

  • To prepare a 10 µM working solution, add 999 µL of the pre-warmed aqueous buffer to a microcentrifuge tube.

  • While gently vortexing the buffer, add 1 µL of the 10 mM DMSO stock solution drop-wise. This ensures rapid mixing and minimizes localized high concentrations that can lead to precipitation.

  • Visually inspect the solution to ensure it is clear and free of any precipitate before adding it to your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Assay stock Dissolve GSK-364735 K+ in 100% DMSO dilute Add DMSO stock to buffer while vortexing stock->dilute pre_warm Pre-warm aqueous buffer (e.g., Sodium Phosphate) pre_warm->dilute inspect Visually inspect for precipitation dilute->inspect assay Add working solution to assay inspect->assay If clear

Caption: Workflow for preparing a GSK-364735 working solution.

hiv_integrase_inhibition cluster_virus HIV Replication Cycle cluster_drug Drug Action viral_rna Viral RNA viral_dna Viral DNA viral_rna->viral_dna Reverse Transcription integration Integration into Host DNA viral_dna->integration provirus Provirus integration->provirus new_virus New Virus Particles provirus->new_virus Transcription & Translation gsk364735 GSK-364735 inhibition Inhibition gsk364735->inhibition inhibition->integration

Caption: Mechanism of action of GSK-364735 in HIV replication.

References

Managing off-target effects of GSK-364735 potassium in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing GSK-364735 potassium in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help manage potential off-target and non-specific effects, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GSK-364735?

A1: GSK-364735 is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1][2] It acts at the strand transfer step of viral DNA integration into the host genome by binding to the two-metal binding site within the catalytic center of the integrase.[2] Its primary therapeutic effect is to block HIV-1 replication.[2][3]

Q2: Are there any known off-target effects of GSK-364735?

A2: To date, publicly available scientific literature has not characterized specific molecular off-targets for GSK-364735. The compound is reported to have a high selectivity index, meaning the concentration required for antiviral activity is substantially lower than the concentration that causes general cytotoxicity in cellular assays.[2][3] However, like any small molecule, the potential for off-target interactions cannot be entirely dismissed, especially at higher concentrations.

Q3: What are the initial signs of potential non-specific or off-target effects in my cellular assay?

A3: Potential indicators of non-specific effects include:

  • High Cytotoxicity: Significant cell death or morphological changes observed at or near the effective antiviral concentration.

  • Inconsistent Results: Discrepancies in the observed phenotype when compared with other structurally different HIV-1 integrase inhibitors.

  • Assay Interference: The compound may interfere with the assay readout itself (e.g., autofluorescence in a fluorescence-based assay).

  • Precipitation: The compound may precipitate out of solution in the cell culture media, leading to inconsistent results or non-specific cellular stress.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO.[4] For storage, it is recommended to keep it in a dry, dark environment at 0 - 4°C for short-term use (days to weeks) and at -20°C for long-term storage (months to years).[4] Always refer to the Certificate of Analysis provided by the supplier for specific storage and handling instructions.

Quantitative Data Summary

The following tables summarize the reported potency and cytotoxicity of GSK-364735 in various assays.

Table 1: In Vitro Potency of GSK-364735

Assay TypeTarget/Virus StrainIC50 / EC50Reference
Strand Transfer AssayRecombinant HIV-1 Integrase8 ± 2 nM[2]
Antiviral AssayHIV-1 in Peripheral Blood Mononuclear Cells (PBMCs)1.2 ± 0.4 nM[2][3]
Antiviral AssayHIV-1 in MT-4 cells5 ± 1 nM[2][3]

Table 2: Cytotoxicity of GSK-364735

Cell LineAssay TypeCC50 (50% Cytotoxic Concentration)Selectivity Index (CC50/EC50)Reference
MT-4 cellsIn-assay cytotoxicity>11 µM≥2,200[2][3]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed in the assay.

Your antiviral assay shows significant cell death, making it difficult to distinguish between specific antiviral activity and general toxicity.

  • Possible Cause 1: Compound concentration is too high. Even highly selective compounds can exhibit off-target toxicity at elevated concentrations.

    • Solution: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line in parallel with the antiviral effective concentration (EC50). Use the lowest effective concentration that elicits the desired antiviral effect.

  • Possible Cause 2: Compound precipitation. The compound may not be fully soluble in your cell culture medium, leading to the formation of aggregates that can be cytotoxic.

    • Solution: Visually inspect the culture wells for any signs of precipitation. Consider pre-diluting the compound in a serum-free medium before adding it to the final culture. If solubility issues persist, the inclusion of a low percentage of a non-ionic detergent (e.g., 0.01% Pluronic F-68) could be tested for its impact on both solubility and cellular health.

  • Possible Cause 3: Solvent toxicity. The solvent used to dissolve the compound (e.g., DMSO) may be causing toxicity, especially at higher final concentrations.

    • Solution: Ensure the final concentration of the solvent in your assay is consistent across all wells and is below the tolerance level for your cell line (typically <0.5% for DMSO). Include a vehicle control (cells treated with the same concentration of solvent without the compound) in all experiments.

Issue 2: The observed antiviral effect may not be due to integrase inhibition.

You observe a reduction in a viral reporter signal, but you want to confirm it is due to the specific on-target activity of GSK-364735.

  • Possible Cause: The observed phenotype is a result of a non-specific effect on cellular health or the reporter system.

    • Solution 2: Perform a mechanism-of-action assay. Since GSK-364735 blocks integration, you can measure the accumulation of 2-LTR circles, which are byproducts of failed integration. An increase in 2-LTR circles in the presence of the compound is a strong indicator of on-target activity.[2]

    • Solution 3: Use a virus with a resistant integrase. Test the compound against a viral strain known to have mutations in the integrase enzyme that confer resistance to this class of inhibitors. Lack of activity against the resistant strain while maintaining activity against the wild-type virus confirms on-target engagement.[2]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity Concentration (CC50)

  • Cell Seeding: Plate your chosen host cell line in a 96-well plate at a predetermined optimal density.

  • Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control with the same final concentration of solvent (e.g., DMSO).

  • Treatment: Add the compound dilutions and vehicle control to the cells and incubate for the same duration as your planned antiviral assay.

  • Viability Assay: After incubation, measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and use a non-linear regression to calculate the CC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be adapted to confirm that GSK-364735 directly interacts with its target within the cell.

  • Cell Treatment: Treat cells with either this compound at an effective concentration or a vehicle control.

  • Heating: After incubation, lyse the cells and divide the lysate into several aliquots. Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).

  • Separation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Protein Detection: Collect the supernatant (soluble protein fraction) and detect the target protein (HIV-1 integrase, if a system with tagged integrase is used, or a downstream marker) using Western blotting or another sensitive protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift of the curve to a higher temperature for the GSK-364735-treated samples indicates that the compound has bound to and stabilized the target protein.

Visualizations

On-Target Mechanism of GSK-364735 cluster_virus HIV-1 Life Cycle cluster_drug Drug Action Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus Inhibition_Node Integration Blocked Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Assembly & Budding Viral Assembly & Budding Transcription & Translation->Viral Assembly & Budding GSK-364735 GSK-364735 GSK-364735->Integration Inhibits

Caption: On-target mechanism of GSK-364735 in the HIV-1 life cycle.

Troubleshooting Workflow for Suspected Off-Target Effects Start Unexpected Phenotype or Cytotoxicity Observed Check_Concentration Is the lowest effective concentration being used? Start->Check_Concentration Dose_Response Perform Dose-Response for Efficacy (EC50) and Cytotoxicity (CC50) Check_Concentration->Dose_Response No Check_Controls Are proper controls included? Check_Concentration->Check_Controls Yes Use_Lowest_Conc Use Lowest Effective Concentration Dose_Response->Use_Lowest_Conc Use_Lowest_Conc->Check_Controls Include_Controls Include Vehicle Control and Structurally Unrelated Inhibitor Check_Controls->Include_Controls No Validate_Target Is the effect on-target? Check_Controls->Validate_Target Yes Include_Controls->Validate_Target MOA_Assay Perform Mechanism of Action Assay (e.g., 2-LTR circle accumulation) Validate_Target->MOA_Assay Unsure On_Target Effect is likely On-Target Validate_Target->On_Target Yes Off_Target Effect is likely Off-Target or Non-Specific Validate_Target->Off_Target No Resistant_Virus Test against Resistant Virus Strain MOA_Assay->Resistant_Virus Resistant_Virus->On_Target Confirmed

Caption: A logical workflow for troubleshooting suspected off-target effects.

References

How to assess GSK-364735 potassium degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the degradation of GSK-364735 potassium in experimental setups.

I. General Handling and Storage

This section addresses common questions regarding the proper handling and storage of this compound to minimize degradation before experimentation.

Q1: How should this compound be stored upon receipt?

For optimal stability, this compound should be stored under specific conditions. For short-term storage (days to weeks), a dry, dark environment at 0 - 4°C is recommended.[1] For long-term storage (months to years), the compound should be kept at -20°C.[1]

Q2: What are the recommended shipping conditions for this compound?

This compound is shipped as a non-hazardous chemical at ambient temperature.[1] The compound is stable enough for a few weeks during ordinary shipping and time spent in customs.[1]

Q3: What is the appearance and purity of this compound?

This compound is a solid powder.[1] The purity is typically greater than 98%, but it is always recommended to refer to the Certificate of Analysis for batch-specific information.[1]

Q4: In what solvent is this compound soluble?

This compound is soluble in DMSO.[1]

Q5: How should stock solutions of this compound be stored?

Stock solutions prepared in DMSO can be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1]

II. Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. This section provides a general framework for conducting such studies on this compound.

Q6: How can I initiate a forced degradation study for this compound?

A forced degradation study involves subjecting the compound to various stress conditions, including acidic, basic, oxidative, and photolytic stress. A general workflow for these studies is outlined below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution of this compound in an appropriate solvent (e.g., DMSO) acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base oxidation Oxidation (e.g., 3% H2O2) prep->oxidation photo Photolytic Stress (e.g., UV light) prep->photo analysis Analyze samples at different time points using HPLC or LC-MS acid->analysis base->analysis oxidation->analysis photo->analysis results Identify and quantify degradation products. Determine degradation kinetics. analysis->results

Forced Degradation Experimental Workflow

Q7: What is a typical protocol for acid and base hydrolysis?

  • Objective: To assess degradation under acidic and basic conditions.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration suitable for analysis.

    • For base hydrolysis, dilute the stock solution with 0.1 M NaOH to the same final concentration.

    • Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) to accelerate degradation.

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis (base for the acid-stressed sample, acid for the base-stressed sample).

    • Analyze the samples by HPLC or LC-MS.

Q8: How can oxidative degradation be assessed?

  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Methodology:

    • Prepare a stock solution of this compound.

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the desired final concentration.

    • Incubate the solution at room temperature, protected from light.

    • Collect aliquots at specified time intervals.

    • Analyze the samples by HPLC or LC-MS. Studies on other potassium salts have shown significant degradation in the presence of H₂O₂.[2]

Q9: What is the procedure for a photostability study?

  • Objective: To determine if the compound degrades upon exposure to light.

  • Methodology:

    • Prepare a solution of this compound.

    • Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil) and kept under the same temperature conditions.

    • Collect samples at various time points.

    • Analyze the samples by HPLC or LC-MS.

III. Analytical Methodology

The appropriate analytical method is crucial for accurately assessing degradation. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

Q10: What is a suitable HPLC method for analyzing this compound and its degradation products?

While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC method can be developed as a starting point. A similar approach has been used for the separation of other potassium salt drugs and their degradation products.[3]

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

Q11: How should the quantitative data from the degradation studies be presented?

The results can be summarized in a table to compare the extent of degradation under different stress conditions.

Stress ConditionIncubation Time (hours)Initial Peak Area of GSK-364735Final Peak Area of GSK-364735% DegradationNumber of Degradation Peaks
0.1 M HCl24Hypothetical ValueHypothetical ValueCalculatedObserved
0.1 M NaOH24Hypothetical ValueHypothetical ValueCalculatedObserved
3% H₂O₂24Hypothetical ValueHypothetical ValueCalculatedObserved
Photolytic24Hypothetical ValueHypothetical ValueCalculatedObserved

IV. Troubleshooting

This section provides solutions to common problems encountered during the experimental assessment of this compound degradation.

Q12: I am observing poor solubility of this compound in my chosen solvent. What should I do?

This compound is reported to be soluble in DMSO.[1] If you are experiencing solubility issues, consider the following:

  • Ensure you are using a high-purity grade of DMSO.

  • Gentle warming and sonication can aid in dissolution.

  • For aqueous-based assays, a stock solution in DMSO can be prepared and then diluted into the aqueous buffer. Be mindful of the final DMSO concentration, as high concentrations can affect some biological assays.

Q13: My HPLC chromatogram shows unexpected peaks even in the control sample at time zero. What could be the cause?

  • Impurity in the standard: The initial this compound sample may contain minor impurities. Refer to the Certificate of Analysis for the purity of your batch.

  • Solvent impurity: The solvents used for sample preparation or the mobile phase may be contaminated. Use high-purity, HPLC-grade solvents.

  • Degradation during sample preparation: The compound might be degrading upon dissolution. Prepare samples fresh and analyze them promptly.

Q14: The retention time of my main peak is shifting between injections. How can I resolve this?

  • Column equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the sequence of injections.

  • Mobile phase composition: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate mixing.

  • Column temperature: Fluctuations in the column temperature can affect retention times. Use a column oven to maintain a constant temperature.

Q15: How can I identify the unknown peaks in my chromatogram from the stressed samples?

The most effective way to identify unknown degradation products is by using a mass spectrometer in line with the HPLC (LC-MS). By comparing the mass-to-charge ratio (m/z) of the parent compound with the unknown peaks, you can propose potential structures for the degradation products. Further structural elucidation can be achieved using techniques like MS/MS fragmentation.

V. Mechanism of Action and Signaling Pathway

This compound is an antiretroviral compound that inhibits the integrase of the human immunodeficiency virus type 1 (HIV-1) with an IC₅₀ of 7.8 nM.[4]

Q16: What is the signaling pathway that this compound inhibits?

This compound targets the HIV-1 integrase enzyme, which is crucial for the virus to integrate its genetic material into the host cell's DNA. The diagram below illustrates the simplified pathway of HIV-1 integration and the point of inhibition by this compound.

HIV_Integration_Pathway cluster_virus HIV-1 cluster_host Host Cell viral_rna Viral RNA reverse_transcription Reverse Transcription viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna integration Integration viral_dna->integration integrase Integrase integrase->integration catalyzes host_dna Host Cell DNA provirus Provirus integration->provirus provirus->host_dna integrated into inhibitor This compound inhibitor->integrase inhibits

Inhibition of HIV-1 Integration by this compound

References

Cell viability concerns at high concentrations of GSK-364735 potassium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-364735 potassium who may be experiencing cell viability concerns at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at high concentrations of this compound. Is this a known issue?

A1: GSK-364735 is primarily characterized as a potent HIV-1 integrase inhibitor.[1][2] Published literature emphasizes its high selectivity index for antiviral activity versus in-assay cytotoxicity in the context of HIV replication.[1][3] However, like any compound, off-target effects or general cellular stress can occur at high concentrations, leading to decreased cell viability. The extent of this effect can be highly cell-type dependent. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q2: What is the primary mechanism of action for GSK-364735?

A2: GSK-364735 inhibits the strand transfer activity of the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[1][4] It is classified as a two-metal binding inhibitor.[1][3]

Q3: Could the potassium salt formulation be contributing to the observed cytotoxicity?

A3: While the potassium salt form of GSK-364735 enhances its solubility and stability, it is possible that high concentrations of potassium ions could disrupt the cellular membrane potential and affect cell proliferation in sensitive cell lines.[5] It is advisable to include a vehicle control with an equivalent concentration of potassium chloride (KCl) to rule out this possibility.

Q4: Are there any known off-target effects of GSK-364735 that could explain the cell death?

A4: There is no specific literature detailing off-target effects for GSK-364735. However, other compounds developed by GSK have been identified as inhibitors of kinases involved in cell death pathways, such as RIPK1 (Receptor-Interacting Protein Kinase 1) and GSK3 (Glycogen Synthase Kinase 3).[6][7][8][9] Inhibition of these kinases can paradoxically induce or inhibit apoptosis and necroptosis depending on the cellular context.[8] If you suspect off-target effects, investigating markers of these pathways may be warranted.

Q5: What are the initial steps to troubleshoot high cytotoxicity?

A5: We recommend the following initial steps:

  • Confirm Compound Integrity: Ensure your this compound is properly stored and has not degraded.

  • Titrate the Concentration: Perform a comprehensive dose-response experiment to identify the EC50 (effective concentration) for your desired effect and the CC50 (cytotoxic concentration 50%).

  • Optimize Incubation Time: Reduce the duration of exposure to the compound.

  • Use Appropriate Controls: Include untreated cells, vehicle-treated cells (DMSO or your solvent), and a positive control for cell death.

  • Assess Cell Culture Conditions: Ensure your cells are healthy, within a low passage number, and free from contamination.

Troubleshooting Guide: High Cell Viability Concerns

If you are experiencing unexpected levels of cell death in your experiments with this compound, follow this guide to identify and resolve the issue.

Step 1: Preliminary Checks & Control Optimization

Before delving into complex cellular pathway analysis, it is crucial to rule out experimental artifacts.

Experimental Workflow for Preliminary Checks

cluster_start Start: High Cell Death Observed cluster_checks Initial Verification cluster_dose Dose-Response & Time Course cluster_controls Control Experiments cluster_analysis Analysis & Decision cluster_outcome Outcome start High Cell Death with GSK-364735 compound Check Compound (Storage, Age, Solubility) start->compound culture Verify Cell Culture (Health, Passage #, Contamination) start->culture protocol Review Protocol (Dilutions, Calculations) start->protocol dose_response Perform Dose-Response (e.g., 0.1 nM to 100 µM) compound->dose_response culture->dose_response protocol->dose_response time_course Perform Time-Course (e.g., 6, 12, 24, 48 hours) dose_response->time_course vehicle_control Vehicle Control (e.g., DMSO) time_course->vehicle_control kcl_control KCl Salt Control vehicle_control->kcl_control analyze Analyze Viability Data (Determine CC50) kcl_control->analyze decision Decision Point analyze->decision optimized Optimized Conditions Found (Proceed with Experiment) decision->optimized Non-toxic dose identified investigate Cytotoxicity Persists (Investigate Mechanism) decision->investigate Toxicity at desired dose cluster_assays Cell Death Assays cluster_pathways Potential Pathways start Persistent Cytotoxicity Observed morphology Microscopy: Observe Cell Morphology (Blebbing, Swelling) start->morphology viability_dye Viability Dyes: (Trypan Blue / PI) start->viability_dye apoptosis_assay Apoptosis Assay: (Caspase 3/7 Activity) morphology->apoptosis_assay viability_dye->apoptosis_assay necrosis_assay Necrosis Assay: (LDH Release) apoptosis_assay->necrosis_assay apoptosis Apoptosis (Programmed Cell Death) apoptosis_assay->apoptosis Caspase 3/7 HIGH necrosis Necrosis (Uncontrolled Lysis) necrosis_assay->necrosis LDH HIGH Caspase 3/7 LOW necroptosis Necroptosis (Programmed Necrosis) necrosis_assay->necroptosis LDH HIGH Caspase 3/7 LOW (Consider RIPK1 involvement) cluster_apoptosis Apoptosis Pathway cluster_necroptosis Necroptosis Pathway stimulus_a Apoptotic Stimulus casp8 Caspase-8 stimulus_a->casp8 casp9 Caspase-9 stimulus_a->casp9 casp37 Caspase-3/7 (Executioner) casp8->casp37 casp9->casp37 apoptosis_out Apoptosis (Blebbing, DNA Fragmentation) casp37->apoptosis_out stimulus_n Necroptotic Stimulus (e.g., TNFα + zVAD) ripk1 RIPK1 stimulus_n->ripk1 ripk3 RIPK3 ripk1->ripk3 mlkl MLKL ripk3->mlkl necroptosis_out Necroptosis (Cell Swelling, Lysis) mlkl->necroptosis_out

References

Interpreting variable IC50 values for GSK-364735 potassium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-364735 potassium. The information is designed to help interpret variable IC50 values and address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 value for this compound?

The IC50 value for this compound is highly dependent on the experimental setup. In a biochemical assay measuring the strand transfer activity of recombinant HIV-1 integrase, the IC50 is approximately 8 nM.[1] However, in cell-based assays, the effective concentration (EC50) can vary. For example, in MT-4 cells, the EC50 is around 5 nM, while in peripheral blood mononuclear cells (PBMCs), it is approximately 1.2 nM.[1] The presence of human serum can also significantly impact the IC50; a 35-fold decrease in potency has been observed in the presence of 100% human serum.[1]

Q2: Why am I observing different IC50 values for this compound in my experiments compared to published data?

Variability in IC50 values can arise from several factors. The most common reasons include:

  • Assay Format: Biochemical (enzyme-based) assays will often yield different IC50 values than cell-based assays due to factors like cell permeability, off-target effects, and cellular metabolism.

  • Cell Type: Different cell lines (e.g., MT-4) and primary cells (e.g., PBMCs) have distinct metabolic activities and membrane compositions, which can affect drug uptake and efficacy.

  • Serum Concentration: this compound binds to serum proteins, which reduces its effective free concentration. Higher concentrations of serum in your cell culture medium will likely lead to a higher apparent IC50 value.[1]

  • Viral Strain and Mutations: The specific strain of HIV-1 used and the presence of mutations in the integrase enzyme can alter the binding affinity of this compound and thus its inhibitory activity.

  • Experimental Conditions: Variations in reagent concentrations (e.g., enzyme, substrate), incubation times, temperature, and the specific detection method used can all contribute to differences in measured IC50 values.

Q3: How does this compound inhibit HIV-1?

This compound is an HIV-1 integrase inhibitor. It specifically targets the strand transfer step of viral DNA integration into the host cell's genome. By blocking this essential step in the viral replication cycle, GSK-364735 prevents the establishment of a productive infection.

Data Presentation

The following table summarizes the reported IC50 and EC50 values for GSK-364735 under different experimental conditions.

Assay TypeSystemTargetKey ConditionsIC50/EC50 (nM)Reference
BiochemicalRecombinant HIV-1 IntegraseStrand TransferCell-free8 ± 2[1]
CellularMT-4 cellsHIV-1 Replication5 ± 1[1]
CellularPBMCsHIV-1 Replication1.2 ± 0.4[1]
CellularMT-4 cellsHIV-1 Replication100% Human Serum (extrapolated)~175[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HIV-1 Integrase Strand Transfer Assay (Biochemical)

This assay measures the ability of GSK-364735 to inhibit the strand transfer reaction catalyzed by purified recombinant HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay buffer (containing a divalent cation, e.g., Mg2+ or Mn2+)

  • This compound

  • Detection reagents (e.g., fluorescently labeled DNA, streptavidin-coated plates)

Protocol:

  • Prepare a reaction mixture containing the assay buffer, recombinant HIV-1 integrase, and the donor DNA.

  • Add serial dilutions of this compound to the reaction mixture.

  • Incubate the mixture to allow for inhibitor binding to the integrase.

  • Initiate the strand transfer reaction by adding the target DNA.

  • Incubate to allow for the integration of the donor DNA into the target DNA.

  • Stop the reaction and quantify the amount of strand transfer product formed.

  • Plot the percentage of inhibition against the GSK-364735 concentration and determine the IC50 value using a suitable curve-fitting model.

Antiviral Assay in MT-4 Cells (Cellular)

This assay measures the ability of GSK-364735 to inhibit HIV-1 replication in the MT-4 human T-cell line.

Materials:

  • MT-4 cells

  • HIV-1 viral stock

  • Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)

  • This compound

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)

Protocol:

  • Seed MT-4 cells in a 96-well plate.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted compound to the cells.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Harvest the cell supernatant and quantify the amount of HIV-1 p24 antigen produced.

  • Calculate the percentage of inhibition of viral replication for each compound concentration relative to a no-drug control.

  • Determine the EC50 value by plotting the percentage of inhibition against the GSK-364735 concentration.

Antiviral Assay in Peripheral Blood Mononuclear Cells (PBMCs) (Cellular)

This assay assesses the antiviral activity of GSK-364735 in primary human immune cells.

Materials:

  • Human PBMCs, stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2)

  • HIV-1 viral stock

  • Cell culture medium with IL-2 and FBS

  • This compound

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)

Protocol:

  • Isolate PBMCs from healthy donor blood and stimulate with PHA and IL-2 for 2-3 days.

  • Plate the stimulated PBMCs in a 96-well plate.

  • Add serial dilutions of this compound to the cells.

  • Infect the cells with a low multiplicity of infection (MOI) of HIV-1.

  • Incubate the cultures for 7 days, replacing the medium with fresh medium containing the appropriate drug concentration on day 4.

  • On day 7, collect the cell culture supernatant and measure the p24 antigen concentration.

  • Determine the EC50 value as described for the MT-4 cell assay.

Visualizations

Signaling Pathway

HIV_Integrase_Pathway cluster_virus HIV-1 Life Cycle (Early Stage) cluster_host_cell Host Cell cluster_integration Integration Process Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Pre_Integration_Complex Pre-Integration Complex (PIC) Viral_DNA->Pre_Integration_Complex Forms PIC with Integrase Nucleus Nucleus Pre_Integration_Complex->Nucleus Translocation Cytoplasm Cytoplasm Three_Prime_Processing 3' Processing Host_DNA Host DNA Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration Strand_Transfer Strand Transfer Three_Prime_Processing->Strand_Transfer Integrase-mediated GSK364735 GSK-364735 GSK364735->Strand_Transfer Inhibits

Caption: HIV-1 Integrase Pathway and Inhibition by GSK-364735.

Troubleshooting Workflow

Troubleshooting_IC50 Start Start: Inconsistent IC50 Value Check_Assay_Type Is the assay biochemical or cellular? Start->Check_Assay_Type Biochem_vs_Cell Biochemical and cellular assays will inherently give different values. Compare to appropriate reference data. Check_Assay_Type->Biochem_vs_Cell Different Check_Serum Is serum present in the media? Check_Assay_Type->Check_Serum Consistent Biochem_vs_Cell->Check_Serum Serum_Effect Serum proteins bind to the compound, increasing the apparent IC50. Quantify serum concentration. Check_Serum->Serum_Effect Yes Check_Cell_Line What cell line is being used? Check_Serum->Check_Cell_Line No Serum_Effect->Check_Cell_Line Cell_Line_Variability Different cell lines (e.g., MT-4 vs. PBMCs) have different metabolic rates and permeability. Ensure consistency. Check_Cell_Line->Cell_Line_Variability Cellular Check_Reagents Are reagent concentrations and quality consistent? Check_Cell_Line->Check_Reagents Biochemical Cell_Line_Variability->Check_Reagents Reagent_Issue Verify concentrations of enzyme, substrate, and viral titer. Check for reagent degradation. Check_Reagents->Reagent_Issue No Check_Protocol Are incubation times and temperatures correct? Check_Reagents->Check_Protocol Yes Reagent_Issue->Check_Protocol Protocol_Deviation Ensure strict adherence to the validated protocol. Check_Protocol->Protocol_Deviation No End Resolved Check_Protocol->End Yes Protocol_Deviation->End

Caption: Workflow for Troubleshooting Variable IC50 Values.

References

Validation & Comparative

A Comparative Analysis of HIV-1 Integrase Inhibitor Resistance Profiles: GSK-364735 Potassium vs. Cabotegravir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro resistance profiles of two HIV-1 integrase strand transfer inhibitors (INSTIs): GSK-364735 potassium, an early investigational compound, and cabotegravir, a long-acting INSTI approved for HIV-1 treatment and prevention. While extensive data is available for cabotegravir, public information on the specific resistance profile of this compound is limited. This guide summarizes the available data for both compounds to facilitate a comparative understanding.

Executive Summary

Cabotegravir, a second-generation INSTI, generally maintains a favorable resistance profile against many single mutations but can be compromised by specific mutational pathways, particularly those involving Q148 in combination with other mutations. GSK-364735, an earlier naphthyridinone-based INSTI, has been reported to select for resistance mutations within the integrase active site, similar to other two-metal binding inhibitors. However, specific quantitative data on the fold-change in EC50 for GSK-364735-resistant mutants are not publicly available, precluding a direct quantitative comparison with cabotegravir.

Mechanism of Action and Resistance

Both GSK-364735 and cabotegravir are INSTIs that bind to the active site of the HIV-1 integrase enzyme. This binding prevents the strand transfer step of viral DNA integration into the host genome, a critical step in the HIV-1 replication cycle. Resistance to INSTIs typically arises from mutations in the integrase gene (IN) that alter the drug's binding affinity to the enzyme.

cluster_virus HIV-1 Replication Cycle cluster_nucleus Host Cell Nucleus cluster_inhibitors Mechanism of Action cluster_resistance Resistance Mechanism Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Pre-Integration\nComplex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration\nComplex (PIC) PIC PIC Integrated Provirus Integrated Provirus PIC->Integrated Provirus Integration (Integrase-mediated) Integrated Provirus->Viral RNA Transcription GSK-364735 GSK-364735 Integration\n(Integrase-mediated) Integration (Integrase-mediated) GSK-364735->Integration\n(Integrase-mediated) Inhibits Cabotegravir Cabotegravir Cabotegravir->Integration\n(Integrase-mediated) Inhibits IN Gene Mutations Mutations in Integrase Gene (IN) IN Gene Mutations->Integration\n(Integrase-mediated) Alters enzyme active site, reduces drug binding

Figure 1: Mechanism of Action of Integrase Inhibitors and Resistance.

Cabotegravir Resistance Profile

In vitro and clinical studies have identified several resistance-associated mutations (RAMs) for cabotegravir. The impact of these mutations on cabotegravir susceptibility is often expressed as a fold-change (FC) in the 50% effective concentration (EC50) compared to the wild-type virus.

Table 1: Cabotegravir Resistance-Associated Mutations and Fold-Change in EC50

Integrase Mutation(s)Fold-Change (FC) in Cabotegravir EC50Reference(s)
Single Mutations
N155H1.3 - 6.3[1]
Q148R1.2[2]
Combinations of Mutations
E138K + Q148R>10[3]
G140S + Q148H107.5[4]
T97A + G140S + Q148H>1000[4]
E138A + G140A + Q148R + G163R429[3][5]
E138K + G140A + Q148K + S147G1000[3][5]
Q148R + one additional INSTI RAM21.7 (median)[2]
Q148H/K/R + two additional INSTI RAMs>100[2]

Note: Fold-change values can vary depending on the viral subtype, the presence of other mutations, and the specific assay used.

Key resistance pathways for cabotegravir often involve the Q148 residue in combination with other mutations, such as G140S/A/C or E138A/K, which can lead to high-level resistance.[3][4] Single mutations generally confer low-level resistance.

This compound Resistance Profile

Detailed quantitative data on the resistance profile of this compound is not extensively available in the public domain. The primary publication from Garvey et al. (2008) provides a qualitative assessment.

In vitro resistance selection studies showed that passage of HIV-1 in the presence of GSK-364735 led to the emergence of mutations within the integrase active site.[6] These mutations were described as being "the same as or similar to mutations arising in response to other two-metal binding inhibitors."[6]

One study identified Q148R and F121Y as the two main pathways of resistance to S/GSK-364735 (an alternative name for GSK-364735).[7] The study also noted that the double mutant Q148K/E138K exhibited a greater than 6-fold increase in resistance to S/GSK-364735 compared to the single Q148K mutant.[1]

Without specific fold-change data for a broader range of mutations, a direct and comprehensive comparison to cabotegravir's resistance profile is not possible.

Cross-Resistance

Cabotegravir:

  • High-level cross-resistance: Combinations of mutations, particularly those involving the Q148 pathway, can confer cross-resistance to other INSTIs, including dolutegravir and bictegravir.[3][5]

  • Limited cross-resistance: Cabotegravir may retain activity against some viruses with single mutations that confer resistance to first-generation INSTIs like raltegravir and elvitegravir.

This compound:

  • The available data suggests some cross-resistance with other integrase inhibitors.[6] However, the extent and specific patterns of cross-resistance have not been fully characterized in publicly available literature.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the resistance profiles of HIV-1 inhibitors. Specific parameters for GSK-364735 are not detailed in the available literature.

In Vitro Resistance Selection

This method is used to generate drug-resistant viral strains in a laboratory setting.

  • Cell Culture: A suitable host cell line (e.g., MT-2, MT-4, or peripheral blood mononuclear cells [PBMCs]) is cultured.

  • Viral Infection: The cells are infected with a wild-type HIV-1 strain.

  • Drug Pressure: The infected cells are cultured in the presence of a sub-optimal concentration of the investigational drug (e.g., GSK-364735 or cabotegravir).

  • Serial Passage: The virus-containing supernatant from the culture is used to infect fresh cells. This process is repeated over multiple passages, with gradually increasing concentrations of the drug.

  • Monitoring for Resistance: Viral replication is monitored at each passage. The emergence of resistance is indicated by the ability of the virus to replicate at higher drug concentrations.

  • Genotypic Analysis: Once resistance is established, the integrase gene of the resistant virus is sequenced to identify mutations.

Start Start Infect Cells Infect Host Cells with Wild-Type HIV-1 Start->Infect Cells Add Drug Culture with Sub-optimal Drug Concentration Infect Cells->Add Drug Monitor Replication Monitor Viral Replication Add Drug->Monitor Replication Passage Virus Harvest Virus and Infect Fresh Cells Increase Drug Increase Drug Concentration Passage Virus->Increase Drug Increase Drug->Infect Cells Monitor Replication->Passage Virus If replication occurs Sequence Integrase Sequence Integrase Gene of Resistant Virus Monitor Replication->Sequence Integrase If resistance emerges End End Sequence Integrase->End

Figure 2: Experimental Workflow for In Vitro Resistance Selection.

Phenotypic Susceptibility Assay

This assay quantifies the level of resistance of a viral strain to a specific drug.

  • Recombinant Virus Production: The integrase gene from the patient's virus or a site-directed mutant is cloned into a viral vector that lacks a functional integrase gene but contains a reporter gene (e.g., luciferase). This vector is then used to produce recombinant viruses.

  • Cell Infection: Target cells are infected with the recombinant viruses in the presence of serial dilutions of the drug being tested.

  • Reporter Gene Assay: After a set incubation period (e.g., 48 hours), the expression of the reporter gene is measured. The level of expression is proportional to the amount of viral replication.

  • EC50 Calculation: The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration.

  • Fold-Change Determination: The EC50 of the mutant virus is divided by the EC50 of a wild-type reference virus to determine the fold-change in susceptibility. A higher fold-change indicates greater resistance.

Conclusion

Cabotegravir demonstrates a complex resistance profile characterized by a higher genetic barrier to resistance than first-generation INSTIs, but with well-defined pathways leading to high-level resistance, particularly involving the Q148 mutation. For this compound, the available data from its early development indicates that it follows a similar mechanism of resistance to other two-metal binding INSTIs. However, the lack of specific, publicly available quantitative data on its resistance-associated mutations and their impact on drug susceptibility limits a direct and detailed comparison with cabotegravir. Further research and data disclosure would be necessary to fully elucidate the comparative resistance profiles of these two compounds.

References

Synergistic Antiretroviral Effect of GSK-364735 Potassium in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

GSK-364735 potassium, an investigational integrase strand transfer inhibitor (INSTI), has demonstrated synergistic or additive effects when combined with other classes of antiretroviral drugs, suggesting its potential as a valuable component of combination therapy for HIV-1 infection. This guide provides a comparative overview of the synergistic activity of this compound with various antiretrovirals, supported by in vitro experimental data.

GSK-364735 is a potent inhibitor of HIV-1 integrase, the enzyme responsible for integrating viral DNA into the host cell's genome.[1][2] By blocking this crucial step in the HIV-1 replication cycle, GSK-364735 effectively suppresses viral replication.[1][2] Studies have shown that when combined with other antiretroviral agents, GSK-364735 can lead to enhanced viral suppression compared to the individual drugs alone.

Comparative Analysis of Synergistic Effects

In vitro studies have consistently shown that GSK-364735 exhibits favorable interaction profiles with a range of approved antiretroviral drugs, with no evidence of antagonism.[2] The primary method for evaluating these interactions is the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3][4]

While the pivotal study by Garvey et al. (2008) established the principle of synergy, it did not publish the specific Combination Index (CI) values for each drug combination. The study concluded that "either additive or synergistic effects were observed when GSK364735 was tested in combination with approved antiretrovirals (i.e., no antagonistic effects were seen)".[2] The combinations tested included representatives from the following drug classes:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): Zidovudine, Lamivudine, Tenofovir

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Efavirenz

  • Protease Inhibitors (PIs): Lopinavir/ritonavir

  • Entry Inhibitors: Enfuvirtide (a fusion inhibitor) and Maraviroc (a CCR5 antagonist)

The following table summarizes the expected synergistic or additive interactions based on the available literature.

Antiretroviral AgentDrug ClassInteraction with GSK-364735
ZidovudineNRTISynergistic/Additive
LamivudineNRTISynergistic/Additive
TenofovirNRTISynergistic/Additive
EfavirenzNNRTISynergistic/Additive
Lopinavir/ritonavirPISynergistic/Additive
EnfuvirtideFusion InhibitorSynergistic/Additive
MaravirocCCR5 AntagonistSynergistic/Additive

Experimental Protocols

The assessment of synergistic, additive, or antagonistic effects of drug combinations is typically performed using in vitro checkerboard assays.

Checkerboard Assay Protocol

This method involves testing a range of concentrations of two drugs, both individually and in combination, to determine their effect on viral replication.

  • Cell Culture: Target cells susceptible to HIV-1 infection (e.g., MT-2 cells or peripheral blood mononuclear cells) are cultured under standard conditions.

  • Drug Dilution: Serial dilutions of GSK-364735 and the other antiretroviral agent are prepared.

  • Checkerboard Setup: In a 96-well plate, the drugs are added in a checkerboard pattern. Each well contains a unique combination of concentrations of the two drugs. Control wells with single drugs and no drugs are also included.

  • Viral Infection: A standardized amount of HIV-1 is added to each well.

  • Incubation: The plates are incubated for a period that allows for viral replication (typically 3-7 days).

  • Quantification of Viral Replication: The extent of viral replication is measured using a suitable assay, such as a p24 antigen ELISA, a luciferase reporter gene assay, or by measuring the cytopathic effect.

  • Data Analysis: The 50% effective concentration (EC50) for each drug alone and in combination is calculated. These values are then used to determine the Combination Index (CI) using the Chou-Talalay method.

Visualizing the Mechanisms

HIV-1 Replication Cycle and Antiretroviral Targets

The following diagram illustrates the key stages of the HIV-1 replication cycle and the points at which different classes of antiretroviral drugs, including GSK-364735, exert their inhibitory effects.

HIV_Replication_Cycle cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Viral RNA->Viral DNA Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration Integration Integration Viral DNA->Integration Viral RNA_Proteins Viral RNA_Proteins Integrated DNA->Viral RNA_Proteins Transcription & Translation Integrated DNA->Viral RNA_Proteins New Virus New Virus Viral RNA_Proteins->New Virus Assembly & Budding Viral RNA_Proteins->New Virus HIV HIV Entry Entry HIV->Entry 1. Binding & Fusion Entry->Viral RNA Reverse Transcription Reverse Transcription Integration->Integrated DNA Protease Protease Entry_Inhibitors Entry_Inhibitors Entry_Inhibitors->Entry NRTIs_NNRTIs NRTIs_NNRTIs NRTIs_NNRTIs->Reverse Transcription GSK-364735 GSK-364735 GSK-364735->Integration Protease_Inhibitors Protease_Inhibitors Protease_Inhibitors->Protease

Caption: HIV-1 replication cycle and targets of antiretroviral drugs.

Experimental Workflow for Synergy Testing

The workflow for determining the synergistic effects of GSK-364735 with other antiretrovirals is depicted below.

Synergy_Workflow A Prepare serial dilutions of GSK-364735 and other ARV B Set up checkerboard plate with drug combinations A->B C Infect cells with HIV-1 B->C D Incubate for 3-7 days C->D E Measure viral replication (e.g., p24 ELISA) D->E F Calculate EC50 values E->F G Determine Combination Index (CI) using Chou-Talalay method F->G H Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) G->H

Caption: Workflow for in vitro synergy testing of antiretroviral combinations.

Conclusion

The available evidence strongly suggests that this compound acts synergistically or additively with a variety of other antiretroviral agents. This favorable interaction profile, combined with its potent inhibition of HIV-1 integrase, positions GSK-364735 as a promising candidate for inclusion in future combination antiretroviral therapies. Further clinical investigations are warranted to confirm these in vitro findings and to fully elucidate the clinical benefits of GSK-364735-containing regimens.

References

A Comparative Analysis of GSK-364735 Potassium and Elvitegravir for INSTI-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two integrase strand transfer inhibitors (INSTIs), GSK-364735 potassium and elvitegravir, with a focus on their activity against INSTI-resistant Human Immunodeficiency Virus Type 1 (HIV-1). This document synthesizes available preclinical data to inform research and drug development efforts in the ongoing search for effective antiretroviral therapies.

Introduction

Integrase strand transfer inhibitors (INSTIs) are a critical class of antiretroviral drugs that block the integration of the viral DNA into the host genome, an essential step in the HIV-1 replication cycle.[1][2] Elvitegravir was one of the early-generation INSTIs approved for clinical use. However, its efficacy can be compromised by the emergence of resistance-associated mutations (RAMs) in the HIV-1 integrase enzyme.[3][4] this compound is a novel naphthyridinone-based INSTI that has demonstrated potent antiviral activity.[1][5] This guide compares the performance of these two compounds, particularly in the context of INSTI-resistant HIV-1.

Mechanism of Action

Both GSK-364735 and elvitegravir are INSTIs that function by binding to the active site of the HIV-1 integrase enzyme.[1][2] This binding chelates two essential magnesium ions, preventing the strand transfer step of viral DNA integration into the host cell's genome.[1] This shared mechanism of action, targeting the catalytic core of the integrase, is fundamental to their antiviral effect but also underlies the potential for cross-resistance.

cluster_virus HIV-1 Replication Cycle cluster_drug Drug Intervention Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration HIV-1 Integrase HIV-1 Integrase Viral DNA->HIV-1 Integrase Strand Transfer Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation New Virus Particles New Virus Particles Transcription & Translation->New Virus Particles GSK-364735 GSK-364735 GSK-364735->HIV-1 Integrase Inhibition Elvitegravir Elvitegravir Elvitegravir->HIV-1 Integrase Inhibition HIV-1 Integrase->Integration

Mechanism of Action of INSTIs.

In Vitro Antiviral Activity

Both GSK-364735 and elvitegravir demonstrate potent antiviral activity against wild-type HIV-1 in various cell-based assays.

CompoundAssay TypeCell LineEC50 (nM)IC50 (nM)
This compound Recombinant HIV-1 Integrase Strand Transfer--8 ± 2[1][5]
HIV-1 ReplicationPeripheral Blood Mononuclear Cells (PBMCs)1.2 ± 0.4[1][5]-
HIV-1 ReplicationMT-4 cells5 ± 1[1][5]-
Elvitegravir HIV-1 ReplicationVarious laboratory and clinical isolatesSubnanomolar to nanomolar range[2]-
Recombinant HIV-1 Integrase Strand Transfer--54[4]

Performance Against INSTI-Resistant HIV-1

A critical differentiator for any new INSTI is its ability to suppress viral strains that are resistant to existing drugs in the same class.

Elvitegravir Resistance Profile

Resistance to elvitegravir is primarily associated with mutations in the integrase gene. The fold change (FC) in EC50, a measure of the loss of susceptibility, has been quantified for numerous mutations.

Integrase MutationFold Change (FC) in Elvitegravir EC50
T66I9.7[3]
T66A5 - 10[3]
T66K40 - 94[3]
E92Q26[3]
E92G5 - 10[3]
T97A2.4[3]
S147G4.1[3]
Q148R92[3]
Q148H5 - 10[3]
Q148K40 - 94[3]
N155H30[3]
G140S/Q148HHigh resistance
E138K/Q148KHigh resistance
GSK-364735 Activity Against Resistant Strains

While direct head-to-head comparative studies with elvitegravir against a comprehensive panel of resistant mutants are not publicly available, some data on GSK-364735's performance exists. It has been reported that while GSK-364735 is active against some INSTI-resistant viruses, it is not universally effective against all of them.[1][5] In vitro resistance selection studies with GSK-364735 have identified mutations within the integrase active site that are similar to those selected by other two-metal binding inhibitors, suggesting a potential for cross-resistance with elvitegravir.[1][5]

Experimental Protocols

Antiviral Activity Assay in MT-4 Cells

This assay is commonly used to determine the 50% effective concentration (EC50) of an antiviral compound.

A Prepare serial dilutions of test compounds B Add compounds to 96-well plates A->B D Add infected MT-4 cells to plates B->D C Infect MT-4 cells with HIV-1 C->D E Incubate for 4-5 days at 37°C D->E F Assess cell viability (e.g., MTT assay) E->F G Calculate EC50 values F->G

Antiviral Activity Assay Workflow.

Methodology:

  • Compound Preparation: Serially dilute the test compounds (this compound and elvitegravir) to the desired concentrations.

  • Cell Culture: Maintain MT-4 cells in an appropriate culture medium.

  • Infection: Infect MT-4 cells with a laboratory-adapted strain of HIV-1.

  • Assay Setup: Add the diluted compounds to the wells of a 96-well plate, followed by the addition of the HIV-1 infected MT-4 cells.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Viability Assessment: Measure the viability of the cells using a method such as the MTT assay, which quantifies the reduction of a yellow tetrazolium salt (MTT) to purple formazan by metabolically active cells.[7]

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral cytopathic effect by 50%.

HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer activity of the HIV-1 integrase enzyme.

A Coat plate with donor DNA substrate B Add recombinant HIV-1 integrase A->B C Add test compounds B->C D Add target DNA substrate C->D E Incubate to allow for strand transfer D->E F Detect integrated product (e.g., ELISA) E->F G Calculate IC50 values F->G

Integrase Strand Transfer Assay Workflow.

Methodology:

  • Plate Preparation: A 96-well plate is coated with a double-stranded oligonucleotide that mimics the HIV-1 long terminal repeat (LTR) donor substrate DNA.[8]

  • Enzyme and Inhibitor Addition: Recombinant HIV-1 integrase enzyme is added to the wells, followed by the test compounds at various concentrations.[8]

  • Strand Transfer Initiation: A second, labeled oligonucleotide representing the target DNA is added to initiate the strand transfer reaction.[8]

  • Incubation: The plate is incubated to allow the integrase to catalyze the integration of the donor DNA into the target DNA.[8]

  • Detection: The integrated product is detected, often using an ELISA-based method where a specific antibody binds to a tag on the target DNA.[8]

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits the strand transfer reaction by 50%.

Conclusion

Both this compound and elvitegravir are potent inhibitors of HIV-1 integrase. Elvitegravir's clinical utility is well-established, but its effectiveness is limited by a range of resistance mutations. The available preclinical data for GSK-364735 suggests potent activity against wild-type virus and some INSTI-resistant strains. However, the lack of comprehensive, direct comparative data against a wide panel of elvitegravir-resistant mutants makes it difficult to definitively conclude its superiority in the context of INSTI resistance. The observation that GSK-364735 selects for similar resistance mutations as other drugs in its class points to the potential for cross-resistance. Further research with novel INSTIs should focus on compounds with a high genetic barrier to resistance and a lack of cross-resistance to existing therapies to address the challenge of drug-resistant HIV-1.

References

A Head-to-Head Comparison of Second-Generation Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The advent of integrase strand transfer inhibitors (INSTIs) marked a significant milestone in the management of HIV-1 infection. The second-generation of these potent antiretroviral agents, including dolutegravir (DTG), bictegravir (BIC), and cabotegravir (CAB), have further refined treatment and prevention strategies. These agents are characterized by their high efficacy, robust barrier to resistance, and generally favorable safety profiles.[1][2] This guide provides a comprehensive, data-driven comparison of these three leading second-generation INSTIs, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Second-generation INSTIs share a common mechanism of action, targeting the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA. This process involves two key steps: 3'-processing and strand transfer. INSTIs effectively block the strand transfer step, preventing the formation of the provirus and thereby halting viral replication.[3] The superiority of second-generation INSTIs is partly attributed to their expanded chemical structures, which allow for critical interactions with the protein backbone of the integrase enzyme.[4][5] This enhanced binding contributes to their high potency and resilience against resistance mutations that affect first-generation agents.[4][5]

Mechanism of Action of Second-Generation INSTIs cluster_nucleus Host Cell Nucleus HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (Viral DNA + Integrase) Viral_DNA->PIC Integrase Integrase Enzyme Integrase->PIC INSTI Second-Generation INSTI Integration Strand Transfer (Integration) INSTI->Integration Inhibition PIC->Integration Host_DNA Host Cell DNA Host_DNA->Integration No_Integration Blocked Strand Transfer Integration->No_Integration INSTI Action Provirus Provirus Formation Replication Viral Replication Phenotypic Susceptibility Assay Workflow Patient_Sample Patient Plasma Sample Viral_RNA Viral RNA Extraction Patient_Sample->Viral_RNA Integrase_Gene Amplify Integrase Gene (RT-PCR/PCR) Viral_RNA->Integrase_Gene Recombinant_Virus Generate Recombinant Virus (Transfection of 293T cells) Integrase_Gene->Recombinant_Virus Vector Integrase-Deleted Proviral DNA Vector Vector->Recombinant_Virus Infection Infect Indicator Cells with Recombinant Virus Recombinant_Virus->Infection Indicator_Cells Indicator Cell Line (e.g., TZM-bl) Indicator_Cells->Infection Replication_Measurement Measure Viral Replication (e.g., Luciferase Assay) Infection->Replication_Measurement Drug_Concentrations Varying INSTI Concentrations Drug_Concentrations->Infection EC50 Calculate EC50 and Fold Change Replication_Measurement->EC50

References

Investigation of Off-Target Effects for GSK-364735 Potassium Reveals a Primary Antiviral Role, Not RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of publicly available data indicates that GSK-364735 potassium is a potent HIV-1 integrase inhibitor, with no evidence suggesting it targets Receptor-Interacting Protein Kinase 1 (RIPK1) or has been profiled for off-target kinase effects. The initial premise of investigating its off-target effects in the context of RIPK1 inhibition appears to be based on a misinterpretation of the compound's primary mechanism of action.

GSK-364735 is a naphthyridinone derivative that has been evaluated in clinical trials for the treatment of HIV-1 infection.[1][2] Its mechanism of action involves the potent inhibition of HIV-1 integrase, a key enzyme for viral replication.[3][4][5] Specifically, it is a strand transfer inhibitor, binding to the catalytic center of the integrase enzyme.[3][6] This targeted action blocks the integration of the viral DNA into the host cell's genome, an essential step in the HIV life cycle.[3][4]

Extensive searches for data on the off-target effects of GSK-364735, particularly against a panel of kinases including RIPK1, have yielded no publicly available experimental results. While the investigation of off-target effects is a critical aspect of drug development to ensure safety and minimize unintended biological consequences, such data for GSK-364735 has not been disclosed in the scientific literature or public databases.

Comparison with RIPK1 Inhibitors: A Mismatch in Mechanism

The user's request to compare GSK-364735 with RIPK1 inhibitors is not feasible due to their fundamentally different primary targets and mechanisms of action. RIPK1 is a serine/threonine kinase that plays a crucial role in inflammation and programmed cell death pathways like necroptosis. Inhibitors of RIPK1 are being investigated for various inflammatory and neurodegenerative diseases. A comparison of off-target effects would only be meaningful between compounds that share a similar target or structural class.

The Importance of Off-Target Profiling in Drug Development

For any therapeutic candidate, understanding its selectivity is paramount. Off-target interactions, especially with kinases due to the conserved nature of their ATP-binding sites, can lead to unforeseen side effects. The process of kinase inhibitor profiling typically involves screening a compound against a large panel of kinases to determine its selectivity. This is a standard procedure in modern drug discovery to identify any unintended interactions early in the development process.

Experimental Protocols for Off-Target Screening

While specific protocols for GSK-364735 are unavailable, the general methodologies for assessing kinase inhibitor selectivity are well-established. These often include:

  • Biochemical Assays: These assays directly measure the ability of a compound to inhibit the activity of a purified kinase. Various formats are used, including radiometric assays that measure the incorporation of radioactive phosphate into a substrate, and fluorescence- or luminescence-based assays.

  • Cell-Based Assays: These experiments assess the effect of a compound on signaling pathways within a cellular context. This can provide a more physiologically relevant understanding of a compound's activity and potential off-targets.

  • Proteomic Approaches: Techniques like chemical proteomics can be used to identify the direct targets of a compound in a complex biological sample, providing a broad overview of its interactions.

Below is a generalized workflow for assessing kinase inhibitor selectivity.

Generalized workflow for kinase inhibitor off-target screening.

Signaling Pathway Context: HIV Integration vs. RIPK1-Mediated Necroptosis

To further illustrate the distinct nature of GSK-364735's target and that of RIPK1 inhibitors, the following diagrams depict the respective signaling pathways.

HIV_Integration HIV_Virus HIV Virus Host_Cell Host Cell (e.g., T-cell) HIV_Virus->Host_Cell Enters Viral_RNA Viral RNA Host_Cell->Viral_RNA Releases Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integrase Integrase Viral_DNA->Integrase Binds Integration Integration into Host Genome Integrase->Integration GSK364735 GSK-364735 GSK364735->Integrase Inhibits Provirus Provirus Integration->Provirus

Simplified pathway of HIV-1 integration inhibited by GSK-364735.

RIPK1_Necroptosis TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I TNFR1->Complex_I Activates RIPK1 RIPK1 Complex_I->RIPK1 Recruits & Activates Complex_II Complex II (Ripoptosome) RIPK1->Complex_II RIPK1_Inhibitor RIPK1 Inhibitor (e.g., Nec-1s) RIPK1_Inhibitor->RIPK1 Inhibits Kinase Activity RIPK3 RIPK3 Complex_II->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Oligomerizes & Executes

Simplified pathway of RIPK1-mediated necroptosis.

References

Evaluating the Synergistic Antiviral Effects of GSK-364735 Potassium with Tenofovir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential synergistic antiviral effects of combining GSK-364735 potassium, an integrase strand transfer inhibitor (INSTI), with tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI). While direct experimental data on the combination of this compound and tenofovir is not available in the public domain, this guide leverages data from analogous drug combinations to evaluate the potential for synergistic activity against HIV-1.

Introduction to Antiviral Mechanisms

A comprehensive understanding of the individual mechanisms of action is crucial to appreciating the potential for synergy between this compound and tenofovir. These two antiretroviral agents target distinct, essential stages of the HIV-1 replication cycle.

This compound: This compound is a potent inhibitor of HIV-1 integrase, the enzyme responsible for inserting the viral DNA into the host cell's genome.[1] By blocking the strand transfer step of integration, GSK-364735 prevents the establishment of a productive, long-term infection.[2][3] Studies have shown that GSK364735 exhibits potent antiviral activity at nanomolar concentrations.[2][3] Importantly, it has been observed to have additive or synergistic effects when combined with other approved antiretroviral drugs.[2][3][4]

Tenofovir: As a nucleotide analogue reverse transcriptase inhibitor (NtRTI), tenofovir targets the viral reverse transcriptase enzyme. This enzyme is critical for converting the viral RNA genome into DNA, a process known as reverse transcription. Tenofovir mimics natural nucleotides and, upon incorporation into the growing viral DNA chain, causes premature chain termination, thus halting DNA synthesis.[5][6][7] Strong synergistic effects have been observed when tenofovir is combined with integrase inhibitors.[5][6][7]

Comparative Analysis of Synergistic Effects

Direct clinical or preclinical studies evaluating the combination of this compound and tenofovir are not publicly available. However, compelling evidence from studies on other integrase inhibitor and tenofovir combinations suggests a high potential for synergy. A key study demonstrated strong synergistic anti-HIV-1 activity when the integrase inhibitors elvitegravir or raltegravir were combined with a fixed-dose combination of emtricitabine and tenofovir.[5][6][7]

The data below, extrapolated from this analogous study, illustrates the potential for enhanced antiviral efficacy with such a combination.

Drug CombinationInteractionSynergy Level
Elvitegravir + Tenofovir/EmtricitabineSynergisticHigh
Raltegravir + Tenofovir/EmtricitabineSynergisticHigh
Hypothesized: GSK-364735 + TenofovirPotentially Synergistic Expected to be High

Experimental Protocols for Assessing Synergy

To empirically determine the synergistic effects of this compound and tenofovir, established in vitro assays are employed. The following are detailed methodologies for two standard approaches.

Checkerboard Assay

The checkerboard assay is a widely used method to assess the interaction between two antimicrobial or antiviral agents.[8][9][10]

Objective: To determine the fractional inhibitory concentration (FIC) index, which quantifies the nature of the drug interaction (synergistic, additive, or antagonistic).

Methodology:

  • Drug Preparation: Prepare stock solutions of this compound and tenofovir at concentrations significantly higher than their individual 50% effective concentrations (EC50).

  • Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound along the rows and tenofovir along the columns. This creates wells with varying concentrations of each drug, both alone and in combination.

  • Cell Seeding and Infection: Seed target cells (e.g., MT-4 cells or peripheral blood mononuclear cells) into each well. Subsequently, infect the cells with a known titer of HIV-1.

  • Incubation: Incubate the plates for a period that allows for viral replication and the observation of cytopathic effects (typically 3-5 days).

  • Quantification of Viral Replication: Measure the extent of viral replication in each well. This can be done using various methods, such as a p24 antigen capture ELISA or a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis:

    • Determine the EC50 for each drug alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the formula:

      • FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)

      • FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism[9]

Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions.[11][12][13]

Objective: To visually assess whether the effect of a drug combination is greater than, equal to, or less than the expected additive effect.

Methodology:

  • Dose-Response Curves: Determine the dose-response curves for this compound and tenofovir individually to establish their respective EC50 values.

  • Combination Studies: Test various combinations of the two drugs at fixed-ratio concentrations.

  • Isobologram Construction:

    • Plot the EC50 value of this compound on the x-axis and the EC50 value of tenofovir on the y-axis.

    • Draw a "line of additivity" connecting these two points. This line represents all the concentration pairs of the two drugs that would be expected to produce a 50% inhibitory effect if their interaction were purely additive.

    • Plot the experimentally determined EC50 values for the drug combinations on the same graph.

  • Interpretation:

    • Synergy: If the data points for the combinations fall below the line of additivity, the interaction is synergistic.

    • Additivity: If the data points fall on the line of additivity, the interaction is additive.

    • Antagonism: If the data points fall above the line of additivity, the interaction is antagonistic.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the HIV-1 replication cycle, the mechanisms of action of the drugs, and a typical experimental workflow.

HIV_Replication_Cycle cluster_cell Host Cell Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Provirus Provirus Integration->Provirus Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation New_Virion New HIV Virion Maturation->New_Virion HIV_Virion HIV Virion HIV_Virion->Entry Provirus->Transcription

Caption: The HIV-1 replication cycle within a host cell.

Drug_Mechanism_of_Action cluster_replication HIV-1 Replication Steps ReverseTranscription Reverse Transcription (RNA -> DNA) Integration Integration (Viral DNA -> Host DNA) Tenofovir Tenofovir (NtRTI) Tenofovir->Inhibition1 GSK364735 GSK-364735 (INSTI) GSK364735->Inhibition2

Caption: Inhibition of HIV-1 replication by tenofovir and GSK-364735.

Synergy_Workflow Start Start: Prepare Drug Solutions Checkerboard Perform Checkerboard Assay (Varying Drug Concentrations) Start->Checkerboard Infect Infect Cells with HIV-1 Checkerboard->Infect Incubate Incubate Plates Infect->Incubate Measure Measure Viral Replication Incubate->Measure Analyze Analyze Data (Calculate FIC Index) Measure->Analyze Result Determine Synergy, Additivity, or Antagonism Analyze->Result

Caption: Experimental workflow for assessing antiviral synergy.

Conclusion

The distinct and complementary mechanisms of action of this compound and tenofovir, targeting viral integrase and reverse transcriptase respectively, provide a strong rationale for their combined use. Based on data from analogous drug combinations, a high degree of synergy is anticipated. This potential for synergy could lead to more potent antiretroviral regimens, potentially overcoming drug resistance and allowing for lower dosages, thereby reducing toxicity. Empirical validation through the detailed experimental protocols outlined in this guide is a critical next step in confirming the synergistic potential of this drug combination.

References

In Vitro Resistance Profile of GSK-364735 Potassium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro resistance profile of GSK-364735 potassium, a potent, second-generation integrase strand transfer inhibitor (INSTI), against other notable INSTIs. The information presented herein is intended to support research and drug development efforts in the field of HIV therapeutics.

Executive Summary

GSK-364735 is a naphthyridinone-based inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[1][2] It potently inhibits the strand transfer step in the integration of viral DNA into the host cell genome.[1][3] In vitro resistance selection studies are critical for predicting clinical resistance, understanding resistance mechanisms, and guiding the development of more durable antiretroviral agents. This guide summarizes the available data on in vitro resistance to GSK-364735 and provides a comparative landscape with first and second-generation INSTIs, including raltegravir, elvitegravir, and dolutegravir.

Comparative Analysis of In Vitro Selected Resistance Mutations

In vitro passage experiments are a standard method to predict the development of drug resistance. These studies involve culturing the virus in the presence of increasing concentrations of the drug over time to select for resistant variants.

This compound

An in vitro resistance selection study involving the passaging of HIV-1 in the presence of GSK-364735 identified the emergence of mutations within the integrase active site. These mutations are similar to those observed with other two-metal binding inhibitors.[1] Specific mutations identified include T66I in combination with T124A, and Q146L also in combination with T124A.[4]

Comparator Integrase Inhibitors

The following table summarizes key in vitro selected resistance mutations for raltegravir, elvitegravir, and dolutegravir, along with their associated fold change in IC50 values. This data provides a benchmark for understanding the resistance profile of GSK-364735.

Integrase InhibitorPrimary Resistance MutationsCommon Secondary/Accessory MutationsFold Change in IC50
GSK-364735 T66I, Q146LT124AData not available
Raltegravir Y143C/H/R, Q148H/K/R, N155HE138K, G140S>10-fold
Elvitegravir T66I, E92Q, S147G, Q148RH51Y, F121Y, S153Y, R263K>10-fold
Dolutegravir R263K, G118RH51Y, E138K2 to >10-fold

Note: Fold change in IC50 is a generalized representation from multiple studies and can vary based on the specific mutations, viral strain, and assay conditions.

Experimental Protocols

A detailed experimental protocol for in vitro resistance selection is crucial for the reproducibility and interpretation of results. While the specific protocol for the GSK-364735 study was not fully detailed in the available literature, a general methodology based on standard practices for HIV-1 is outlined below.

General Protocol for In Vitro HIV-1 Resistance Selection
  • Cell and Virus Culture :

    • HIV-1 permissive cell lines (e.g., MT-2, MT-4, or peripheral blood mononuclear cells [PBMCs]) are used.

    • Cells are infected with a wild-type HIV-1 laboratory strain (e.g., NL4-3, H9).

  • Drug Escalation :

    • The initial drug concentration is typically set at or near the IC50 of the compound.

    • The virus is cultured in the presence of the drug. The culture supernatant is monitored for viral replication (e.g., by measuring p24 antigen levels or reverse transcriptase activity).

    • Once viral replication reaches a predefined level, the culture is passaged to fresh cells with a gradually increasing concentration of the drug (typically a 2-fold increase).

    • This process is continued for an extended period (weeks to months) until the virus can replicate at a significantly higher drug concentration than the initial IC50.

  • Genotypic Analysis :

    • Viral RNA is extracted from the culture supernatant of resistant viruses.

    • The integrase gene is amplified by RT-PCR and sequenced to identify mutations.

  • Phenotypic Analysis :

    • The identified mutations are often introduced into a wild-type viral clone by site-directed mutagenesis.

    • The susceptibility of the mutant viruses to the drug is determined by infectivity assays, and the fold change in IC50 compared to the wild-type virus is calculated.

Visualizing Experimental Workflow and Resistance Pathways

Experimental Workflow for In Vitro Resistance Selection

G cluster_setup Initial Setup cluster_selection Selection Phase cluster_analysis Analysis Phase cluster_output Output start Start with Wild-Type HIV-1 infect Infect Permissive Cell Line start->infect culture Culture with Increasing Drug Concentration infect->culture monitor Monitor Viral Replication culture->monitor passage Passage Virus to Fresh Cells monitor->passage Replication Detected passage->culture Escalate Drug Dose harvest Harvest Resistant Virus passage->harvest High Resistance Achieved genotype Genotypic Analysis (Sequencing) harvest->genotype phenotype Phenotypic Analysis (IC50) harvest->phenotype mutations Identify Resistance Mutations genotype->mutations fold_change Determine Fold-Change in IC50 phenotype->fold_change

Caption: A generalized workflow for in vitro selection of drug-resistant HIV-1.

Mechanism of Action and Resistance of Integrase Inhibitors

G cluster_moa Mechanism of Action cluster_resistance Resistance Mechanism integrase HIV-1 Integrase Catalytic Core Domain host_dna Host DNA integrase->host_dna Strand Transfer (Integration) mutated_integrase Mutated Integrase (e.g., T66I, Q146L) integrase->mutated_integrase Drug Pressure Selects For viral_dna Viral DNA viral_dna->integrase Binds to insti GSK-364735 (INSTI) insti->integrase Inhibits insti->mutated_integrase Reduced Inhibition reduced_binding Reduced Drug Binding mutated_integrase->reduced_binding

Caption: Mechanism of action of GSK-364735 and the pathway to resistance through mutation.

Conclusion

The in vitro resistance profile of this compound demonstrates the selection of mutations within the HIV-1 integrase enzyme, a characteristic shared with other INSTIs. The identified mutations, T66I and Q146L, in conjunction with T124A, highlight specific pathways to resistance. A direct comparison of the fold-change in IC50 for GSK-364735-resistant mutants with other INSTIs requires further dedicated studies. However, the existing data suggests that GSK-364735 is a potent inhibitor that, like other members of its class, is susceptible to the emergence of resistance through mutations in its target enzyme. Understanding these resistance pathways is paramount for the strategic development and clinical application of next-generation antiretroviral therapies.

References

Comparative Analysis of Mitochondrial Toxicity: GSK-364735 Potassium and Other Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the mitochondrial effects of a discontinued integrase strand transfer inhibitor (INSTI), GSK-364735 potassium, in the context of other drugs in its class.

Executive Summary

This guide provides a comparative overview of the potential for mitochondrial toxicity associated with the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs, with a specific focus on what is known about this compound. Due to the discontinuation of this compound's development, publicly available data on its specific mitochondrial toxicity profile is nonexistent. Therefore, this guide leverages available research on other widely used INSTIs—dolutegravir, bictegravir, and raltegravir—to provide a comparative framework. This approach allows for an informed perspective on the potential mitochondrial risks that may have been associated with this compound and offers a broader understanding of this important off-target effect within the INSTI class.

Introduction to INSTIs and Mitochondrial Toxicity

Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy (ART), effectively suppressing HIV replication by preventing the integration of viral DNA into the host genome. While generally well-tolerated, concerns have emerged regarding potential off-target effects, including mitochondrial toxicity. Mitochondria are essential organelles responsible for cellular energy production, and their dysfunction can lead to a range of cellular and tissue damage. Drug-induced mitochondrial toxicity can manifest through various mechanisms, including inhibition of mitochondrial DNA replication, disruption of the electron transport chain, increased production of reactive oxygen species (ROS), and alteration of the mitochondrial membrane potential.

Comparative Mitochondrial Toxicity of Marketed INSTIs

While no direct data exists for this compound, studies on other INSTIs reveal a varied landscape of mitochondrial effects.

Integrase InhibitorCell Type(s) StudiedKey Findings on Mitochondrial Toxicity
Dolutegravir Human neuroblastoma cells, human fibroblasts, peripheral blood mononuclear cells (PBMCs)Decreased expression of mitochondrial complex proteins[1]; Increased apoptosis, mitochondrial reactive oxygen species (mtROS), and mitochondrial mass[2]; Altered mitochondrial health and morphology[2].
Bictegravir Hepatocytes, microgliaCaused mitochondrial dysfunction, leading to reduced glucose uptake and increased ROS production[3]; Altered glucose tolerance and induced a gluconeogenic-favoring profile in mice[3].
Raltegravir Neurons, hepatocytesGenerally considered to have a favorable mitochondrial safety profile; studies report a lack of mitochondrial toxicity in these cell types[4][5].

Potential Signaling Pathways in INSTI-Mediated Mitochondrial Dysfunction

The precise signaling pathways underlying INSTI-induced mitochondrial toxicity are still under investigation. However, based on the observed effects, several key pathways are likely involved.

INSTI_Mitochondrial_Toxicity_Pathway INSTI Integrase Inhibitor (e.g., Dolutegravir, Bictegravir) Mitochondrion Mitochondrion INSTI->Mitochondrion Direct or Indirect Effects ETC Electron Transport Chain (ETC) Dysfunction Mitochondrion->ETC ROS Increased Reactive Oxygen Species (ROS) ETC->ROS MMP Decreased Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Cellular_Stress Cellular Stress & Inflammation ROS->Cellular_Stress Apoptosis Apoptosis MMP->Apoptosis Cellular_Stress->Apoptosis

Caption: Proposed signaling cascade of INSTI-induced mitochondrial toxicity.

Experimental Protocols for Assessing Mitochondrial Toxicity

The following are detailed methodologies for key experiments used to evaluate drug-induced mitochondrial toxicity.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The JC-1 assay is a fluorescent method to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential, the JC-1 dye forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

  • Cell Preparation: Plate cells in a 96-well plate and culture overnight. Treat cells with the test compound (e.g., INSTI) at various concentrations for the desired duration. Include a positive control (e.g., CCCP, a protonophore that depolarizes the mitochondrial membrane) and a vehicle control.

  • JC-1 Staining: Prepare a 1X JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the JC-1 staining solution.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.

  • Washing: Centrifuge the plate and carefully remove the supernatant. Wash the cells with an assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the red fluorescence at an excitation/emission of ~535 nm/~590 nm and the green fluorescence at an excitation/emission of ~485 nm/~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

  • Cell Preparation: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with the test compound for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCFH-DA Loading: Prepare a fresh working solution of DCFH-DA in a serum-free medium. Remove the treatment medium, wash the cells, and add the DCFH-DA working solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells to remove any excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation/emission of ~485 nm/~535 nm.

Experimental_Workflow_MitoTox cluster_JC1 JC-1 Assay (ΔΨm) cluster_DCFDA DCFDA Assay (ROS) cluster_Seahorse Seahorse XF Assay (OCR) JC1_1 Cell Plating & Treatment JC1_2 JC-1 Staining JC1_1->JC1_2 JC1_3 Incubation (37°C) JC1_2->JC1_3 JC1_4 Fluorescence Measurement (Red/Green Ratio) JC1_3->JC1_4 DCFDA_1 Cell Plating & Treatment DCFDA_2 DCFH-DA Loading DCFDA_1->DCFDA_2 DCFDA_3 Incubation (37°C) DCFDA_2->DCFDA_3 DCFDA_4 Fluorescence Measurement DCFDA_3->DCFDA_4 Seahorse_1 Cell Seeding in XF Plate Seahorse_2 Drug Treatment Seahorse_1->Seahorse_2 Seahorse_3 Mito Stress Test Injection (Oligomycin, FCCP, Rot/AA) Seahorse_2->Seahorse_3 Seahorse_4 Real-time OCR Measurement Seahorse_3->Seahorse_4

Caption: Workflow for key mitochondrial toxicity assays.

Measurement of Mitochondrial Respiration using the Seahorse XF Analyzer

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. By sequentially injecting pharmacological agents that target different components of the electron transport chain, a comprehensive profile of mitochondrial function can be obtained.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.

  • Assay Preparation: On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium and incubate the plate in a non-CO₂ incubator at 37°C for one hour.

  • Mitochondrial Stress Test: Load the sensor cartridge with the mitochondrial stress test compounds:

    • Oligomycin: An ATP synthase inhibitor, which reveals the ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

    • Rotenone and Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.

  • Data Acquisition: Place the cell culture microplate and the loaded sensor cartridge into the Seahorse XF Analyzer. The instrument will automatically inject the compounds and measure the OCR at baseline and after each injection.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Conclusion and Future Directions

References

Safety Operating Guide

Navigating the Disposal of GSK-364735 Potassium: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like GSK-364735 potassium are paramount for laboratory safety and environmental protection. This guide provides essential logistical information and a step-by-step operational plan for the safe disposal of this compound, a potent HIV-1 integrase inhibitor intended for research use only.

Note: The following procedures are based on available chemical properties and general best practices for laboratory waste. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to obtain the SDS from your supplier and consult with your institution's Environmental Health and Safety (EHS) office for site-specific disposal protocols.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for a preliminary risk assessment.

PropertyValueSource
Molecular Formula C₁₉H₁₇FKN₃O₄MedKoo Biosciences[1]
Molecular Weight 409.46 g/mol MedKoo Biosciences[1]
Appearance Solid powderMedKoo Biosciences[1]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.MedKoo Biosciences[1]
Solubility Soluble in DMSOMedKoo Biosciences[1]

Experimental Protocol for Proper Disposal

The following protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound in a designated area, such as a chemical fume hood, to avoid inhalation of dust.

  • Wear appropriate PPE, including:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips, vials), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.

    • The container should be sealable and made of a material compatible with the chemical.

  • Liquid Waste:

    • For solutions of this compound (e.g., in DMSO), collect the waste in a labeled, sealed, and leak-proof hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Inactivation (if required and feasible):

  • As GSK-364735 is an antiretroviral compound, consult your institution's biosafety and chemical safety guidelines for any required inactivation steps. Given its intended use, treating it as a potentially bioactive compound is a prudent measure.

  • Procedures for inactivating similar compounds in liquid waste might involve chemical treatment. However, without a specific SDS, providing a validated inactivation method is not possible.

4. Waste Storage and Labeling:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Label the waste container clearly with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The quantity of waste

    • The date of accumulation

    • Any known hazards (based on available information and the solvent used)

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Provide the disposal contractor with all available information about the compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Have this compound waste sds Obtain and review Safety Data Sheet (SDS) from supplier start->sds ehs Consult Institutional Environmental Health & Safety (EHS) for specific protocols sds->ehs ppe Wear appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat ehs->ppe segregate Segregate Waste ppe->segregate solid Solid Waste: - Contaminated consumables - Powder segregate->solid Solid liquid Liquid Waste: - Solutions (e.g., in DMSO) segregate->liquid Liquid collect_solid Collect in a labeled, sealed hazardous waste container solid->collect_solid collect_liquid Collect in a labeled, sealed, leak-proof hazardous waste container liquid->collect_liquid storage Store in a designated, secure secondary containment area collect_solid->storage collect_liquid->storage disposal Arrange for pickup by EHS or licensed waste contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Essential Safety and Logistical Information for Handling GSK-364735 Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of GSK-364735 potassium, a potent HIV-1 integrase inhibitor intended for research use only. Given the absence of a specific Safety Data Sheet (SDS), this protocol is based on best practices for handling potent, investigational pharmaceutical compounds. A thorough risk assessment should be conducted by institutional safety personnel before commencing any work.

Personal Protective Equipment (PPE)

Proper PPE is the final barrier against exposure after all engineering and administrative controls have been implemented. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesTwo pairs of powder-free, disposable chemotherapy-rated gloves should be worn. Change gloves every 30-60 minutes or immediately upon known or suspected contact.
Body Protection Disposable GownA long-sleeved, solid-front gown made of a material resistant to chemical permeation is required. Cuffs should be tucked into the outer gloves.[1][2]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles to protect against splashes when handling liquid suspensions or performing tasks that could generate aerosols.[3][4]
Respiratory Protection N95 Respirator or HigherAn N95 respirator is recommended, especially when handling the powdered form of the compound. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[2][4]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the tracking of contaminants.[3][4]

Operational Plan: Step-by-Step Handling Procedures

A designated and clearly marked area should be established for the handling of this compound. Access to this area should be restricted to trained personnel.

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the designated handling area, including the chemical fume hood or biological safety cabinet, is clean and operational.

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for contamination.

  • Handling the Compound :

    • All manipulations of powdered this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.

    • When weighing the compound, use spark-resistant tools.

    • For creating solutions, add the solvent to the compound slowly to avoid splashing.

  • Post-Handling :

    • Decontaminate all surfaces and equipment immediately after use with an appropriate cleaning agent.

    • Carefully remove PPE, starting with the outer gloves and gown, to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.[3]

Disposal Plan

The disposal of investigational drugs must comply with federal, state, and local regulations.[5][6]

  • Waste Segregation :

    • All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, are considered hazardous waste.

    • Segregate waste into clearly labeled, sealed containers.

  • Container Labeling :

    • Use hazardous waste labels provided by your institution's Environmental Health and Safety (EHS) department.

    • Labels must include the full chemical name ("this compound"), the Principal Investigator's name, and the location.[5]

  • Storage and Collection :

    • Store waste containers in a designated Satellite Accumulation Area (SAA) until they are collected by EHS for incineration at a licensed facility.[5][7][8]

    • Do not dispose of any materials down the drain.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area handling_compound Handle Compound in Containment prep_area->handling_compound handling_solution Prepare Solutions handling_compound->handling_solution post_decon Decontaminate Surfaces and Equipment handling_solution->post_decon post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_segregate Segregate Hazardous Waste post_wash->disp_segregate disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_collect EHS Collection for Incineration disp_store->disp_collect

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.